molecular formula C12H14N2O2 B014097 (R)-Mephenytoin CAS No. 71140-51-7

(R)-Mephenytoin

カタログ番号: B014097
CAS番号: 71140-51-7
分子量: 218.25 g/mol
InChIキー: GMHKMTDVRCWUDX-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Mephenytoin is the (R) enantiomer of the anticonvulsant mephenytoin. This compound can be demethylated by the cytochrome P450 (CYP) isoform CYP2C9 to form the active metabolite 5-ethyl-5-phenylhydantoin (nirvanol). The ratio of (S)-mephenytoin to this compound in urine following administration of the racemic mixture has been used to detect polymorphisms in drug metabolism by CYP2C19, as only (S)-mephenytoin is a substrate of CYP2C19.4,5,2>

特性

IUPAC Name

(5R)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHKMTDVRCWUDX-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71140-51-7
Record name Mephenytoin, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071140517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(-)-Mephenytoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPHENYTOIN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB8E1O1L3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-Mephenytoin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Mephenytoin, an active enantiomer of the anticonvulsant drug mephenytoin (B154092), exerts its therapeutic effects primarily through the modulation of neuronal excitability. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with voltage-gated sodium channels and its distinct metabolic fate. Mephenytoin is a racemic mixture, and its enantiomers exhibit significant stereoselectivity in their metabolism and pharmacokinetics. While the (S)-enantiomer is rapidly hydroxylated by CYP2C19, this compound undergoes a slower N-demethylation to its pharmacologically active metabolite, nirvanol (B14652). This guide presents quantitative data on its metabolic pathways, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action of this compound, like other hydantoin (B18101) anticonvulsants, is the blockade of voltage-gated sodium channels in neuronal membranes[1][2][3]. This action is crucial in controlling the hyperexcitability of neurons that leads to seizures.

This compound preferentially binds to the inactivated state of the voltage-gated sodium channels[4][5]. This binding stabilizes the inactivated state, prolonging the refractory period of the neuron and thereby limiting the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizure activity[4][5]. This use-dependent and voltage-dependent blockade allows this compound to selectively target hyperactive neurons involved in seizure propagation while having a minimal effect on normal neuronal activity.

Signaling Pathway: this compound Interaction with Voltage-Gated Sodium Channel

cluster_Neuron Neuronal Membrane cluster_States Channel States Na_Channel Voltage-Gated Sodium Channel Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization Inactivated->Resting Prolonged Refractory Period Repetitive_Firing Sustained Repetitive Action Potentials Inactivated->Repetitive_Firing Blockade of Firing RMephenytoin This compound RMephenytoin->Inactivated Preferential Binding and Stabilization cluster_Mephenytoin Racemic Mephenytoin cluster_Metabolites Metabolites RMephenytoin This compound Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) [Active] RMephenytoin->Nirvanol N-demethylation (Major Pathway) CYP2B6, CYP2C9 (?) SMephenytoin (S)-Mephenytoin SMephenytoin->Nirvanol N-demethylation (Minor Pathway) CYP2B6, CYP2C9 HydroxyMephenytoin 4'-Hydroxy-mephenytoin [Inactive] SMephenytoin->HydroxyMephenytoin 4'-Hydroxylation (Major Pathway) CYP2C19 cluster_Preparation Reaction Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Sample Analysis A Prepare reaction mixture: - Human Liver Microsomes - this compound - Buffer B Pre-incubate at 37°C A->B C Initiate reaction with NADPH regenerating system B->C D Incubate at 37°C C->D E Terminate reaction with ice-cold acetonitrile (B52724) + IS D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS F->G H Quantify Nirvanol formation G->H I Determine Km and Vmax H->I

References

An In-Depth Technical Guide to the Stereoselective Metabolism of (R)-Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin (B154092), an anticonvulsant hydantoin (B18101) derivative, is a chiral drug administered as a racemic mixture of its (R)- and (S)-enantiomers. The metabolism of mephenytoin is markedly stereoselective, leading to significant differences in the pharmacokinetic profiles and pharmacological activities of its enantiomers. This technical guide provides a comprehensive overview of the stereoselective metabolism of (R)-mephenytoin, with a focus on the enzymatic pathways, quantitative kinetic data, and detailed experimental methodologies. A thorough understanding of these processes is critical for drug development, predicting drug-drug interactions, and personalizing medicine based on genetic polymorphisms of the metabolizing enzymes.

The primary metabolic pathways for mephenytoin are aromatic 4'-hydroxylation and N-demethylation. The stereoselectivity of these reactions is pronounced: (S)-mephenytoin is preferentially hydroxylated at the 4' position of the phenyl ring, a reaction primarily catalyzed by Cytochrome P450 2C19 (CYP2C19).[1][2] This pathway is subject to well-documented genetic polymorphism, leading to distinct "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes.[2][3] In contrast, this compound is more susceptible to N-demethylation to form nirvanol (B14652) (5-ethyl-5-phenylhydantoin), a reaction in which multiple CYP enzymes, including CYP2B6, play a significant role.[4]

Metabolic Pathways of (R)- and (S)-Mephenytoin

The differential metabolism of mephenytoin enantiomers is governed by the substrate specificity of various cytochrome P450 enzymes.

dot

Mephenytoin_Metabolism cluster_S (S)-Mephenytoin Metabolism cluster_R This compound Metabolism cluster_enzymes CYP Enzymes s_mephenytoin (S)-Mephenytoin s_4_hydroxy (S)-4'-Hydroxymephenytoin s_mephenytoin->s_4_hydroxy 4'-Hydroxylation s_nirvanol Nirvanol s_mephenytoin->s_nirvanol N-demethylation r_mephenytoin This compound r_nirvanol Nirvanol r_mephenytoin->r_nirvanol N-demethylation (Major) r_4_hydroxy (R)-4'-Hydroxymephenytoin r_mephenytoin->r_4_hydroxy 4'-Hydroxylation (Minor) cyp2c19 CYP2C19 cyp2c19->s_4_hydroxy Major cyp2c19->r_4_hydroxy cyp2b6 CYP2B6 cyp2b6->s_nirvanol Primary cyp2b6->r_nirvanol cyp2c9 CYP2C9 cyp2c9->s_nirvanol Secondary cyp2c9->r_nirvanol cyp3a4 CYP3A4 cyp3a4->r_nirvanol

Caption: Metabolic pathways of (R)- and (S)-Mephenytoin.

Quantitative Data on Stereoselective Metabolism

The stereoselective metabolism of mephenytoin is quantitatively described by the kinetic parameters (K_m and V_max) of the involved cytochrome P450 enzymes. The following table summarizes the available data from in vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes.

EnantiomerMetabolic PathwayEnzymeSystemK_m (µM)V_max (pmol/min/mg protein or nmol P450)Reference
(S)-Mephenytoin 4'-HydroxylationCYP2C19Recombinant--[5]
Human Liver Microsomes59 - 143-[6]
N-demethylationCYP2B6Recombinant564-[7]
CYP2C9 (High-affinity)Human Liver Microsomes174.1170.5[8]
CYP2B6 (Low-affinity)Human Liver Microsomes19113984[8]
CYP2C9Recombinant150 ± 42-[8]
This compound N-demethylation-Human Liver Microsomes--[4]
Phenytoin (B1677684) (related compound) 4-HydroxylationCYP2C9Recombinant14.6-[9]
CYP2C19Recombinant24.1-[9]
Human Liver Microsomes23.6 ± 1.8-[9]

Detailed Experimental Protocols

The investigation of stereoselective mephenytoin metabolism typically involves in vitro experiments with human liver microsomes or recombinant CYP enzymes, followed by analytical quantification of the metabolites.

In Vitro Incubation with Human Liver Microsomes or Recombinant CYP Enzymes

This protocol outlines a general procedure for assessing the metabolism of (R)- and (S)-mephenytoin.

1. Reagents and Materials:

  • This compound and (S)-Mephenytoin

  • Human Liver Microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP2C19, CYP2B6, CYP2C9, CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Internal standard (e.g., phenobarbital)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • HPLC grade solvents

2. Incubation Procedure:

  • Prepare a reaction mixture containing the microsomal protein or recombinant enzyme in potassium phosphate buffer.

  • Add the substrate, (R)- or (S)-mephenytoin, at various concentrations to determine kinetic parameters.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or by placing on ice).

  • Add an internal standard for quantitative analysis.

3. Sample Preparation for HPLC Analysis:

  • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile) and centrifuging to pellet the protein.

  • Alternatively, perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., dichloromethane), vortexing, and separating the organic layer.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase for injection.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis reagents Prepare Reagents (Substrate, Microsomes/Enzymes, Buffer, NADPH) mixture Prepare Reaction Mixture reagents->mixture pre_incubate Pre-incubate at 37°C mixture->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate add_is Add Internal Standard terminate->add_is extract Protein Precipitation or Liquid-Liquid Extraction add_is->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Analysis reconstitute->hplc data Data Acquisition and Kinetic Analysis hplc->data Genetic_Polymorphism_Effect cluster_em Extensive Metabolizer (EM) cluster_pm Poor Metabolizer (PM) genotype CYP2C19 Genotype em_allele Functional Allele(s) (e.g., 1/1, 1/17) genotype->em_allele pm_allele Defective Allele(s) (e.g., 2/2, 2/3, 3/3) genotype->pm_allele em_activity Normal/High CYP2C19 Activity em_allele->em_activity em_metabolism Efficient (S)-Mephenytoin 4'-Hydroxylation em_activity->em_metabolism pm_activity Reduced/No CYP2C19 Activity pm_allele->pm_activity pm_metabolism Impaired (S)-Mephenytoin 4'-Hydroxylation (Shift to N-demethylation) pm_activity->pm_metabolism

Caption: Impact of CYP2C19 genetic polymorphism on metabolism.

Conclusion

The metabolism of this compound is a clear example of stereoselectivity in drug biotransformation. While the (S)-enantiomer is primarily cleared via CYP2C19-mediated 4'-hydroxylation, a pathway highly influenced by genetic polymorphism, this compound is preferentially N-demethylated by a consortium of enzymes, with CYP2B6 playing a key role. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to investigate the metabolism of chiral compounds. A thorough understanding of these stereoselective processes is essential for optimizing drug efficacy and safety, and for the advancement of personalized medicine.

References

A Technical Guide to the (R)-Mephenytoin N-demethylation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the metabolic N-demethylation pathway of (R)-Mephenytoin. It outlines the core enzymatic reactions, presents key quantitative data, details relevant experimental protocols, and discusses the pharmacogenetic context crucial for drug development and clinical pharmacology.

Introduction to Mephenytoin (B154092) Metabolism

Mephenytoin is a hydantoin-derivative anticonvulsant that exists as two stereoisomers: (S)-Mephenytoin and this compound.[1] While the 4'-hydroxylation of (S)-Mephenytoin is the classical and widely studied probe reaction for phenotyping the activity of the highly polymorphic Cytochrome P450 2C19 (CYP2C19) enzyme, the N-demethylation pathway represents another critical route of its biotransformation.[2][3] This pathway, applicable to both enantiomers, results in the formation of an active and potentially toxic metabolite, Nirvanol (5-ethyl-5-phenylhydantoin).[4] Understanding the enzymes governing this conversion is essential for a complete picture of mephenytoin's disposition and for predicting metabolic drug-drug interactions.

The N-demethylation Metabolic Pathway

The N-demethylation of mephenytoin involves the cleavage of the methyl group at the N-3 position of the hydantoin (B18101) ring. While multiple Cytochrome P450 enzymes can metabolize mephenytoin, in vitro studies have identified specific isoforms primarily responsible for the N-demethylation of the (S)-enantiomer, providing insight into the broader pathway.[4]

The primary enzymes identified in the N-demethylation of (S)-Mephenytoin are CYP2B6 and CYP2C9.[5][6] Studies using human liver microsomes (HLMs) have shown that this process follows biphasic kinetics, indicating the involvement of at least two distinct enzymes: a high-affinity, low-capacity component attributed to CYP2C9, and a low-affinity, high-capacity component attributed to CYP2B6.[5] At therapeutic concentrations, CYP2C9 is a significant contributor, while CYP2B6's role becomes predominant at higher, supra-therapeutic concentrations.[5]

Mephenytoin_N_Demethylation Figure 1: this compound N-demethylation Pathway cluster_main Metabolic Conversion cluster_enzymes Primary Catalyzing Enzymes Substrate This compound (5-ethyl-3-methyl-5-phenylhydantoin) Product Nirvanol (5-ethyl-5-phenylhydantoin) [Active Metabolite] Substrate->Product N-demethylation CYP2B6 CYP2B6 (Low-affinity, High-capacity) CYP2B6->Substrate CYP2C9 CYP2C9 (High-affinity, Low-capacity) CYP2C9->Substrate

A diagram of the this compound N-demethylation pathway.

Quantitative Metabolic Data

The kinetics of mephenytoin N-demethylation have been characterized, providing quantitative values for the affinity (K_m) and maximum velocity (V_max) of the responsible enzymes.

Table 1: Enzyme Kinetics for (S)-Mephenytoin N-demethylation

Enzyme/System K_m (μM) V_max (pmol/mg protein/min) Note
Human Liver Microsomes (High-Affinity) 174.1 170.5 Activity attributed primarily to CYP2C9 and is abolished by sulfaphenazole.[5]
Human Liver Microsomes (Low-Affinity) 1911 3984 Activity attributed primarily to CYP2B6.[5]
Recombinant CYP2C9 150 ± 42 Not Reported Value is consistent with the high-affinity component in HLMs.[5]

| Recombinant CYP2B6 | 564 | Not Reported | Determined using microsomes from cells transformed with CYP2B6 cDNA.[6] |

Pharmacogenetics of Mephenytoin Metabolism

While CYP2B6 and CYP2C9 drive N-demethylation, the overall metabolism of mephenytoin is famously governed by genetic polymorphisms in CYP2C19, which controls the 4'-hydroxylation pathway. Individuals with deficient CYP2C19 alleles are classified as "poor metabolizers" (PMs) and exhibit significantly altered drug clearance.[7][8] The frequency of the PM phenotype shows marked variation across global populations.[7][9]

Table 2: Frequency of CYP2C19 Poor Metabolizer (PM) Phenotype and Alleles in Various Populations

Population PM Phenotype Frequency Key Defective Allele(s) Allele Frequency
Oriental (Japanese, Chinese, Filipino) 13 - 23%[7][8][9] CYP2C19*2 (CYP2C19m1) 0.23 - 0.39[9]
CYP2C19*3 (CYP2C19m2) 0.06 - 0.10[9]
Caucasian 2 - 5%[7][8][9] CYP2C19*2 ~0.13[9]
Saudi Arabian ~2% (2 of 97 subjects)[9] CYP2C19*2 ~0.15[9]

| African-American | Not specified, allele data available | CYP2C19*2 | ~0.25[9] |

Note: CYP2C192 and CYP2C193 account for the vast majority of PM alleles in Oriental populations and approximately 85-87% in Caucasians.[7][9] Other rare alleles like CYP2C195 and CYP2C196 contribute to the PM phenotype in Caucasians.[7][8]

Experimental Protocols

5.1 In Vitro Assay for this compound N-demethylation

This protocol describes a typical in vitro experiment to characterize the kinetics of this compound N-demethylation using human liver microsomes (HLMs).

Objective: To determine the Michaelis-Menten kinetic parameters (K_m and V_max) for the formation of Nirvanol from this compound in a pooled HLM system.

Materials:

  • This compound stock solution (in a suitable organic solvent, e.g., DMSO)

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Nirvanol analytical standard

  • Internal Standard (IS) for analytical quantification

  • Quenching Solution (e.g., ice-cold acetonitrile (B52724) containing IS)

  • Incubator/shaking water bath set to 37°C

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[1][6]

Methodology:

  • Preparation: Prepare serial dilutions of this compound in the incubation buffer to achieve a range of final concentrations (e.g., 1 µM to 2000 µM) to cover both high- and low-affinity enzyme kinetics.

  • Incubation Setup: In microcentrifuge tubes, combine the HLM protein (e.g., 0.2-0.5 mg/mL final concentration), phosphate buffer, and the respective concentration of this compound.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH-regenerating system.

  • Reaction Incubation: Incubate for a predetermined linear time (e.g., 30 minutes) at 37°C with constant shaking.

  • Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold quenching solution (acetonitrile with IS). This precipitates the microsomal protein.

  • Sample Processing: Vortex the tubes vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis. Quantify the formation of the metabolite, Nirvanol, using a validated HPLC or LC-MS/MS method against a standard curve prepared with the Nirvanol analytical standard.[6]

  • Data Analysis: Calculate the rate of Nirvanol formation (pmol/min/mg protein). Plot the reaction rate versus the substrate concentration and fit the data to the Michaelis-Menten equation (or a two-site binding model for biphasic kinetics) to determine K_m and V_max values.

Experimental_Workflow Figure 2: Workflow for In Vitro Mephenytoin Metabolism Assay start Prepare Reagents (HLMs, Buffer, Substrate) pre_incubate Pre-incubate Mixture (HLMs + Substrate) at 37°C start->pre_incubate initiate Initiate Reaction (Add NADPH System) pre_incubate->initiate incubate Incubate at 37°C (Linear Time Period) initiate->incubate terminate Terminate Reaction (Add Ice-Cold Acetonitrile + IS) incubate->terminate process Centrifuge to Pellet Protein terminate->process analyze Analyze Supernatant (LC-MS/MS for Nirvanol) process->analyze end Calculate Kinetic Parameters (Km, Vmax) analyze->end

A flowchart of the in vitro N-demethylation experimental protocol.

References

(R)-Mephenytoin as a Selective Probe for Cytochrome P450 2B6: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Mephenytoin's utility as a selective probe for the cytochrome P450 2B6 (CYP2B6) enzyme. It delves into the metabolic pathways, kinetic parameters, and detailed experimental protocols for utilizing this compound in in vitro studies. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and drug development, offering both theoretical background and practical guidance.

Introduction: The Role of CYP2B6 in Drug Metabolism

Cytochrome P450 2B6 (CYP2B6) is a crucial enzyme in the metabolism of a significant number of clinically relevant drugs, including the antidepressant bupropion (B1668061), the anti-HIV drug efavirenz, and the anesthetic propofol (B549288).[1] Despite its importance, the activity of CYP2B6 can vary significantly between individuals due to genetic polymorphisms and induction by various xenobiotics.[2][3] Therefore, accurate and reliable methods to phenotype CYP2B6 activity are essential for predicting drug-drug interactions and individualizing drug therapy. A selective probe substrate is a critical tool for these assessments.

This compound Metabolism and Specificity for CYP2B6

Mephenytoin (B154092) is administered as a racemic mixture of (S)- and (R)-enantiomers. While (S)-mephenytoin is primarily metabolized by CYP2C19 through 4'-hydroxylation, the N-demethylation of mephenytoin to its metabolite, nirvanol (B14652) (5-ethyl-5-phenylhydantoin), is a key pathway for assessing CYP2B6 activity.[4][5][6]

Studies using human liver microsomes (HLMs) and recombinant human cytochrome P450 isoforms have demonstrated that at higher substrate concentrations (>1000 µM), the N-demethylation of (S)-mephenytoin is predominantly catalyzed by CYP2B6.[7] Specifically, this reaction exhibits a low-affinity, high-capacity kinetic profile, which is characteristic of CYP2B6-mediated metabolism.[7] While CYP2C9 can also contribute to nirvanol formation, it displays high-affinity, low-capacity kinetics.[7] Therefore, by using a sufficiently high concentration of (S)-mephenytoin, the contribution of CYP2C9 can be minimized, making the formation of nirvanol a selective measure of CYP2B6 activity.[7]

It is important to note that while the N-demethylation of (S)-mephenytoin is a widely used method, some studies also refer to the metabolism of the racemic mixture or the (R)-enantiomer for assessing CYP2B6 activity. For the purpose of this guide, we will focus on the established use of (S)-mephenytoin N-demethylation as a selective probe for CYP2B6.

Metabolic Pathway of Mephenytoin

The primary metabolic pathways for the enantiomers of mephenytoin are distinct, allowing for the specific probing of different CYP enzymes. (S)-mephenytoin is predominantly hydroxylated at the 4'-position of the phenyl ring by CYP2C19. The N-demethylation of (S)-mephenytoin to nirvanol is mainly catalyzed by CYP2B6.

Mephenytoin_Metabolism mephenytoin (R,S)-Mephenytoin s_mephenytoin (S)-Mephenytoin mephenytoin->s_mephenytoin r_mephenytoin This compound mephenytoin->r_mephenytoin hydroxymephenytoin (S)-4'-Hydroxymephenytoin s_mephenytoin->hydroxymephenytoin 4'-Hydroxylation nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) s_mephenytoin->nirvanol N-demethylation cyp2c19 CYP2C19 cyp2c19->hydroxymephenytoin cyp2b6 CYP2B6 cyp2b6->nirvanol

Caption: Metabolic pathways of mephenytoin enantiomers.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the use of (S)-Mephenytoin as a probe for CYP2B6. These values are essential for designing and interpreting in vitro experiments.

Table 1: Kinetic Parameters for (S)-Mephenytoin N-demethylation
SystemKm (µM)Vmax (pmol/min/mg protein)Reference
Human Liver Microsomes (low-affinity component)19113984[7]
Recombinant CYP2B6564Not Reported[8]
Table 2: Inhibition of (S)-Mephenytoin N-demethylase Activity
InhibitorSystemInhibition (%)ConcentrationReference
OrphenadrineHuman Liver Microsomes51 ± 4Not Specified[8]
OrphenadrineRecombinant CYP2B645Not Specified[8]
Anti-CYP2B1 IgGHuman Liver Microsomes~655 mg/mg protein[8]
Ticlopidine (B1205844)Human Liver MicrosomesPotent InhibitionKi = 3.7 ± 0.2 µM (for CYP2C19)[9]
Clopidogrel (B1663587)Human Liver MicrosomesPotent, mechanism-basedKI = 0.5 µM[10][11]

Note: While ticlopidine is a known potent inhibitor of CYP2C19, it and clopidogrel are also significant mechanism-based inhibitors of CYP2B6.[10][11]

Experimental Protocols

This section provides detailed methodologies for conducting in vitro assays to measure CYP2B6 activity using (S)-Mephenytoin as a probe.

In Vitro (S)-Mephenytoin N-demethylation Assay in Human Liver Microsomes

This protocol describes a typical incubation procedure to measure the formation of nirvanol from (S)-Mephenytoin in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • (S)-Mephenytoin

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Nirvanol standard

  • Internal standard (e.g., 4'-methoxymephenytoin)[12]

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures (final volume typically 200 µL) by adding the following components in order:

    • Potassium phosphate buffer

    • Pooled human liver microsomes (final concentration typically 0.1-0.5 mg/mL)

    • (S)-Mephenytoin (prepare a stock solution in a suitable solvent like methanol (B129727) or DMSO and dilute to the desired final concentration, e.g., 500 µM to favor CYP2B6 activity). Ensure the final solvent concentration is low (e.g., <1%) to avoid inhibition.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

  • Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration typically 1 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or another appropriate organic solvent containing the internal standard.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS to quantify the amount of nirvanol formed.

Analytical Method: LC-MS/MS for Nirvanol Quantification

A sensitive and specific LC-MS/MS method is required for the accurate quantification of nirvanol.

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 100 x 3 mm, 5 µm).[12][13]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile/methanol 50:50) is often employed.[12][13]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used. Negative ESI has been shown to be effective.[12]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode is ideal for quantification. The specific precursor-to-product ion transitions for nirvanol and the internal standard should be optimized.

Data Analysis:

The concentration of nirvanol in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of nirvanol. The rate of nirvanol formation is then calculated and typically expressed as pmol/min/mg of microsomal protein.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro CYP2B6 inhibition assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, Substrate, Inhibitor) pre_incubate Pre-incubate at 37°C prep_reagents->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (e.g., with Acetonitrile) incubate->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Calculate IC50/Ki) lcms->data_analysis

Caption: A typical experimental workflow for a CYP2B6 inhibition assay.

Comparison with Other CYP2B6 Probes

While this compound is a valuable tool, other substrates are also used to probe CYP2B6 activity. The most common of these is bupropion.

  • Bupropion: The hydroxylation of bupropion to hydroxybupropion (B195616) is a highly selective marker for CYP2B6 activity.[14][15] It often exhibits sigmoidal kinetics, suggesting allosteric activation.[14] Bupropion hydroxylation is widely considered the gold standard for in vitro CYP2B6 activity assessment.[16]

  • Efavirenz: Efavirenz is both a substrate and an inducer of CYP2B6. Its 8-hydroxylation is primarily mediated by CYP2B6.

Compared to bupropion, this compound N-demethylation can be a useful alternative, particularly when investigating potential interactions with bupropion itself or when a different substrate kinetic profile is desired. The choice of probe should be guided by the specific research question and the compounds being investigated.

Conclusion

This compound, specifically the N-demethylation of its (S)-enantiomer, serves as a selective and reliable probe for determining CYP2B6 activity in vitro. By understanding its metabolic pathway, utilizing appropriate substrate concentrations to ensure specificity, and employing robust analytical methods, researchers can effectively characterize the catalytic function of CYP2B6. This knowledge is critical for predicting drug-drug interactions, understanding interindividual variability in drug response, and ultimately contributing to the development of safer and more effective medicines. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of this compound as a CYP2B6 probe in a research setting.

References

Unveiling the Potency: A Technical Deep Dive into the Discovery of (R)-Mephenytoin's Anticonvulsant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide illuminates the pivotal discovery of the anticonvulsant properties inherent to the (R)-enantiomer of the hydantoin (B18101) compound, mephenytoin (B154092). It delves into the stereoselective metabolism that distinguishes the fates of (R)- and (S)-mephenytoin, establishing the former's role as a prodrug to the pharmacologically active metabolite, 5-ethyl-5-phenylhydantoin (Nirvanol). This document provides a comprehensive overview of the key experimental findings, presents quantitative data in structured tables, and offers detailed protocols for the seminal in vivo assays that were instrumental in this discovery. Furthermore, it visualizes the metabolic pathways and the proposed mechanism of action at the voltage-gated sodium channel through detailed diagrams, providing a thorough resource for researchers in the field of antiepileptic drug discovery and development.

Introduction: The Stereoselective Nature of Mephenytoin's Action

Mephenytoin, a hydantoin derivative, was historically utilized as an anticonvulsant. However, its clinical application revealed a complex metabolic profile with significant inter-individual variability. Subsequent research elucidated that mephenytoin is a racemic mixture of two enantiomers, (R)-mephenytoin and (S)-mephenytoin, each undergoing distinct metabolic transformations.[1] The pivotal discovery was that the anticonvulsant effect of racemic mephenytoin is primarily attributed to the metabolic product of one of its enantiomers.

The (S)-enantiomer is hydroxylated by cytochrome P450 enzymes, particularly CYP2C19, to an inactive metabolite.[1] In contrast, the (R)-enantiomer undergoes N-demethylation to form 5-ethyl-5-phenylhydantoin, commonly known as Nirvanol.[2] Crucially, Nirvanol was identified as a potent anticonvulsant in its own right, with a significantly longer half-life than the parent mephenytoin.[2][3] This established this compound as a prodrug, with its therapeutic efficacy intrinsically linked to its conversion to Nirvanol.

Quantitative Analysis of Anticonvulsant Activity

The primary method for evaluating the anticonvulsant efficacy of mephenytoin and its metabolites has been the Maximal Electroshock (MES) test in rodent models. This test is a well-established preclinical screen for drugs effective against generalized tonic-clonic seizures. The key endpoint is the median effective dose (ED50), which is the dose required to protect 50% of the animals from the hindlimb tonic extension phase of the seizure.

CompoundAnimal ModelAdministration RouteTime Point (post-administration)ED50 (mg/kg)Reference
Racemic MephenytoinMiceIntraperitoneal (i.p.)30 minutes42[4]
Racemic MephenytoinMiceIntraperitoneal (i.p.)2 hours35[4]
NirvanolMiceIntraperitoneal (i.p.)30 minutes23[4]
NirvanolMiceIntraperitoneal (i.p.)2 hours30[4]

This table summarizes the anticonvulsant activity of racemic mephenytoin and its active metabolite, Nirvanol, in the MES test. The lower ED50 of Nirvanol at the 30-minute time point highlights its potent anticonvulsant effect.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a cornerstone in the preclinical evaluation of anticonvulsant drugs, designed to induce a maximal seizure with a tonic-clonic characteristic.

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Apparatus:

  • An electroconvulsive shock apparatus capable of delivering a constant alternating current.

  • Corneal or auricular electrodes.

Animals:

  • Male albino mice (typically 20-30 g) or rats (typically 100-200 g).

Procedure:

  • Animal Preparation: Animals are acclimatized to the laboratory environment. The test compound, vehicle control, or a standard anticonvulsant is administered via a specified route (e.g., intraperitoneal, oral).

  • Timing: The test is conducted at the presumed time of peak effect of the test compound.

  • Stimulation: An electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered through the electrodes.

  • Observation: The animal is observed for the characteristic seizure pattern, which includes a tonic phase with hindlimb extension.

  • Endpoint: The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.

  • Data Analysis: The number of animals protected in each group is recorded, and the ED50 is calculated using statistical methods such as probit analysis.

Signaling Pathways and Mechanisms of Action

The anticonvulsant effect of hydantoin derivatives, including the active metabolite of this compound, Nirvanol, is primarily mediated through the modulation of voltage-gated sodium channels in neurons.

Stereoselective Metabolism of Mephenytoin

The initial and critical step in the bioactivation of this compound is its stereoselective metabolism in the liver.

Mephenytoin Racemic Mephenytoin RMephenytoin This compound Mephenytoin->RMephenytoin SMephenytoin (S)-Mephenytoin Mephenytoin->SMephenytoin Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) [Active Anticonvulsant] RMephenytoin->Nirvanol N-demethylation (CYP enzymes) InactiveMetabolite Inactive p-hydroxylated metabolite SMephenytoin->InactiveMetabolite Aromatic hydroxylation (CYP2C19)

Caption: Stereoselective metabolism of Mephenytoin.

Proposed Mechanism of Action at the Voltage-Gated Sodium Channel

Nirvanol, the active metabolite of this compound, is believed to exert its anticonvulsant effect by blocking voltage-gated sodium channels in a use-dependent manner. This means it preferentially binds to and stabilizes the inactivated state of the channel, which is more prevalent during the high-frequency neuronal firing characteristic of a seizure.

cluster_0 Normal Neuronal Firing cluster_1 Seizure (High-Frequency Firing) cluster_2 Action of this compound Metabolite (Nirvanol) Resting Resting State Open Open/Activated State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization RepetitiveFiring Rapid Repetitive Firing IncreasedInactivated Increased Population of Inactivated Channels RepetitiveFiring->IncreasedInactivated Stabilization Stabilization of Inactivated State IncreasedInactivated->Stabilization Nirvanol Nirvanol Nirvanol->Stabilization ReducedExcitability Reduced Neuronal Excitability Stabilization->ReducedExcitability Prevents return to resting state

Caption: Proposed mechanism of this compound's active metabolite.

Conclusion

The discovery of the anticonvulsant properties of this compound is a landmark example of the importance of stereochemistry in pharmacology. The understanding that this compound acts as a prodrug, with its therapeutic effects mediated by its active metabolite Nirvanol, has profound implications for drug design and personalized medicine. The primary mechanism of action, the use-dependent blockade of voltage-gated sodium channels, remains a cornerstone of antiepileptic drug development. This technical guide provides a foundational resource for researchers aiming to build upon this knowledge in the ongoing search for more effective and safer antiepileptic therapies.

References

Delving into the Stereochemistry of (R)-Mephenytoin: An In-depth Technical Guide to Initial Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive whitepaper for researchers, scientists, and drug development professionals exploring the foundational research on the enantiomers of the anticonvulsant drug mephenytoin (B154092). This guide details the stereoselective metabolism, pharmacokinetics, and analytical methodologies crucial for understanding its polymorphic disposition in humans.

Mephenytoin, a hydantoin-class anticonvulsant, has been a subject of significant scientific interest not for its therapeutic applications, which are now limited, but as a classic probe for studying the genetic polymorphism of a key drug-metabolizing enzyme, Cytochrome P450 2C19 (CYP2C19).[1] The drug is administered as a racemic mixture of two enantiomers, (R)- and (S)-mephenytoin, which exhibit markedly different metabolic fates and pharmacokinetic profiles. This technical guide provides a detailed overview of the initial studies that elucidated these stereoselective differences, offering valuable insights for researchers in drug metabolism, pharmacogenetics, and drug development.

Stereoselective Metabolism: The Central Role of CYP2C19

The primary metabolic pathway for mephenytoin is aromatic hydroxylation, and early studies revealed a profound stereoselectivity in this process. The (S)-enantiomer is rapidly hydroxylated at the 4'-position of the phenyl ring to form 4'-hydroxy-S-mephenytoin, a reaction almost exclusively catalyzed by CYP2C19.[1] In contrast, the (R)-enantiomer is metabolized much more slowly, primarily through N-demethylation to 5-ethyl-5-phenylhydantoin (nirvanol), a reaction mediated by other CYP isoforms, including CYP2C9 and CYP2B6.[2]

This stark difference in metabolic pathways is the basis for the well-known genetic polymorphism of CYP2C19. Individuals can be classified into two main phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs). EMs possess functional CYP2C19 enzymes and efficiently metabolize (S)-mephenytoin, while PMs have deficient CYP2C19 activity, leading to impaired elimination of the (S)-enantiomer.[1]

The stereoselective metabolism of mephenytoin is a critical determinant of its pharmacokinetic behavior and is visually represented in the following signaling pathway diagram.

Stereoselective Metabolism of Mephenytoin Enantiomers Racemic_Mephenytoin Racemic Mephenytoin ((R)- and (S)-enantiomers) S_Mephenytoin (S)-Mephenytoin Racemic_Mephenytoin->S_Mephenytoin R_Mephenytoin (R)-Mephenytoin Racemic_Mephenytoin->R_Mephenytoin CYP2C19 CYP2C19 (Extensive Metabolizers) S_Mephenytoin->CYP2C19 4'-Hydroxylation PM_Pathway Poor Metabolizers (Deficient CYP2C19) S_Mephenytoin->PM_Pathway Other_CYPs Other CYPs (e.g., CYP2C9, CYP2B6) R_Mephenytoin->Other_CYPs N-Demethylation S_4_OH_Mephenytoin 4'-Hydroxy-(S)-mephenytoin (Rapid elimination) CYP2C19->S_4_OH_Mephenytoin Nirvanol Nirvanol (Phenylethylhydantoin) (Slow elimination) Other_CYPs->Nirvanol PM_Pathway->Nirvanol Alternative slow N-demethylation

Stereoselective metabolism of mephenytoin enantiomers.

Pharmacokinetic Profiles of (R)- and (S)-Mephenytoin

The differential metabolism of the mephenytoin enantiomers leads to distinct pharmacokinetic profiles, particularly between extensive and poor metabolizers of CYP2C19.

Parameter(S)-Mephenytoin (EMs)This compound (EMs)(S)-Mephenytoin (PMs)This compound (PMs)Reference
Elimination Half-life (t½) ~2-3 hours~60-80 hoursSignificantly prolonged~60-80 hours[3]
Oral Clearance (CL/F) HighLowSignificantly reducedLow[3]
Area Under the Curve (AUC) LowHighSignificantly increasedHigh[4]
Major Metabolite 4'-Hydroxy-(S)-mephenytoinNirvanolNirvanolNirvanol[3]

Table 1: Comparative Pharmacokinetic Parameters of Mephenytoin Enantiomers

In extensive metabolizers, (S)-mephenytoin is rapidly cleared from the body, resulting in a short half-life and low systemic exposure. Conversely, this compound has a much longer half-life and accumulates to a greater extent upon repeated dosing. In poor metabolizers, the clearance of (S)-mephenytoin is dramatically reduced, leading to a prolonged half-life and significantly higher plasma concentrations, approaching those of the (R)-enantiomer.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

A typical in vivo study to determine the pharmacokinetic profiles of mephenytoin enantiomers involves the following steps:

  • Subject Recruitment: Healthy volunteers are recruited and phenotyped for CYP2C19 activity, typically by administering a probe drug like mephenytoin and measuring the urinary S/R ratio.

  • Drug Administration: A single oral dose of racemic mephenytoin (e.g., 100 mg) is administered to the subjects.[4]

  • Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours) post-dose.

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Enantioselective Analysis: Plasma concentrations of (R)- and (S)-mephenytoin are determined using a validated enantioselective analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) for each enantiomer.

Enantioselective HPLC Method for Mephenytoin

The separation and quantification of (R)- and (S)-mephenytoin in biological matrices is crucial for pharmacokinetic and metabolic studies. A common approach involves chiral HPLC.

  • Sample Preparation:

    • Plasma: Protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to obtain a clear supernatant.

    • Urine: Dilution with the mobile phase or a suitable buffer.[5]

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on α1-acid glycoprotein (B1211001) or a cyclodextrin (B1172386) derivative, is used to resolve the enantiomers.[5]

    • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). The exact composition is optimized for the specific column and separation.[5]

    • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where mephenytoin absorbs, or mass spectrometry for higher sensitivity and selectivity.

  • Quantification: The concentrations of each enantiomer are determined by comparing their peak areas to those of known standards.

The following diagram illustrates a typical experimental workflow for CYP2C19 phenotyping using mephenytoin.

CYP2C19 Phenotyping Workflow using Mephenytoin Start Subject Recruitment (Informed Consent) Administer Administer Racemic Mephenytoin (e.g., 100 mg oral dose) Start->Administer Collect_Urine Collect Urine (e.g., 8-hour collection) Administer->Collect_Urine Sample_Prep Urine Sample Preparation (e.g., Dilution/Extraction) Collect_Urine->Sample_Prep HPLC Chiral HPLC Analysis Sample_Prep->HPLC Quantify Quantify (S)- and this compound Concentrations HPLC->Quantify Calculate_Ratio Calculate S/R Ratio Quantify->Calculate_Ratio Phenotype Phenotype Classification Calculate_Ratio->Phenotype EM Extensive Metabolizer (S/R < 0.9) Phenotype->EM Low Ratio PM Poor Metabolizer (S/R >= 0.9) Phenotype->PM High Ratio

Workflow for CYP2C19 phenotyping.

Conclusion

The initial studies on the enantiomers of mephenytoin were instrumental in establishing the concept of stereoselective drug metabolism and its profound impact on pharmacokinetics. The stark differences in the metabolic pathways and disposition of (R)- and (S)-mephenytoin, driven by the genetic polymorphism of CYP2C19, have made it an invaluable tool in the field of pharmacogenetics. The experimental protocols and quantitative data from these early investigations continue to provide a solid foundation for contemporary research in drug metabolism, personalized medicine, and the development of new chemical entities. This technical guide serves as a comprehensive resource for scientists and researchers seeking to understand and apply the foundational principles learned from the study of mephenytoin enantiomers.

References

A Historical Perspective on Mephenytoin Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin (B154092), marketed as Mesantoin, is a hydantoin (B18101) anticonvulsant introduced in the late 1940s, approximately a decade after its predecessor, phenytoin (B1677684).[1] While no longer a first-line therapy in many countries due to the risk of severe adverse effects, including potentially fatal blood dyscrasias, mephenytoin remains a subject of significant scientific interest.[1][2] This enduring relevance stems from its remarkable stereoselective metabolism, which has made it an invaluable tool for understanding and characterizing the genetic polymorphism of the cytochrome P450 enzyme, CYP2C19.[3] This technical guide provides a comprehensive historical perspective on the discovery and elucidation of the distinct pharmacological and metabolic properties of mephenytoin's stereoisomers, (S)-mephenytoin and (R)-mephenytoin.

A Chronological History of Mephenytoin and its Stereoisomers

The story of mephenytoin is intrinsically linked to the broader history of antiepileptic drug (AED) development. The early 20th century saw the serendipitous discovery of phenobarbital's anticonvulsant properties in 1912, a significant improvement over the previously used bromides.[4] The subsequent development of animal models for seizure research in the 1930s led to the discovery of phenytoin, a less sedating and highly effective AED.[5][6]

Mephenytoin emerged in this context as a new hydantoin derivative.[1] However, it was the later investigation into its metabolic fate that unveiled its most scientifically significant characteristic: a profound stereoselectivity in its biotransformation. This discovery was a critical milestone in the nascent field of pharmacogenetics.

Key Historical Milestones:

  • Late 1940s: Mephenytoin is introduced as an anticonvulsant, marketed under the name Mesantoin.[1]

  • Early 1980s: Initial studies begin to reveal the stereoselective metabolism of mephenytoin in humans.

  • Mid-1980s: The genetic polymorphism in the 4'-hydroxylation of (S)-mephenytoin is identified, leading to the classification of individuals into "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes.

  • Late 1980s - 1990s: The specific cytochrome P450 isozyme responsible for (S)-mephenytoin 4'-hydroxylation is identified as CYP2C19. Mephenytoin becomes the probe drug of choice for CYP2C19 phenotyping.[3]

  • Present: Mephenytoin continues to be a critical research tool in pharmacogenomics and drug metabolism studies, despite its limited clinical use.[1]

The Stereoselective Metabolism of Mephenytoin

Mephenytoin is administered as a racemic mixture of its two enantiomers, (S)-mephenytoin and this compound. In individuals with normal CYP2C19 function (extensive metabolizers), these two stereoisomers follow vastly different metabolic pathways, a classic example of stereoselective drug metabolism.

(S)-Mephenytoin: This enantiomer is rapidly metabolized via aromatic 4'-hydroxylation to form 4'-hydroxy-mephenytoin. This reaction is almost exclusively catalyzed by CYP2C19.[3]

This compound: In contrast, the (R)-enantiomer is primarily metabolized through N-demethylation to 5-ethyl-5-phenylhydantoin (Nirvanol), a pharmacologically active metabolite. This process is slower and is mediated by other CYP450 enzymes, including CYP2B6.

This differential metabolism leads to significant differences in the pharmacokinetic profiles of the two enantiomers in extensive metabolizers.

The CYP2C19 Genetic Polymorphism and its Clinical Implications

The gene encoding CYP2C19 is highly polymorphic, leading to the expression of an enzyme with varying levels of activity. This genetic variability is the basis for the distinct metabolizer phenotypes observed in the population.

  • Extensive Metabolizers (EMs): Individuals with at least one functional CYP2C19 allele rapidly metabolize (S)-mephenytoin.

  • Intermediate Metabolizers (IMs): Individuals heterozygous for a loss-of-function allele exhibit reduced metabolic capacity compared to EMs.

  • Poor Metabolizers (PMs): Individuals with two non-functional CYP2C19 alleles have a significantly impaired ability to 4'-hydroxylate (S)-mephenytoin.[3]

In PMs, the primary metabolic pathway for (S)-mephenytoin is severely compromised. Consequently, the drug is eliminated much more slowly, and the alternative N-demethylation pathway becomes more prominent for both enantiomers. This results in a dramatic alteration of the pharmacokinetic profile of mephenytoin in these individuals, with a significantly prolonged half-life and increased exposure to the parent drug.

The prevalence of the PM phenotype varies among different ethnic populations, being more common in Asian populations (around 15-20%) compared to Caucasians (around 2-5%).

Data Presentation: Pharmacokinetic Parameters of Mephenytoin Stereoisomers

The following tables summarize the key pharmacokinetic parameters of (S)- and this compound in extensive and poor metabolizers.

Parameter (S)-Mephenytoin This compound
Primary Metabolic Pathway 4'-HydroxylationN-Demethylation
Primary Metabolizing Enzyme CYP2C19CYP2B6
Half-life (t½) ShortLong
Clearance (CL) HighLow

Table 1: General Metabolic Profile of Mephenytoin Stereoisomers in Extensive Metabolizers

Parameter Extensive Metabolizers (EM) Poor Metabolizers (PM)
(S)-Mephenytoin Half-life (t½) ~2-3 hoursSignificantly prolonged
This compound Half-life (t½) ~70-100 hours~70-100 hours
(S)-Mephenytoin Clearance HighVery Low
This compound Clearance LowLow
Urinary S/R Ratio Low (<0.9)High (≥0.9)

Table 2: Comparison of Mephenytoin Pharmacokinetics in Extensive and Poor Metabolizers

Experimental Protocols

Stereoselective Analysis of Mephenytoin and its Metabolites in Urine (CYP2C19 Phenotyping)

This protocol describes a typical method for determining an individual's CYP2C19 phenotype using mephenytoin as a probe drug.

1. Sample Collection:

  • Administer a single oral dose of 100 mg racemic mephenytoin to the subject.
  • Collect urine over an 8-hour period post-dose.

2. Sample Preparation:

  • To a 1 mL aliquot of urine, add an internal standard (e.g., 5-methyl-5-phenylhydantoin).
  • Perform a liquid-liquid extraction with an organic solvent such as dichloromethane.
  • Evaporate the organic layer to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for analysis.

3. Chiral Chromatographic Analysis (HPLC):

  • Column: A chiral stationary phase column (e.g., Chiraspher).
  • Mobile Phase: A mixture of n-hexane and dioxane (e.g., 80:20 v/v).[7]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at approximately 220 nm.

4. Data Analysis:

  • Quantify the peak areas of (S)-mephenytoin and this compound.
  • Calculate the urinary S/R ratio.
  • Phenotype classification:
  • EM: S/R ratio < 0.9
  • PM: S/R ratio ≥ 0.9

In Vitro Mephenytoin Metabolism Assay using Human Liver Microsomes

This protocol outlines a method to study the metabolism of mephenytoin and assess the activity of CYP enzymes in vitro.

1. Incubation Mixture Preparation (per reaction):

  • Human liver microsomes (e.g., 0.2 mg/mL protein concentration).
  • Phosphate buffer (e.g., 0.1 M, pH 7.4).
  • Mephenytoin stereoisomer (dissolved in a suitable solvent, e.g., methanol, to achieve the desired final concentration).

2. Incubation:

  • Pre-incubate the microsome and substrate mixture at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Incubate at 37°C with gentle shaking for a specified time (e.g., 30 minutes).

3. Reaction Termination and Sample Processing:

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
  • Centrifuge the mixture to pellet the microsomal proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness.
  • Reconstitute the residue in the mobile phase for analysis.

4. LC-MS/MS Analysis:

  • Use a suitable reverse-phase HPLC column for separation of the parent drug and its metabolites.
  • Employ a tandem mass spectrometer for sensitive and specific detection and quantification of the analytes.

Mandatory Visualization

Mephenytoin_Metabolism cluster_EM Extensive Metabolizer (EM) cluster_PM Poor Metabolizer (PM) S_Mephenytoin_EM (S)-Mephenytoin Hydroxy_Mephenytoin 4'-Hydroxy-mephenytoin S_Mephenytoin_EM->Hydroxy_Mephenytoin CYP2C19 (fast) R_Mephenytoin_EM This compound Nirvanol_EM Nirvanol R_Mephenytoin_EM->Nirvanol_EM CYP2B6 (slow) S_Mephenytoin_PM (S)-Mephenytoin Nirvanol_PM_S Nirvanol S_Mephenytoin_PM->Nirvanol_PM_S CYP2B6 (slow) R_Mephenytoin_PM This compound Nirvanol_PM_R Nirvanol R_Mephenytoin_PM->Nirvanol_PM_R CYP2B6 (slow)

Caption: Metabolic pathways of mephenytoin stereoisomers in different CYP2C19 phenotypes.

CYP2C19_Phenotyping_Workflow Start Administer Racemic Mephenytoin Urine_Collection Collect Urine (0-8h) Start->Urine_Collection Extraction Liquid-Liquid Extraction Urine_Collection->Extraction Analysis Chiral HPLC Analysis Extraction->Analysis Ratio Calculate Urinary S/R Ratio Analysis->Ratio EM Extensive Metabolizer (S/R < 0.9) Ratio->EM Low Ratio PM Poor Metabolizer (S/R >= 0.9) Ratio->PM High Ratio

Caption: Experimental workflow for CYP2C19 phenotyping using mephenytoin.

Signaling Pathways and Mechanism of Action

The primary anticonvulsant mechanism of action of mephenytoin, similar to phenytoin, is the blockade of voltage-gated sodium channels in a use-dependent manner.[2] This action stabilizes neuronal membranes and limits the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures. By blocking these channels, mephenytoin prevents the propagation of seizure activity from an epileptic focus to adjacent brain regions.

While the blockade of sodium channels is the principal mechanism, other potential, less well-characterized effects may contribute to its anticonvulsant activity. These could include modulation of calcium channels and effects on neurotransmitter systems, although these are considered secondary to its primary action.

Mephenytoin_MoA Mephenytoin Mephenytoin Na_Channel Voltage-Gated Sodium Channel Mephenytoin->Na_Channel Blocks Seizure Seizure Propagation Mephenytoin->Seizure Inhibits Action_Potential High-Frequency Repetitive Firing Na_Channel->Action_Potential Enables Action_Potential->Seizure Leads to

Caption: Mechanism of action of mephenytoin in seizure prevention.

Conclusion

The study of mephenytoin's stereoisomers has been a cornerstone in the development of pharmacogenetics. From its origins as a second-generation hydantoin anticonvulsant, it has evolved into an indispensable research tool. The profound differences in the metabolism of (S)- and this compound, dictated by the genetic polymorphism of CYP2C19, provide a clear and compelling example of how individual genetic makeup can dramatically alter drug disposition and, by extension, therapeutic and toxicological outcomes. This in-depth understanding of mephenytoin's stereoselective metabolism continues to inform drug development and the pursuit of personalized medicine.

References

Methodological & Application

Application Note: Chiral Separation of (R)- and (S)-Mephenytoin by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the enantioselective analysis of Mephenytoin (B154092) enantiomers using High-Performance Liquid Chromatography (HPLC).

Introduction

Mephenytoin, an anticonvulsant drug, exists as a racemic mixture of two enantiomers, (R)- and (S)-Mephenytoin. The stereoselective metabolism of Mephenytoin, primarily the hydroxylation of the S-enantiomer by the cytochrome P450 enzyme CYP2C19, leads to significant inter-individual variations in drug response and potential toxicity. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmacokinetic studies, pharmacogenomic research, and personalized medicine to ensure drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

Principle of Chiral Separation by HPLC

Direct chiral separation by HPLC involves the use of a chiral stationary phase (CSP). The enantiomers of the analyte interact with the CSP to form transient diastereomeric complexes. Due to the different spatial arrangements of the enantiomers, these complexes have different binding energies, leading to different retention times on the chromatographic column and thus, their separation. Common CSPs for Mephenytoin separation include protein-based columns, such as those with α(1)-acid glycoprotein (B1211001) (AGP), and polysaccharide- or cyclodextrin-based columns.[1][2]

Experimental Protocols

This section details two common methods for the chiral separation of (R)- and (S)-Mephenytoin by HPLC.

Protocol 1: Chiral Separation using a β-Cyclodextrin Stationary Phase with UV Detection

This method is suitable for the analysis of Mephenytoin enantiomers in urine.

3.1. Materials and Reagents

  • (R)- and (S)-Mephenytoin standards

  • Methanol (HPLC grade)

  • Acetate (B1210297) buffer (0.1 M)

  • β-Cyclodextrin

  • Water (HPLC grade)

  • Urine samples

3.2. Instrumentation

  • HPLC system with a UV detector

  • Supelcosil LC-8 column (or equivalent C8 column)

3.3. Sample Preparation (Urine)

  • Dilute the urine sample 1:1 with the mobile phase.[1]

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

3.4. Chromatographic Conditions

  • Column: Supelcosil LC-8[3]

  • Mobile Phase: Methanol-0.1 M acetate buffer with β-cyclodextrin as a mobile phase additive.[3] The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV at 207 nm[4]

Protocol 2: Chiral Separation using an α(1)-Acid Glycoprotein (AGP) Stationary Phase with Tandem Mass Spectrometry (LC-MS/MS) Detection

This method is highly sensitive and suitable for the analysis of Mephenytoin enantiomers in plasma.

3.1. Materials and Reagents

3.2. Instrumentation

  • LC-MS/MS system (HPLC coupled to a tandem mass spectrometer with an electrospray ionization source)

  • Chiral α(1)-acid glycoprotein (AGP) column (e.g., 100 mm x 4.0 mm, 5 µm)[1]

3.3. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.[1]

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

3.4. Chromatographic Conditions

  • Column: Chiral α(1)-acid glycoprotein (AGP) column[1]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).[1] The ratio should be optimized to achieve the best separation.

  • Flow Rate: 0.8 mL/min[1]

  • Column Temperature: 25°C[1]

  • Injection Volume: 10 µL[1]

3.5. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for (R)- and (S)-Mephenytoin.

Data Presentation

The following tables summarize quantitative data from various published methods for the chiral separation of Mephenytoin.

Table 1: HPLC Methods for Chiral Separation of Mephenytoin Enantiomers

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionMatrixReference
β-Cyclodextrin CSPWater with acetic acid, triethylamine, and acetonitrileNot SpecifiedNot SpecifiedNot Specified[5]
Supelcosil LC-8 (with β-cyclodextrin additive)Methanol-0.1 M acetate bufferNot SpecifiedUVUrine[3]
Chiral AGPAcetonitrile and aqueous buffer (e.g., 10 mM ammonium acetate)0.8LC-MS/MSPlasma, Urine[1]
Chiral Column (unspecified)Acetonitrile:Water (14:86, v/v) with 0.1% glacial acetic acid and 0.2% triethylamine0.9UV (207 nm)Urine[4]

Table 2: Performance Characteristics of a Chiral HPLC-UV Method for Mephenytoin in Urine

ParameterValue
Linearity Range50 - 5000 µg/L
Detection Limit12.5 µg/L for both enantiomers
Retention Time< 9 minutes
Reference [4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of Mephenytoin enantiomers by HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) plasma->protein_precipitation urine Urine Sample dilution Dilution (with Mobile Phase) urine->dilution evaporation Evaporation & Reconstitution protein_precipitation->evaporation filtration Filtration dilution->filtration evaporation->filtration injection Injection onto Chiral Column filtration->injection separation Isocratic Elution injection->separation detection Detection (UV or MS/MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification

Workflow for Chiral HPLC Analysis of Mephenytoin.

References

Application Note: Chiral Gas Chromatography Method for the Quantitative Analysis of (R)-Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mephenytoin (B154092), an anticonvulsant drug, is a chiral compound that undergoes stereoselective metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C19. The two enantiomers, (S)-mephenytoin and (R)-mephenytoin, exhibit different pharmacokinetic profiles. The elimination half-life of this compound is significantly longer than that of the (S)-enantiomer.[1] Consequently, the ability to selectively quantify this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and pharmacogenomic research. This application note provides a detailed protocol for the enantioselective analysis of this compound using chiral gas chromatography (GC).

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis sample Plasma or Urine Sample extraction Liquid-Liquid Extraction (e.g., with dichloroethane) sample->extraction wash Wash Organic Layer (acidic and basic solutions) extraction->wash evaporation Evaporate to Dryness (under Nitrogen stream) wash->evaporation reconstitution Reconstitute Residue (in Ethyl Acetate) evaporation->reconstitution injection Inject into GC reconstitution->injection separation Chiral Capillary Column (e.g., Chirasil-Val) injection->separation detection Detection (FID or MS) separation->detection quantification Quantification of This compound detection->quantification results Report Results quantification->results cluster_sample_prep cluster_sample_prep cluster_gc_analysis cluster_gc_analysis cluster_data_analysis cluster_data_analysis

Caption: Experimental workflow for the chiral GC analysis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance of a chiral gas chromatography method for the analysis of mephenytoin enantiomers in urine.

Parameter(S)-MephenytoinThis compoundReference
Linearity Range 115 - 690 µg/L115 - 690 µg/L[2]
Correlation Coefficient (r) 0.99130.9934[2]
Limit of Detection (LOD) 60 ng/mL60 ng/mL[2]
Recovery 74.41%73.78%[2]
Within-day RSD < 6.5%< 6.5%[2]
Between-day RSD < 6.5%< 6.5%[2]

Experimental Protocols

1. Sample Preparation (from Urine)

This protocol is adapted from a method for determining mephenytoin enantiomers in human urine.[2]

  • Materials:

    • Urine sample

    • Dichloroethane

    • Acidic aqueous solution (e.g., 0.1 M HCl)

    • Basic aqueous solution (e.g., 0.1 M NaOH)

    • Ethyl acetate (B1210297)

    • Nitrogen gas

    • Water bath (55°C)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To a suitable volume of urine, add an equal volume of dichloroethane for extraction.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the lower organic layer (dichloroethane) to a clean tube.

    • Wash the organic layer sequentially with the acidic and basic aqueous solutions to remove interfering substances.

    • After the final wash, transfer the organic phase to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen in a water bath set at 55°C.[2]

    • Reconstitute the dried residue in a small, precise volume of ethyl acetate (e.g., 10 µL).[2]

    • The sample is now ready for injection into the gas chromatograph.

2. Gas Chromatography (GC) Method

The following GC parameters are based on established methods for the chiral separation of mephenytoin enantiomers.[1][2]

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Specific Detector.

    • Autosampler for automated injection.

  • GC Conditions:

    • Column: Chirasil-Val capillary column.[1][2]

    • Carrier Gas: Nitrogen.[2]

    • Injection Volume: 1 µL.[2]

    • Injector Temperature: Maintain at a temperature suitable for volatile compounds, typically around 250°C.

    • Detector Temperature: Set according to the detector manufacturer's recommendations (e.g., 280-300°C for FID).

    • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation. An example program could be:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 10°C/minute to 220°C.

      • Hold: Maintain at 220°C for 5 minutes. (Note: The temperature program should be optimized for the specific instrument and column used.)

3. Data Analysis and Quantification

  • Identify the peaks corresponding to (R)- and (S)-mephenytoin based on their retention times, which should be determined using reference standards.

  • Construct a calibration curve by analyzing a series of standards of known concentrations.

  • The concentration of this compound in the unknown samples is determined by comparing its peak area or height to the calibration curve.

  • For metabolic polymorphism studies, the S/R ratio can be calculated to differentiate between poor and extensive metabolizers.[2]

Discussion

The direct enantiomeric separation of mephenytoin is achievable using a chiral capillary column like Chirasil-Val.[1] This eliminates the need for derivatization of the parent drug, simplifying the analytical procedure. For the analysis of its N-demethylated metabolite, 5-phenyl-5-ethylhydantoin (PEH), derivatization may be required to resolve its enantiomers.[1] The choice of detector depends on the required sensitivity and selectivity, with nitrogen-specific detectors or mass spectrometers offering enhanced performance. The presented method demonstrates good linearity, reproducibility, and recovery, making it suitable for clinical and research applications.[2]

References

Application Notes & Protocols: Synthesis of Enantiomerically Pure (R)-Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mephenytoin (B154092) is a hydantoin-class anticonvulsant drug that possesses a stereocenter at the C-5 position of the hydantoin (B18101) ring, existing as two enantiomers: (R)-Mephenytoin and (S)-Mephenytoin. These enantiomers exhibit distinct metabolic pathways and pharmacological profiles. The S-enantiomer is primarily and selectively hydroxylated by the cytochrome P450 enzyme CYP2C19, making it a valuable probe for assessing CYP2C19 activity in pharmacogenetic studies. Conversely, the R-enantiomer is metabolized through N-demethylation by CYP2C9 to form 5-phenyl-5-ethylhydantoin (nirvanol). Given these differences, access to enantiomerically pure this compound is crucial for research in drug metabolism, pharmacology, and toxicology to accurately assess the properties and effects of this specific stereoisomer.

This document provides detailed protocols for the synthesis and resolution of this compound, tailored for researchers, scientists, and drug development professionals. Two primary strategies are presented: the synthesis of racemic mephenytoin followed by chiral resolution, and a proposed method for direct asymmetric synthesis.

Strategic Pathways for Synthesis

The synthesis of enantiomerically pure this compound can be approached via two distinct pathways:

  • Racemic Synthesis and Chiral Resolution: This is a classical and widely applicable method. It involves the non-stereoselective synthesis of mephenytoin, yielding a 1:1 mixture of the (R)- and (S)-enantiomers. Subsequently, the enantiomers are separated using a chiral chromatography technique.

  • Asymmetric Synthesis: This more advanced strategy aims to directly synthesize the desired (R)-enantiomer with high enantiomeric purity, avoiding the need for a separate resolution step. This is typically achieved using chiral catalysts, auxiliaries, or reagents.

cluster_0 Overall Synthetic Strategies Start Starting Materials (e.g., 5-Ethyl-5-phenylhydantoin) Racemic Racemic Synthesis (Methylation) Start->Racemic Asymmetric Asymmetric Synthesis (Stereoselective Methylation) Start->Asymmetric Racemic_Mephenytoin Racemic (R/S)-Mephenytoin Racemic->Racemic_Mephenytoin Resolution Chiral Resolution (e.g., HPLC) Racemic_Mephenytoin->Resolution R_Mephenytoin_Res This compound Resolution->R_Mephenytoin_Res S_Mephenytoin_Res (S)-Mephenytoin Resolution->S_Mephenytoin_Res R_Mephenytoin_Asym Enantiopure This compound Asymmetric->R_Mephenytoin_Asym cluster_1 Workflow: Racemic Synthesis & HPLC Resolution start Dissolve 5-Ethyl-5-phenylhydantoin in DMF with K₂CO₃ react Add Iodomethane and Stir for 16-24h start->react workup Aqueous Workup and Extraction with Ethyl Acetate react->workup purify Purify by Recrystallization workup->purify racemate Obtain Racemic (R/S)-Mephenytoin purify->racemate hplc_prep Dissolve Racemate and Inject into Chiral HPLC racemate->hplc_prep hplc_run Elute with Mobile Phase hplc_prep->hplc_run collect Collect (R)-Enantiomer Peak hplc_run->collect final Isolate Pure this compound collect->final cluster_2 Proposed Asymmetric Synthesis Pathway start 5-Ethyl-5-phenylhydantoin (Prochiral Substrate) reaction Stereoselective N-Methylation start->reaction reagents Reagents: - Iodomethane (CH₃I) - Base (e.g., Cs₂CO₃) - Toluene (Solvent) reagents->reaction catalyst Chiral Phase-Transfer Catalyst (PTC) catalyst->reaction Controls Stereochemistry product Enantioenriched This compound reaction->product

Application Notes and Protocols for the In Vitro Metabolism of (R)-Mephenytoin Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Mephenytoin, an anticonvulsant drug, undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Understanding the in vitro metabolism of this compound is crucial for elucidating its pharmacokinetic profile, predicting potential drug-drug interactions, and assessing inter-individual variability in drug response. Human liver microsomes (HLMs) serve as a valuable in vitro tool for these investigations as they contain a rich complement of drug-metabolizing enzymes, particularly CYPs.

This document provides detailed application notes and protocols for studying the in vitro metabolism of this compound using HLMs. The primary metabolic pathways for this compound are N-demethylation to its metabolite, Nirvanol (5-ethyl-5-phenylhydantoin), and to a lesser extent, aromatic 4'-hydroxylation.[1] Notably, at all substrate concentrations tested, this compound is preferentially N-demethylated to Nirvanol.[1]

Data Presentation

While extensive research has focused on the polymorphic metabolism of (S)-Mephenytoin, primarily mediated by CYP2C19, specific kinetic parameters for the metabolism of this compound are less extensively documented in the literature. The formation of 4'-OH-mephenytoin from this compound and the N-demethylation reaction appear to be less affected by the genetic polymorphism of CYP2C19 that significantly impacts (S)-mephenytoin metabolism.[2]

The following table summarizes the known metabolic pathways of this compound.

SubstratePrimary Metabolic PathwayMajor MetaboliteKey Enzymes Involved (Putative)
This compoundN-demethylationNirvanolCytochrome P450 enzymes
This compound4'-Hydroxylation4'-OH-MephenytoinCytochrome P450 enzymes

Signaling Pathways and Experimental Workflows

Mephenytoin_Metabolism RMephenytoin This compound Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) RMephenytoin->Nirvanol N-demethylation (Major Pathway) OH_Mephenytoin 4'-OH-(R)-Mephenytoin RMephenytoin->OH_Mephenytoin 4'-Hydroxylation (Minor Pathway) CYPs Cytochrome P450 Enzymes CYPs->Nirvanol CYPs->OH_Mephenytoin Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM_prep Thaw Human Liver Microsomes (HLMs) on ice Pre_incubation Pre-incubate HLM and This compound at 37°C HLM_prep->Pre_incubation Reagent_prep Prepare reaction mix: - Phosphate buffer - MgCl2 - this compound stock Reagent_prep->Pre_incubation NADPH_prep Prepare NADPH regenerating system Initiation Initiate reaction with NADPH regenerating system NADPH_prep->Initiation Pre_incubation->Initiation Incubation Incubate at 37°C with shaking Initiation->Incubation Termination Terminate reaction with ice-cold acetonitrile Incubation->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation Supernatant_transfer Transfer supernatant Centrifugation->Supernatant_transfer LCMS_analysis Analyze by LC-MS/MS or HPLC Supernatant_transfer->LCMS_analysis Data_analysis Quantify metabolites and determine kinetic parameters LCMS_analysis->Data_analysis

References

Application Note and Protocol for the LC-MS/MS Quantification of (R)-Mephenytoin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Mephenytoin, an anticonvulsant drug, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C19.[1] The primary metabolic pathways are aromatic hydroxylation to form 4'-hydroxymephenytoin and N-demethylation to produce Nirvanol (B14652) (phenylethylhydantoin).[1] Due to genetic polymorphisms in the CYP2C19 gene, there is significant inter-individual variability in the metabolism of mephenytoin (B154092), which can impact the drug's efficacy and toxicity.[1] Consequently, a robust and sensitive method for the simultaneous quantification of this compound and its key metabolites is essential for pharmacokinetic studies, therapeutic drug monitoring, and in vitro drug metabolism assays.[1] This document provides detailed protocols for the quantification of this compound and its metabolites, 4'-hydroxymephenytoin and Nirvanol, in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is metabolized via two main pathways catalyzed by cytochrome P450 enzymes. The predominant pathway is the stereoselective hydroxylation of the phenyl ring at the 4'-position to form 4'-hydroxymephenytoin, a reaction primarily mediated by CYP2C19.[1] A secondary pathway involves N-demethylation to the active metabolite Nirvanol.[1]

Mephenytoin This compound Hydroxymephenytoin 4'-hydroxy-(R)-Mephenytoin Mephenytoin->Hydroxymephenytoin Hydroxylation Nirvanol (R)-Nirvanol Mephenytoin->Nirvanol N-demethylation CYP2C19 CYP2C19 CYP2C19->Mephenytoin:e Other_CYPs Other CYPs Other_CYPs->Mephenytoin:e

Metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound and its metabolites in human plasma and urine.

Table 1: Method Validation Parameters in Human Plasma [2]

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Accuracy (% of Nominal)
(S)-4'-hydroxymephenytoin11 - 1000< 12.487.2 - 108.3
(R)-4'-hydroxymephenytoin11 - 1000< 12.487.2 - 108.3
(S)-Nirvanol11 - 1000< 12.487.2 - 108.3
(R)-Nirvanol33 - 1000< 12.487.2 - 108.3
(S)-Mephenytoin33 - 1000< 12.487.2 - 108.3
This compound33 - 1000< 12.487.2 - 108.3

Table 2: Method Validation Parameters in Human Urine [2][3][4]

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inaccuracy (%)
4'-hydroxymephenytoin20[3][4]15 - 10000[3][4]0.8 - 10.5[3][4]< 9.5[3][4]
Nirvanol30[3][4]15 - 10000[3][4]0.8 - 10.5[3][4]< 9.5[3][4]
Mephenytoin30[3][4]15 - 10000[3][4]0.8 - 10.5[3][4]< 9.5[3][4]
(S)- & (R)-metabolites3[2]3 - 1000[2]< 6.4[2]98.9 - 104.8 (Accuracy)[2]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix.

a) Protein Precipitation (for Plasma/Serum Samples) [1][2]

This method is rapid and effective for removing the majority of proteins from the sample.[1]

  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., Mephenytoin-d5).[1]

  • Vortex the mixture for 1 minute to precipitate proteins.[1]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[5]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[5]

b) Dilute-and-Shoot (for Urine Samples) [2][3][4]

This simplified method is suitable for urine samples.

  • Dilute 50 µL of urine with a buffered β-glucuronidase solution and incubate at 37°C for 6 hours to hydrolyze glucuronide conjugates.[3][4]

  • Add methanol (B129727) containing the internal standard.[3][4]

  • Centrifuge to pellet any precipitate.[1]

  • Transfer the supernatant to an autosampler vial for injection.[1]

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.[1]

  • Column: A chiral alpha(1)-acid glycoprotein (B1211001) (AGP) column is used for the enantiospecific separation of mephenytoin and its metabolites.[2] Alternatively, a C18 reversed-phase column (e.g., 100 x 3 mm, 5 µm) can be used for general quantification without chiral separation.[3][4]

  • Mobile Phase:

    • For Chiral Separation: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).

    • For Reversed-Phase Separation: A gradient elution with an organic phase (e.g., acetonitrile/methanol 50:50) and an aqueous phase (e.g., water with 0.1% formic acid) is commonly used.[3][4]

  • Flow Rate: A typical flow rate is between 0.25 and 1.0 mL/min.

  • Column Temperature: The column is typically maintained at 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Electrospray ionization can be operated in either positive (ESI+) or negative (ESI-) mode. Negative electrospray ionization has been shown to be effective for these compounds.[3][4]

  • Detection: Selected Reaction Monitoring (SRM) is used for quantification. The precursor and product ion pairs for each analyte and internal standard need to be optimized.

Table 3: Example SRM Transitions (Note: These should be optimized for the specific instrument used)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mephenytoin219.1134.1
4'-hydroxymephenytoin235.1150.1
Nirvanol205.1134.1
Mephenytoin-d5 (IS)224.1139.1

Experimental Workflow

The overall workflow for the LC-MS/MS analysis is depicted below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Protein_Precipitation Protein Precipitation Plasma->Protein_Precipitation Urine Urine Sample Dilution Dilution & Hydrolysis Urine->Dilution LC_Separation Liquid Chromatography (Chiral or RP) Protein_Precipitation->LC_Separation Dilution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI, SRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

LC-MS/MS workflow for analysis.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the robust and sensitive quantification of this compound and its primary metabolites, 4'-hydroxymephenytoin and Nirvanol, using LC-MS/MS. The described methods are suitable for a variety of research and clinical applications, including pharmacokinetic analysis, therapeutic drug monitoring, and pharmacogenetic studies related to CYP2C19 activity. The provided protocols for sample preparation, chromatography, and mass spectrometry can be adapted and implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for Studying Drug-Drug Interactions Using (S)-Mephenytoin, a CYP2C19 Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in the metabolism of numerous clinically significant drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents. Drug-drug interactions (DDIs) involving the inhibition or induction of CYP2C19 can lead to altered drug efficacy and potential toxicity. Therefore, assessing the potential of new chemical entities (NCEs) to act as inhibitors or inducers of CYP2C19 is a mandatory step in drug development.

(S)-Mephenytoin is a widely recognized and recommended probe substrate for assessing CYP2C19 activity both in vitro and in vivo. The stereoselective 4'-hydroxylation of (S)-mephenytoin is almost exclusively catalyzed by CYP2C19. While racemic mephenytoin (B154092) is often used in clinical phenotyping studies, the (R)-enantiomer is metabolized differently and serves as a reference to determine the (S)/(R)-mephenytoin ratio in urine, which helps in classifying individuals into different metabolizer phenotypes (e.g., poor, extensive, and ultra-rapid metabolizers). For the specific study of drug-drug interactions through inhibition or induction of the enzyme, (S)-mephenytoin is the specific probe.

These application notes provide detailed protocols for in vitro CYP2C19 inhibition and induction assays using (S)-mephenytoin as the probe substrate.

Data Presentation: Quantitative Analysis of CYP2C19 Interactions

The following tables summarize quantitative data for known inhibitors and inducers of CYP2C19, with (S)-mephenytoin as the substrate. This data is crucial for control experiments and for contextualizing the DDI potential of investigational drugs.

Table 1: IC50 and Ki Values for Known CYP2C19 Inhibitors with (S)-Mephenytoin as Substrate

InhibitorIC50 (µM)Ki (µM)SystemReference
Ticlopidine-3.7Human Liver Microsomes
Omeprazole--Human Liver Microsomes
Fluvoxamine--Human Liver Microsomes
Voriconazole--Human Liver Microsomes
Modafinil45.84 (racemic)39 (racemic)Human Liver Microsomes
Nifedipine--Human Liver Microsomes
Troglitazone--Human Hepatocytes

Table 2: Fold Induction of CYP2C19 by Known Inducers

InducerConcentration (µM)Fold Induction (mRNA)Fold Induction (Activity)SystemReference
Rifampicin10~2.3~8.5Primary Human Hepatocytes
Phenobarbital1000~7.4-Primary Human Hepatocytes
Dexamethasone10~0.2~1.4Primary Human Hepatocytes
Artemisinin-InducedInducedClinical Study

Signaling Pathways and Experimental Workflows

Diagram 1: Transcriptional Regulation of CYP2C19

CYP2C19_Regulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Inducer Inducer (e.g., Rifampicin) PXR PXR Inducer->PXR activates CAR CAR Inducer->CAR activates AhR AhR Inducer->AhR activates PXR_RXR PXR-RXR PXR->PXR_RXR CAR_RXR CAR-RXR CAR->CAR_RXR AhR_ARNT AhR-ARNT AhR->AhR_ARNT RXR RXR RXR->PXR_RXR RXR->CAR_RXR DR3 DR3 PXR_RXR->DR3 binds PBREM PBREM CAR_RXR->PBREM binds XRE XRE AhR_ARNT->XRE binds CYP2C19_Gene CYP2C19 Gene XRE->CYP2C19_Gene PBREM->CYP2C19_Gene DR3->CYP2C19_Gene enhances transcription CYP2C19_mRNA CYP2C19 mRNA CYP2C19_Gene->CYP2C19_mRNA transcription CYP2C19_Protein CYP2C19 Protein CYP2C19_mRNA->CYP2C19_Protein translation

Caption: Transcriptional regulation of the CYP2C19 gene by nuclear receptors PXR, CAR, and AhR.

Diagram 2: Experimental Workflow for In Vitro CYP2C19 Inhibition Assay

CYP2C19_Inhibition_Workflow A Prepare Reagents: - Human Liver Microsomes (HLM) - (S)-Mephenytoin (Substrate) - Test Compound (Inhibitor) - NADPH Regenerating System - Quenching Solution B Incubation: - Pre-incubate HLM, substrate, and inhibitor - Initiate reaction with NADPH - Incubate at 37°C A->B C Reaction Termination: - Add ice-cold quenching solution (e.g., acetonitrile (B52724) with internal standard) B->C D Sample Preparation: - Protein precipitation (centrifugation) - Collect supernatant C->D E LC-MS/MS Analysis: - Quantify 4'-hydroxy-mephenytoin formation D->E F Data Analysis: - Calculate % inhibition - Determine IC50 value E->F

Caption: Workflow for determining the inhibitory potential of a test compound on CYP2C19 activity.

Experimental Protocols

Protocol 1: In Vitro CYP2C19 Inhibition Assay using Human Liver Microsomes and LC-MS/MS

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • (S)-Mephenytoin (probe substrate)

  • Test compound (potential inhibitor)

  • Positive control inhibitor (e.g., Ticlopidine)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold, containing an appropriate internal standard, e.g., deuterated 4'-hydroxymephenytoin)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of (S)-mephenytoin in a suitable solvent (e.g., methanol (B129727) or DMSO). The final concentration in the incubation should be at or near the Km value for CYP2C19.

    • Prepare serial dilutions of the test compound and the positive control inhibitor in the appropriate vehicle.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • HLMs (final protein concentration typically 0.1-0.5 mg/mL)

      • (S)-Mephenytoin solution

      • Test compound or positive control at various concentrations (or vehicle for control wells).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Reaction Termination:

    • After a predetermined incubation time (typically 10-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Seal the plate and centrifuge at 4,000 x g for 10 minutes at 4°C to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of 4'-hydroxymephenytoin.

  • Data Analysis:

    • Calculate the percent inhibition of CYP2C19 activity for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro CYP2C19 Induction Assay in Primary Human Hepatocytes

Objective: To evaluate the potential of a test compound to induce CYP2C19 expression and activity in cultured human hepatocytes.

Materials:

  • Cryopreserved or fresh plateable primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated culture plates (e.g., 24- or 48-well)

  • Test compound

  • Positive control inducers (e.g., Rifampicin, Phenobarbital)

  • Negative control (vehicle, e.g., DMSO)

  • Reagents for RNA isolation and qRT-PCR (for mRNA analysis)

  • (S)-Mephenytoin and reagents for activity assay (as in Protocol 1)

Procedure:

  • Hepatocyte Plating and Treatment:

    • Thaw and plate the primary human hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 4-6 hours).

    • Replace the plating medium with fresh culture medium containing the test compound, positive control inducers, or vehicle control at various concentrations.

    • Incubate the cells for 48-72 hours, with daily medium changes containing the respective treatments.

  • Assessment of CYP2C19 Induction:

    • mRNA Analysis (qRT-PCR):

      • After the treatment period, wash the cells with phosphate-buffered saline (PBS).

      • Lyse the cells and isolate total RNA using a suitable kit.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify CYP2C19 mRNA expression levels using qRT-PCR with specific primers and probes, normalizing to a housekeeping gene (e.g., GAPDH).

      • Calculate the fold induction of CYP2C19 mRNA relative to the vehicle control.

    • Enzyme Activity Assay:

      • After the treatment period, wash the cells with warm incubation buffer.

      • Add incubation buffer containing (S)-mephenytoin to each well.

      • Incubate at 37°C for a specified time.

      • Collect the supernatant and terminate the reaction as described in Protocol 1.

      • Analyze the formation of 4'-hydroxymephenytoin by LC-MS/MS.

      • Normalize the activity to the protein content in each well.

      • Calculate the fold induction of CYP2C19 activity relative to the vehicle control.

  • Data Analysis:

    • For both mRNA and activity endpoints, plot the fold induction against the concentration of the test compound.

    • Determine the maximum fold induction (Emax) and the concentration causing half-maximal induction (EC50).

    • Assess cell viability (e.g., using an MTT assay) to ensure that the observed effects are not due to cytotoxicity.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers to assess the DDI potential of NCEs related to CYP2C19. The use of (S)-mephenytoin as a specific probe substrate in these well-defined in vitro systems allows for a robust evaluation of both inhibitory and inductive interactions, which is essential for the safe development of new therapeutic agents.

Application Notes and Protocols for Clinical Trials of (R)-Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Mephenytoin is the R-enantiomer of the hydantoin (B18101) anticonvulsant mephenytoin (B154092). Mephenytoin has been used for the treatment of refractory partial epilepsy.[1][2] The anticonvulsant effect of hydantoins is primarily mediated by the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1] This action stabilizes the inactive state of the sodium channels, preventing the high-frequency repetitive firing of neurons that is characteristic of seizures.[3][4] Mephenytoin is metabolized to Nirvanol (5-ethyl-5-phenylhydantoin), which also possesses anticonvulsant activity.[3]

The pharmacokinetics of mephenytoin are characterized by stereoselective metabolism. The S-enantiomer is rapidly hydroxylated by the polymorphic enzyme CYP2C19, leading to significant inter-individual variability in its clearance.[5] In contrast, the (R)-enantiomer is metabolized more slowly. This difference in metabolism suggests that this compound may offer a more predictable pharmacokinetic profile compared to the racemic mixture.

These application notes provide a framework for the design and conduct of clinical trials to evaluate the efficacy, safety, and pharmacokinetics of this compound as a potential treatment for focal-onset seizures.

Data Presentation

Table 1: Proposed this compound Dosing Regimens for Phase II/III Clinical Trials
ParameterPhase II (Dose-Finding)Phase III (Confirmatory)
Starting Dose 50 mg/day100 mg/day
Titration Schedule Increase by 50 mg every weekIncrease by 100 mg every 2 weeks
Target Dose Levels 100 mg/day, 200 mg/day, 400 mg/day200 mg/day, 400 mg/day
Maximum Dose 400 mg/day400 mg/day
Dosing Frequency Once or twice dailyTwice daily

Note: Dosing is proposed based on typical dosages for racemic mephenytoin, which ranged from 100 to 400 mg/day for children.[6] Dose adjustments may be necessary based on tolerability and plasma concentrations.

Table 2: Pharmacokinetic Sampling Schedule
Study PhaseSampling Timepoints (post-dose)
Single Ascending Dose (SAD) Pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours
Multiple Ascending Dose (MAD) Pre-dose (trough) on days 1, 7, 14, 21, 28. Full profile (as in SAD) on Day 28.
Phase II/III Efficacy Trials Trough concentrations at each study visit.
Table 3: Efficacy Endpoints for Focal-Onset Seizure Trials
EndpointDefinition
Primary Efficacy Endpoint Median percent change in seizure frequency per 28 days from baseline.
Secondary Efficacy Endpoints - ≥50% responder rate (proportion of patients with ≥50% reduction in seizure frequency).[4] - Seizure freedom rate (proportion of patients who are seizure-free).[4] - Change in seizure-free days.
Table 4: Safety Monitoring Plan
Monitoring ParameterFrequency
Complete Blood Count (CBC) with differential Baseline, weekly for the first month, then monthly.[7]
Liver Function Tests (LFTs) Baseline, monthly for the first 3 months, then every 3-6 months.[7]
Serum Chemistry (Electrolytes, Renal Function) Baseline and as clinically indicated.
Adverse Event (AE) Monitoring At every study visit.
Electrocardiogram (ECG) Baseline, and as clinically indicated.
Physical and Neurological Examinations At every study visit.

Experimental Protocols

Protocol 1: Phase II, Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Study

1. Study Objectives:

  • To evaluate the efficacy of three dose levels of this compound (100 mg, 200 mg, and 400 mg/day) as adjunctive therapy in patients with refractory focal-onset seizures.
  • To assess the safety and tolerability of this compound.
  • To characterize the dose-response relationship of this compound.

2. Patient Population:

  • Adults (18-65 years) with a diagnosis of focal epilepsy.
  • Currently taking 1-3 stable doses of anti-epileptic drugs (AEDs).
  • Experiencing a minimum of 4 seizures per month during the baseline period.

3. Study Design:

  • Baseline Phase (8 weeks): Patients will record seizure frequency in a diary.
  • Randomization: Eligible patients will be randomized in a 1:1:1:1 ratio to receive placebo or one of the three this compound dose levels.
  • Titration Phase (4 weeks): The study drug will be titrated to the target dose.
  • Maintenance Phase (12 weeks): Patients will continue on the stable target dose.

4. Efficacy Assessments:

  • Seizure diaries will be reviewed at each visit.
  • The primary endpoint will be the median percent change in seizure frequency from baseline.

5. Safety Assessments:

  • Adverse events will be recorded at each visit.
  • Laboratory safety tests will be performed according to the schedule in Table 4.

Protocol 2: Pharmacogenetic Sub-Study

1. Rationale:

  • The metabolism of the S-enantiomer of mephenytoin is dependent on CYP2C19, a polymorphic enzyme. While this compound is not primarily metabolized by CYP2C19, it is crucial to investigate any potential influence of CYP2C19 genotype on its pharmacokinetics and response, especially to rule out any metabolic interactions.[5]

2. Methodology:

  • Genotyping: All consenting patients will provide a blood sample for CYP2C19 genotyping. Patients will be categorized as extensive metabolizers (EM), intermediate metabolizers (IM), or poor metabolizers (PM).
  • Pharmacokinetic Analysis: Plasma concentrations of this compound and its metabolites will be stratified by CYP2C19 genotype.
  • Efficacy and Safety Analysis: Efficacy and safety data will be analyzed to identify any potential differences between genotype groups.

3. Statistical Analysis:

  • Analysis of covariance (ANCOVA) will be used to compare pharmacokinetic parameters between genotype groups.
  • Chi-square tests will be used to compare responder rates and the incidence of adverse events between genotype groups.

Protocol 3: Bioanalytical Method for this compound and its Metabolites

1. Objective:

  • To develop and validate a stereospecific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and its major metabolites in human plasma.[8][9]

2. Sample Preparation:

  • Plasma samples will be subjected to protein precipitation with acetonitrile (B52724).
  • The supernatant will be evaporated and reconstituted in the mobile phase.

3. Chromatographic Conditions:

  • Column: A chiral stationary phase column (e.g., α(1)-acid glycoprotein) will be used for enantiomeric separation.[8]
  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).
  • Flow Rate: Optimized for best separation and peak shape.

4. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Detection: Multiple reaction monitoring (MRM) will be used for quantification, with specific precursor-to-product ion transitions for this compound and its metabolites.

5. Validation:

  • The method will be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Mandatory Visualization

G cluster_pathway Proposed Signaling Pathway of this compound Neuron Presynaptic Neuron NaChannel_Active Voltage-Gated Na+ Channel (Active State) Neuron->NaChannel_Active Depolarization NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive State) NaChannel_Active->NaChannel_Inactive Inactivation NaChannel_Inactive->NaChannel_Active Recovery ActionPotential Reduced High-Frequency Firing NaChannel_Inactive->ActionPotential Prolonged Inactivation R_Mephenytoin This compound R_Mephenytoin->NaChannel_Inactive Binds and Stabilizes

Figure 1: Proposed mechanism of action of this compound.

G cluster_workflow Clinical Trial Workflow Screening Patient Screening Baseline Baseline Period (8 weeks) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Randomization->Placebo Dose1 This compound Dose 1 Randomization->Dose1 Dose2 This compound Dose 2 Randomization->Dose2 Dose3 This compound Dose 3 Randomization->Dose3 Titration Titration Phase (4 weeks) Placebo->Titration Dose1->Titration Dose2->Titration Dose3->Titration Maintenance Maintenance Phase (12 weeks) Titration->Maintenance FollowUp Follow-up Maintenance->FollowUp Analysis Data Analysis FollowUp->Analysis

Figure 2: Workflow for a Phase II dose-finding clinical trial.

G cluster_logic Logical Relationship of Study Components PatientPopulation Target Patient Population (Focal Epilepsy) TrialDesign Trial Design (Randomized, Double-Blind, Placebo-Controlled) PatientPopulation->TrialDesign EfficacyEndpoints Efficacy Endpoints (Seizure Frequency Reduction) TrialDesign->EfficacyEndpoints SafetyMonitoring Safety Monitoring (Blood Counts, LFTs) TrialDesign->SafetyMonitoring Pharmacokinetics Pharmacokinetic Analysis (Enantiomer Concentrations) TrialDesign->Pharmacokinetics Outcome Evaluation of This compound Efficacy and Safety EfficacyEndpoints->Outcome SafetyMonitoring->Outcome Pharmacogenetics Pharmacogenetic Sub-Study (CYP2C19 Genotyping) Pharmacokinetics->Pharmacogenetics Pharmacogenetics->Outcome

Figure 3: Interrelationship of key components in the clinical development plan.

References

Application Notes and Protocols for (R)-Mephenytoin Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mephenytoin (B154092) is a hydantoin-based anticonvulsant drug that exists as a racemic mixture of two stereoisomers: (S)-Mephenytoin and (R)-Mephenytoin. The two enantiomers exhibit distinct metabolic fates and potencies. (S)-Mephenytoin is stereoselectively hydroxylated by Cytochrome P450 2C19 (CYP2C19), making it a widely used probe substrate for assessing CYP2C19 activity.[1] In contrast, this compound is more slowly metabolized, primarily through N-demethylation to Nirvanol (5-phenyl-5-ethylhydantoin), a reaction catalyzed by multiple CYP isoforms, including CYP2C9 and CYP2B6.[2][3]

These application notes provide detailed protocols for utilizing various in vitro cell culture and cell-free models to investigate the metabolic and pharmacodynamic effects of this compound. The models covered include human liver microsomes for metabolism, hepatocyte and neuronal cell lines for functional and toxicity assays, and primary neurons for studying anticonvulsant mechanisms.

Application Note 1: In Vitro Metabolism of this compound

This section details the use of human liver microsomes (HLMs) and CYP-expressing cell lines to study the metabolic pathways of this compound, particularly its N-demethylation.

Relevant In Vitro Models
  • Human Liver Microsomes (HLMs): As a subcellular fraction containing a high concentration of drug-metabolizing enzymes, HLMs are the gold standard for in vitro metabolism studies. They are ideal for determining kinetic parameters (Km, Vmax) and identifying the CYPs involved in this compound metabolism.

  • CYP-Expressing Recombinant Cell Lines (e.g., CYP2C9- or CYP2B6-overexpressing HepG2 cells): Human hepatoma cell lines like HepG2 typically show low levels of endogenous CYP activity.[4][5] However, genetically engineered HepG2 lines that overexpress specific CYP isoforms are invaluable for confirming the role of individual enzymes in the metabolism of a test compound.[4][6]

Data Presentation: Metabolic Parameters

The following tables summarize key quantitative data for the metabolism of both mephenytoin enantiomers. While (S)-Mephenytoin 4'-hydroxylation is the canonical CYP2C19-mediated reaction, data for this compound metabolism provides context for its distinct metabolic profile.

Table 1: Michaelis-Menten Kinetic Parameters for Mephenytoin Metabolism in Human Liver Microsomes

Enantiomer Metabolic Reaction Parameter Value Reference(s)
(S)-Mephenytoin 4'-Hydroxylation Km 37.8 ± 9.6 µM [7]
Vmax 4.85 ± 1.65 nmol/mg/hr [7]
This compound 4'-Hydroxylation R/S Ratio of Formation 0.11 ± 0.04 [7]
(S)-Mephenytoin N-Demethylation (High-Affinity) Km 174.1 µM [3]
Vmax 170.5 pmol/mg/min [3]
(S)-Mephenytoin N-Demethylation (Low-Affinity) Km 1911 µM [3]

| | | Vmax | 3984 pmol/mg/min |[3] |

Note: The high-affinity N-demethylation component is primarily attributed to CYP2C9, while the low-affinity component is attributed to CYP2C B6.[3] The rate of 4'-hydroxylation for this compound is significantly lower than for the (S)-enantiomer in extensive metabolizers.[7]

Visualization of Metabolic Pathway

G cluster_enzymes RMep This compound Nirvanol Nirvanol (5-phenyl-5-ethylhydantoin) RMep->Nirvanol N-demethylation Hydroxylated 4'-hydroxy-(R)-Mephenytoin RMep->Hydroxylated 4'-hydroxylation (minor pathway) CYP2C9 CYP2C9 CYP2C9->Nirvanol CYP2B6 CYP2B6 CYP2B6->Nirvanol OtherCYPs Other CYPs OtherCYPs->Hydroxylated

Metabolic pathways of this compound.
Experimental Protocol: Metabolism in Human Liver Microsomes

This protocol outlines a method to measure the formation of Nirvanol from this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Potassium Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Nirvanol analytical standard

  • Internal Standard (IS) for LC-MS/MS (e.g., Phenobarbital)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). Create working solutions by diluting the stock in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • On ice, add the following to each tube/well:

      • Potassium Phosphate Buffer (to final volume)

      • HLMs (final concentration typically 0.1 - 0.5 mg/mL)[8]

      • This compound working solution (to achieve desired final concentrations for kinetic analysis, e.g., 1-2000 µM)[3]

  • Pre-incubation:

    • Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to reach thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.[8]

  • Reaction Termination:

    • Stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., >3000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Quantify the amount of Nirvanol formed using a validated LC-MS/MS method, comparing the analyte/IS peak area ratio to a standard curve prepared with the authentic Nirvanol standard.

Application Note 2: Pharmacodynamic Effects of this compound

This section describes the use of primary neuronal cultures to study the anticonvulsant mechanism of action of this compound, which is presumed to be similar to that of its structural analog, phenytoin.

Relevant In Vitro Model
  • Primary Mouse Spinal Cord Neurons: These neurons, when grown in culture, are electrically active and can fire repetitive action potentials.[9][10][11] They provide an excellent model system for studying how anticonvulsant drugs modulate neuronal excitability and limit the sustained high-frequency firing characteristic of seizure activity.[12]

Visualization of Proposed Mechanism of Action

G Nav_Rest Na+ Channel (Resting State) Nav_Open Na+ Channel (Open State) Nav_Rest->Nav_Open Activation Nav_Inactivated Na+ Channel (Inactivated State) Nav_Open->Nav_Inactivated Fast Inactivation AP_Firing Action Potential Firing Nav_Open->AP_Firing Nav_Inactivated->Nav_Rest Recovery Reduced_Firing Reduced High-Frequency Firing RMep This compound RMep->Nav_Inactivated  Stabilizes  Inactivated State Depol Membrane Depolarization Repol Membrane Repolarization

Proposed mechanism of this compound on sodium channels.
Experimental Protocol: Primary Mouse Spinal Cord Neuron Culture

This protocol is adapted from established methods for isolating and culturing neurons from neonatal mice.[9][10][11]

Materials:

  • Neonatal mice (postnatal day 1-3)

  • Coating solution: Poly-D-Lysine (PDL) in borate (B1201080) buffer

  • Dissection medium: Hank's Balanced Salt Solution with HEPES (HBSS+HEPES), ice-cold

  • Digestion medium: Papain solution in HBSS

  • Culture medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Sterile dissection tools, culture dishes, centrifuge tubes, and cell strainers (40 µm)

Procedure:

  • Plate Coating:

    • Coat culture plates/coverslips with PDL solution and incubate for at least 1 hour at 37°C.

    • Aspirate the solution and allow the plates to air dry completely in a sterile hood.

  • Tissue Dissection:

    • Euthanize neonatal mice according to approved animal care protocols.

    • Isolate the spinal column and place it in ice-cold dissection medium.

    • Under a stereomicroscope, perform a laminectomy to expose the spinal cord.

    • Carefully dissect the spinal cord and transfer it to a fresh dish of ice-cold dissection medium.

  • Cell Isolation:

    • Mince the spinal cord tissue into small pieces (~0.5 mm).

    • Transfer the tissue to a tube containing pre-warmed digestion medium (papain solution).

    • Incubate at 30-37°C for 30 minutes with gentle agitation.

  • Trituration and Purification:

    • Stop the digestion by replacing the enzyme solution with culture medium containing serum or an enzyme inhibitor.

    • Gently triturate the tissue with a fire-polished pipette to create a single-cell suspension. Avoid creating bubbles.

    • Filter the cell suspension through a 40 µm cell strainer to remove debris.

    • (Optional) Purify neurons from glial cells using a density gradient centrifugation step.

  • Cell Plating and Culture:

    • Perform a cell count using a hemocytometer.

    • Resuspend the cell pellet in culture medium and plate the cells onto the PDL-coated dishes at a desired density (e.g., 5 x 10⁵ cells/mL).

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Maintenance and Treatment:

    • After 24 hours, replace half of the culture medium.

    • To reduce glial proliferation, cytosine arabinoside (Ara-C) can be added to the culture for 24 hours on day 2.[11]

    • Neurons are typically ready for experiments (e.g., electrophysiology or treatment with this compound) after 5-7 days in vitro.

Application Note 3: Cytotoxicity Assessment of this compound

This section provides a protocol for evaluating the potential cytotoxicity of this compound using a common cancer cell line.

Relevant In Vitro Model
  • U-87 MG Human Glioblastoma Cell Line: This is a well-characterized, adherent human brain cancer cell line.[13] It is a robust and easy-to-culture model suitable for high-throughput screening assays, including cytotoxicity assessments like the MTT assay.

Visualization of Experimental Workflow

G Start Start: Culture U-87 MG Cells Seed Seed Cells in 96-Well Plate (5,000-10,000 cells/well) Start->Seed Incubate24h Incubate for 24h (Allow Attachment) Seed->Incubate24h Treat Treat with this compound (Various Concentrations) Incubate24h->Treat IncubateXh Incubate for 24, 48, or 72h Treat->IncubateXh AddMTT Add MTT Reagent (0.5 mg/mL) IncubateXh->AddMTT Incubate4h Incubate for 2-4h (Formazan Formation) AddMTT->Incubate4h Solubilize Add Solubilization Agent (e.g., DMSO) Incubate4h->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate % Viability, IC50) Read->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-Mephenytoin Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome poor resolution in the chiral chromatography of (R)-Mephenytoin.

Troubleshooting Guide: Enhancing Peak Resolution

Poor peak resolution is a common challenge in chiral chromatography. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Poor or No Separation of (R)- and (S)-Mephenytoin Enantiomers (Resolution, Rs < 1.5)

  • Question: My chromatogram shows a single peak or two poorly resolved peaks for mephenytoin (B154092). What is the first step to improve the separation?

    Answer: The mobile phase composition is the most critical and easily adjustable parameter. Start by optimizing the mobile phase.

    • Adjust Organic Modifier Concentration: Systematically vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in your mobile phase. A lower concentration of the organic modifier typically increases retention time and can enhance resolution, though it may also lead to wider peaks.[1] It is often beneficial to screen both acetonitrile and methanol (B129727) to determine which provides better selectivity for your specific chiral stationary phase (CSP).

    • Modify Mobile Phase pH: For protein-based columns like Chiral-AGP, the pH of the aqueous portion of the mobile phase can significantly impact resolution. A good starting point is a pH of around 7.0.[1] For other stationary phases, exploring a broader pH range may be necessary.

    • Incorporate Additives: Small amounts (e.g., 0.1%) of acidic or basic additives can significantly improve resolution by altering the chiral recognition mechanism.[1] For instance, a mobile phase containing acetonitrile and water with 0.1% glacial acetic acid and 0.2% triethylamine (B128534) has been used effectively.[2]

  • Question: I've adjusted my mobile phase, but the resolution is still not satisfactory. What should I try next?

    Answer: If mobile phase optimization is insufficient, the issue may lie with the chiral stationary phase (CSP) itself.

    • Screen Different CSPs: Not all CSPs are suitable for every pair of enantiomers. If you are not achieving the desired resolution, consider trying a different type of CSP. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) and protein-based columns (e.g., Chiral-AGP) are commonly used for hydantoin (B18101) derivatives and operate on different chiral recognition principles.[1][3][4]

    • Consult Application Notes: Review application notes and literature from column manufacturers for guidance on separating compounds with similar structures to mephenytoin.

  • Question: Can changing the column temperature improve my separation?

    Answer: Yes, temperature can be a powerful tool for optimizing chiral separations.

    • Lower the Column Temperature: In many instances, decreasing the column temperature can improve enantioselectivity and, consequently, resolution.[1] Experiment with temperatures in the range of 15°C to 40°C. Be aware that lower temperatures will lead to longer analysis times and higher backpressure.[1]

Issue 2: Peak Tailing

  • Question: My peaks for the mephenytoin enantiomers are showing significant tailing. How can I improve the peak shape?

    Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column contamination.

    • Adjust Mobile Phase pH: For ionizable compounds like mephenytoin, operating at a pH where the analyte is in a single ionic state can minimize secondary interactions and reduce tailing.[1]

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask active sites on the silica (B1680970) support of the stationary phase, leading to improved peak symmetry.[1]

    • Use a Guard Column: A guard column installed before the analytical column can help to protect it from contaminants present in the sample matrix, which can cause peak tailing.[1]

    • Flush the Column: If you suspect column contamination, flush the column with a strong solvent to remove any strongly retained impurities. If this does not resolve the issue, the column may be degraded and require replacement.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of mephenytoin important? A1: Mephenytoin is an anticonvulsant drug, and its metabolism is stereoselective, primarily mediated by the CYP2C19 enzyme. This metabolic pathway exhibits genetic polymorphism, leading to significant differences in drug metabolism and response among individuals. Therefore, accurately separating and quantifying the (S)- and (R)-enantiomers is crucial for pharmacokinetic studies, pharmacogenomic research, and advancing personalized medicine to ensure drug safety and efficacy.[1]

Q2: What are the most common types of chiral stationary phases (CSPs) used for mephenytoin separation? A2: The most frequently used CSPs for the chiral separation of mephenytoin and its derivatives are protein-based columns, such as those containing alpha(1)-acid glycoprotein (B1211001) (AGP), and polysaccharide-based columns, particularly those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD, Chiralcel OD).[1][3][4]

Q3: What detection methods are typically used for the analysis of mephenytoin enantiomers? A3: Ultraviolet (UV) detection is a common method, with wavelengths typically set around 205 nm or 207 nm.[1][2] For higher sensitivity and selectivity, especially in complex biological matrices like plasma and urine, tandem mass spectrometry (LC-MS/MS) is the preferred method.[1]

Q4: How does flow rate affect the resolution of mephenytoin enantiomers? A4: While a standard flow rate of 1.0 mL/min is often a good starting point for 4.6 mm I.D. columns, decreasing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase. However, this will also increase the analysis time.

Quantitative Data on Chromatographic Conditions

The following table summarizes various successful chromatographic conditions reported for the chiral separation of mephenytoin and its derivatives, providing a comparative overview of different methodologies.

ParameterMethod 1Method 2Method 3
Analyte Mephenytoin4-HydroxymephenytoinMephenytoin & Metabolites
Column Chiral Column (unspecified)Chiral alpha(1)-acid glycoprotein (AGP)Chiral alpha(1)-acid glycoprotein (AGP)
Dimensions 250 mm x 4.0 mm, 5 µm100 mm x 4.0 mm, 5 µmNot Specified
Mobile Phase Acetonitrile:Water (14:86, v/v) with 0.1% Acetic Acid & 0.2% TriethylamineAcetonitrile and 10 mM Ammonium (B1175870) Acetate BufferIsocratic mobile phase
Flow Rate 0.9 mL/min0.8 mL/min1.0 mL/min
Temperature Not Specified25°C30°C
Detection UV at 207 nmMass Spectrometry (ESI)UV at 205 nm
Reference [2][1][1]

Experimental Protocols

Protocol 1: Chiral Separation of Mephenytoin in Urine by HPLC-UV [2]

  • Sample Preparation: Perform a one-step liquid-liquid extraction of a 0-8 hour urine sample with dichloromethane.

  • HPLC Conditions:

    • Column: Chiral stationary phase (250 mm x 4.0 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (14:86, v/v) containing 0.1% glacial acetic acid and 0.2% triethylamine.

    • Flow Rate: 0.9 mL/min.

    • Detection: UV at 207 nm.

    • Expected Outcome: Well-separated enantiomers of mephenytoin within 9 minutes.

Protocol 2: Chiral Separation of 4-Hydroxymephenytoin in Plasma by LC-MS/MS [1]

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: Chiral alpha(1)-acid glycoprotein (AGP) column (e.g., 100 mm x 4.0 mm, 5 µm).

    • Guard Column: Reversed-phase C2.

    • Mobile Phase: An optimized isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Resolution start Start: Poor Resolution (Rs < 1.5) optimize_mp Optimize Mobile Phase start->optimize_mp adjust_modifier Adjust Organic Modifier % optimize_mp->adjust_modifier Yes check_csp Screen Different CSPs optimize_mp->check_csp No adjust_ph Adjust pH adjust_modifier->adjust_ph additives Incorporate Additives adjust_ph->additives additives->check_csp Resolution still poor end_success Resolution Improved additives->end_success Resolution improved polysaccharide Polysaccharide-based (e.g., Chiralpak AD) check_csp->polysaccharide Yes adjust_temp Adjust Temperature check_csp->adjust_temp No protein Protein-based (e.g., Chiral-AGP) polysaccharide->protein protein->adjust_temp Resolution still poor protein->end_success Resolution improved lower_temp Lower Column Temperature adjust_temp->lower_temp Yes end_fail Consult Further (e.g., Column Manufacturer) adjust_temp->end_fail No lower_temp->end_success

Caption: A logical workflow for troubleshooting poor peak resolution in chiral chromatography.

ParameterRelationships Key Parameter Relationships in Chiral Chromatography Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention Factor (k') Resolution->Retention MobilePhase Mobile Phase MobilePhase->Selectivity MobilePhase->Retention StationaryPhase Stationary Phase (CSP) StationaryPhase->Selectivity StationaryPhase->Retention Temperature Temperature Temperature->Selectivity Temperature->Efficiency Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency FlowRate->Retention

Caption: Logical relationships between key chromatographic parameters and peak resolution.

References

Improving sensitivity of (R)-Mephenytoin detection in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of (R)-Mephenytoin detection in plasma.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in plasma?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and sensitive method for the quantification of this compound and its metabolites in biological matrices like plasma.[1][2] This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.[3]

Q2: What are the main challenges in accurately quantifying this compound in plasma?

A2: The primary challenges include achieving the desired level of sensitivity, managing matrix effects from plasma components, and ensuring the stereospecific separation of (R)- and (S)-Mephenytoin if required.[4][5] Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reproducibility of the results.[4][6]

Q3: What are the key metabolic pathways of Mephenytoin that I should be aware of?

A3: Mephenytoin is primarily metabolized in the liver by cytochrome P450 enzymes. The two main pathways are aromatic hydroxylation to form 4'-hydroxymephenytoin, predominantly mediated by CYP2C19, and N-demethylation to produce nirvanol.[1][7] Genetic variations in CYP2C19 can lead to significant differences in metabolism among individuals.[7]

Q4: Why is an internal standard (IS) necessary for the analysis?

A4: An internal standard is crucial for accurate quantification as it helps to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[4] A stable isotope-labeled internal standard, such as Mephenytoin-d5, is often recommended.[1]

Troubleshooting Guide

Low Sensitivity / High Lower Limit of Quantification (LLOQ)

Q: My assay is not sensitive enough to detect low concentrations of this compound. How can I improve the LLOQ?

A: Low sensitivity can stem from several factors, including inefficient sample preparation, suboptimal chromatographic conditions, or inadequate mass spectrometer settings.

  • Optimize Sample Preparation:

    • Extraction Method: While protein precipitation is a quick method, it may not be sufficient for removing all interfering matrix components.[4] Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract. SPE is generally the most effective technique for removing matrix interferences.[4]

    • Concentration Step: Ensure the sample is adequately concentrated after extraction. Evaporating the solvent and reconstituting the residue in a smaller volume of the mobile phase can increase the analyte concentration.[7]

  • Enhance Chromatographic Separation:

    • Column Choice: Use a high-efficiency column, such as a sub-2 µm particle size column (UPLC), to achieve better peak shape and resolution.[7] A reversed-phase C18 column is commonly used.[1]

    • Mobile Phase: Optimize the mobile phase composition and gradient to ensure a sharp peak shape for this compound. The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve ionization efficiency.[3][8]

  • Optimize Mass Spectrometer Parameters:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is generally suitable for Mephenytoin analysis.[1][3] Ensure the source parameters (e.g., temperature, gas flows) are optimized for maximum signal intensity.[9]

    • MRM Transitions: Select the most intense and specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.[1]

Matrix Effects

Q: I am observing significant ion suppression/enhancement in my results. How can I mitigate matrix effects?

A: Matrix effects arise from co-eluting endogenous components in the plasma that interfere with the ionization of the target analyte.[4][6]

  • Improve Sample Cleanup: As mentioned for improving sensitivity, a more rigorous sample preparation method like SPE is highly effective at removing phospholipids (B1166683) and other matrix components that cause ion suppression.[4][10]

  • Chromatographic Separation: Modify the chromatographic method to separate the analyte from the interfering matrix components. This can be achieved by adjusting the gradient profile or trying a column with a different chemistry.[4]

  • Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering components.[4][11] However, ensure that the analyte concentration remains above the LLOQ after dilution.[4]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction during data analysis.[4]

Poor Peak Shape

Q: The chromatographic peaks for this compound are broad, tailing, or splitting. What could be the cause?

A: Poor peak shape can be caused by issues with the sample, the chromatography, or the column itself.[12]

  • Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[12] Reconstituting the sample in the initial mobile phase is recommended.[7]

  • Column Contamination: Contaminants from the plasma matrix can accumulate on the column, leading to poor peak shape. Use a guard column and appropriate sample cleanup to protect the analytical column.[3][12]

  • Column Void: A void at the head of the column can cause peak splitting. This can result from high pressure or a mobile phase with an inappropriate pH.[12]

  • Secondary Interactions: Peak tailing can occur due to secondary interactions between the analyte and the stationary phase. Adjusting the mobile phase pH or using a column with a different stationary phase may help.[12]

Quantitative Data Summary

AnalyteMatrixLLOQReference
(S)- and this compoundPlasma3 ng/mL[5]
(S)- and (R)-4'-hydroxymephenytoinPlasma1 ng/mL[5]
(S)-NirvanolPlasma1 ng/mL[5]
(R)-NirvanolPlasma3 ng/mL[5]
Phenytoin (B1677684)Plasma7.81 ng/mL[3]
PhenytoinPlasma101.2 ng mL-1[8]

Experimental Protocols

Detailed LC-MS/MS Methodology for this compound Quantification

This protocol provides a general framework. Optimization will be required for specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation) [1][7]

  • Allow frozen plasma samples to thaw at room temperature and vortex to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Mephenytoin-d5).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

2. Liquid Chromatography [1][3]

  • HPLC System: A high-performance or ultra-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good separation. For enantiomeric separation, a chiral alpha(1)-acid glycoprotein (B1211001) (AGP) column is required.[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol mixture.

  • Flow Rate: 0.25 - 0.4 mL/min.

  • Gradient: A gradient elution is typically used to separate the analyte from matrix components. An example could be starting at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry [1][3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be optimized for the specific instrument. Example transitions could be:

    • Mephenytoin: Precursor Ion (m/z) -> Product Ion (m/z)

    • Mephenytoin-d5 (IS): Precursor Ion (m/z) -> Product Ion (m/z)

Visualizations

cluster_pathway Mephenytoin Metabolic Pathway Mephenytoin Mephenytoin Hydroxymephenytoin 4'-Hydroxymephenytoin Mephenytoin->Hydroxymephenytoin Hydroxylation (CYP2C19) Nirvanol Nirvanol Mephenytoin->Nirvanol N-demethylation

Caption: Metabolic pathway of Mephenytoin.

cluster_workflow Experimental Workflow for this compound Analysis Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: General experimental workflow.

cluster_troubleshooting Troubleshooting Logic for Low Sensitivity Start Low Sensitivity / High LLOQ Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_LC Review LC Conditions Check_Sample_Prep->Check_LC [Sample Prep OK] Optimize_Extraction Use LLE or SPE for cleaner extract Check_Sample_Prep->Optimize_Extraction [Inefficient Extraction] Check_MS Review MS Parameters Check_LC->Check_MS [LC OK] Optimize_Column Use high-efficiency column Check_LC->Optimize_Column [Poor Chromatography] Optimize_Ion_Source Optimize ion source parameters Check_MS->Optimize_Ion_Source [Suboptimal MS Signal] Success Sensitivity Improved Check_MS->Success [MS OK] Concentrate_Sample Ensure adequate sample concentration Optimize_Extraction->Concentrate_Sample Concentrate_Sample->Check_LC Optimize_Mobile_Phase Optimize mobile phase/gradient Optimize_Column->Optimize_Mobile_Phase Optimize_Mobile_Phase->Check_MS Optimize_MRM Select optimal MRM transitions Optimize_Ion_Source->Optimize_MRM Optimize_MRM->Success

Caption: Troubleshooting low sensitivity.

References

Technical Support Center: Stabilizing (R)-Mephenytoin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with (R)-Mephenytoin. Proper sample handling is critical to prevent degradation and ensure accurate quantification of its enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the stabilization of this compound in biological samples a concern?

This compound, like other 5-substituted hydantoins, is susceptible to ex vivo instability in biological matrices. The primary concerns are chemical degradation and stereochemical inversion (racemization) to its (S)-enantiomer. This instability can lead to an underestimation of this compound concentrations and an overestimation of (S)-Mephenytoin, compromising the accuracy of pharmacokinetic, pharmacodynamic, and toxicological data.

Q2: What is the underlying mechanism of this compound instability?

The instability of hydantoins is primarily due to racemization, a process where one enantiomer converts into its mirror image, eventually forming an equal mixture of both. This process for hydantoins is understood to be a base-catalyzed reaction involving the deprotonation at the chiral carbon (C5) of the hydantoin (B18101) ring.[1] Biological samples like blood and plasma have a physiological pH (around 7.4) that can facilitate this chemical inversion. Additionally, enzymatic activity from esterases present in blood may also contribute to the degradation of certain analytes, although the primary concern for mephenytoin (B154092) is pH-mediated racemization.[1][2]

Q3: What is the recommended anticoagulant and collection tube for blood samples?

It is recommended to use tubes containing an anticoagulant such as K2-EDTA or sodium heparin. Crucially, samples should be centrifuged to separate plasma from cells within two hours of collection. For the analogous compound phenytoin (B1677684), Serum Separator Tubes (SSTs) containing separator gels have been shown to cause a significant decrease in drug concentration when stored at room temperature, likely due to absorption of the drug into the gel.[3] Therefore, it is advisable to use plain tubes without separator gels.

Q4: What is the role of sodium fluoride (B91410) (NaF) in sample stabilization? Is it recommended for Mephenytoin?

Sodium fluoride is commonly used as a glycolysis inhibitor and has anti-microbial and anti-enzymatic properties.[4] For some drugs, like 6-acetylmorphine (B159328), NaF has been shown to substantially increase stability in blood by inhibiting enzymatic activity.[5] However, for other compounds, particularly organophosphates, NaF has been reported to accelerate degradation.[6][7] Given that the primary instability of mephenytoin is pH-mediated racemization, the benefits of NaF as an enzyme inhibitor might be secondary. If enzymatic degradation is suspected, its use could be considered, but it requires thorough validation. Immediate cooling and processing of the sample is the most reliable primary stabilization method.

Troubleshooting Guide

Issue 1: this compound concentrations are lower than expected and/or inconsistent across replicates.

  • Possible Cause A: Sample Degradation/Racemization. The time between blood collection and plasma separation/freezing may have been too long, or samples were not kept adequately cooled.

    • Solution: Strictly adhere to the protocol of immediate cooling of the blood sample after collection, followed by centrifugation in a refrigerated centrifuge within two hours. Freeze the resulting plasma at -80°C immediately if not analyzed right away.

  • Possible Cause B: Improper Blood Collection Tube. Use of Serum Separator Tubes (SSTs) may lead to the absorption of the analyte into the gel.

    • Solution: Collect blood in plain tubes (e.g., K2-EDTA or heparin tubes without a separator gel). If SSTs must be used, centrifuge the sample and transfer the serum to a new, plain polypropylene (B1209903) tube as quickly as possible.[3]

  • Possible Cause C: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can lead to degradation of the analyte.

    • Solution: Aliquot plasma samples into smaller, single-use volumes before long-term storage to avoid the need for repeated thawing of the entire sample.

Issue 2: The measured concentration of (S)-Mephenytoin is unexpectedly high.

  • Possible Cause A: Ex Vivo Stereoinversion. this compound may have converted to (S)-Mephenytoin during sample collection, processing, or storage due to non-optimal conditions (e.g., prolonged time at room temperature).

    • Solution: Review the sample handling workflow. Ensure samples are cooled immediately after collection and processed quickly. The use of an esterase inhibitor like dichlorvos (B1670471) could potentially reduce enzymatic contributions to instability, but this requires validation. The most critical factors are temperature and time before processing.

  • Possible Cause B: In-Source Racemization during LC-MS/MS Analysis. Although less common with modern instruments and methods, high temperatures or harsh pH conditions in the mass spectrometer's ion source could potentially contribute to racemization.

    • Solution: Review and optimize the LC-MS/MS source parameters. Ensure the method uses conditions known to be mild. Analyze a pure standard of this compound to confirm that the analytical method itself is not causing the inversion.

Issue 3: Poor peak shape or resolution during chiral HPLC/LC-MS/MS analysis.

  • Possible Cause A: Suboptimal Mobile Phase. The composition of the mobile phase is critical for chiral separations.

    • Solution: Systematically adjust the mobile phase composition, including the organic modifier percentage, pH, and any additives. For chiral separations, lower flow rates often improve resolution.

  • Possible Cause B: Column Temperature Fluctuations. Temperature can significantly impact chiral recognition.

    • Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.

Quantitative Data

Table 1: Stability of Phenytoin in Whole Blood after 24 Hours

Collection Tube Type Storage Temperature Mean Drug Loss (%) Recommendation
Plain Red-Top Tube Room Temperature (25°C) No significant degradation Suitable for short-term storage
Serum Separator Tube (SST) Room Temperature (25°C) 17.9% Not Recommended
Serum Separator Tube (SST) Elevated Temperature (32°C) 25.9% Not Recommended
Serum Separator Tube (SST) Refrigerated (4°C) No significant degradation Acceptable if processed promptly

(Data adapted from Parish, R. C., & Alexander, T. (1990). Stability of phenytoin in blood collected in vacuum blood collection tubes. Therapeutic Drug Monitoring, 12(1), 85-89.)[3]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Analysis

  • Collection: Collect whole blood into a tube containing K2-EDTA as an anticoagulant. Avoid using Serum Separator Tubes (SSTs).

  • Immediate Cooling: Place the tube on ice or in a refrigerated rack immediately after collection.

  • Centrifugation: Within two hours of collection, centrifuge the blood sample at approximately 1,500 x g for 15 minutes in a refrigerated centrifuge (set to 4°C).

  • Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled polypropylene tube.

  • Storage: If the analysis is not performed immediately, store the plasma samples frozen at -80°C. Ensure samples are stored in single-use aliquots to avoid freeze-thaw cycles.

Protocol 2: Chiral Analysis of Mephenytoin Enantiomers by LC-MS/MS

This is a general protocol and should be optimized for the specific instrumentation used.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., deuterated (R/S)-Mephenytoin).

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[8]

  • LC-MS/MS Conditions:

    • Column: A chiral column, such as an alpha(1)-acid glycoprotein (B1211001) (AGP) column, is required for enantiomeric separation.[8]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

    • Flow Rate: Typically between 0.5 and 1.0 mL/min.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

Diagram 1: Recommended Workflow for this compound Sample Handling

G cluster_collection Sample Collection cluster_processing Sample Processing (within 2 hours) cluster_storage_analysis Storage & Analysis Collect 1. Collect Blood (K2-EDTA Tube) Cool 2. Immediate Cooling (Place on Ice) Collect->Cool Centrifuge 3. Centrifuge (4°C, 1500 x g, 15 min) Cool->Centrifuge Separate 4. Separate Plasma (to Polypropylene Tube) Centrifuge->Separate Store 5a. Store at -80°C (Long-term) Separate->Store Analyze 5b. Immediate Analysis Separate->Analyze

Caption: Workflow for optimal collection and processing of biological samples for this compound analysis.

Diagram 2: Troubleshooting Low this compound Concentrations

G Problem Problem: Low or Inconsistent This compound Levels Q_TimeTemp Was sample placed on ice immediately and processed within 2 hours? Problem->Q_TimeTemp Q_Tube Was a plain tube (No SST gel) used? Q_TimeTemp->Q_Tube Yes Cause_TimeTemp Potential Cause: Ex vivo racemization or degradation due to delayed/warm processing. Q_TimeTemp->Cause_TimeTemp No Q_FreezeThaw Were samples aliquoted to avoid freeze-thaw cycles? Q_Tube->Q_FreezeThaw Yes Cause_Tube Potential Cause: Analyte absorption into SST gel. Q_Tube->Cause_Tube No Cause_FreezeThaw Potential Cause: Degradation from repeated freeze-thaw. Q_FreezeThaw->Cause_FreezeThaw No Solution_GoodPractice Solution: Re-evaluate results based on sample history. Follow strict time/temp protocols for future samples. Q_FreezeThaw->Solution_GoodPractice Yes Cause_TimeTemp->Solution_GoodPractice Cause_Tube->Solution_GoodPractice Cause_FreezeThaw->Solution_GoodPractice

Caption: Decision tree for troubleshooting unexpectedly low concentrations of this compound.

References

Technical Support Center: (R)-Mephenytoin Metabolism Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Mephenytoin metabolism assays. Our goal is to help you address variability and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

This compound is primarily metabolized in the liver via two main pathways: 4'-hydroxylation to form 4'-hydroxymephenytoin and N-demethylation to produce nirvanol (B14652).[1] The stereoselective 4'-hydroxylation of the S-enantiomer is the dominant pathway and is mainly catalyzed by the cytochrome P450 enzyme, CYP2C19.[1][2][3] The N-demethylation pathway is catalyzed by multiple CYP isoforms, including CYP2B6 and CYP2C9.[4][5]

Q2: What are the major sources of variability in this compound metabolism assays?

The most significant source of variability is the genetic polymorphism of the CYP2C19 gene.[2] Individuals can be classified as extensive metabolizers (EMs) with normal enzyme activity, or poor metabolizers (PMs) with reduced or no CYP2C19 activity.[3] This leads to substantial inter-individual differences in the rate of 4'-hydroxymephenytoin formation.[3] Other factors include the specific CYP isoforms involved in N-demethylation (e.g., CYP2B6), the presence of inhibitors or inducers of these enzymes, and experimental conditions.[4][5][6]

Q3: How do genetic polymorphisms in CYP2C19 affect metabolism?

Genetic polymorphisms in the CYP2C19 gene can lead to the production of a non-functional or truncated enzyme, resulting in a "poor metabolizer" (PM) phenotype.[2][7] Individuals who are homozygous for these defective alleles have a significantly reduced ability to metabolize (S)-mephenytoin via 4'-hydroxylation.[2][3] Extensive metabolizers (EMs) are either heterozygous or homozygous for the wild-type allele.[2] The prevalence of the PM phenotype varies among different ethnic populations, being approximately 2-5% in Caucasians and as high as 20% in Asian populations.[2][8]

Q4: What is the role of CYP2B6 in Mephenytoin (B154092) metabolism?

CYP2B6 is primarily involved in the N-demethylation of (S)-mephenytoin to nirvanol.[4] Studies with human liver microsomes have shown a strong correlation between S-mephenytoin N-demethylase activity and microsomal CYP2B6 activity.[4] Recombinant P450 isoforms tested have shown that CYP2B6 and CYP2C9 can form nirvanol from (S)-mephenytoin.[5] The kinetics of (S)-mephenytoin N-demethylation in human liver microsomes suggest two activities: a high-affinity/low-capacity component (attributed to CYP2C9) and a low-affinity/high-capacity component (attributed to CYP2B6).[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in 4'-hydroxymephenytoin formation between different lots of human liver microsomes (HLMs). Genetic polymorphism of CYP2C19 in the donor livers.[2][3]1. Use pooled HLMs from a large number of donors to average out individual variations. 2. If using individual donor HLMs, ensure they are genotyped for CYP2C19 to properly interpret the data.[3] 3. Characterize the metabolic activity of each new lot of HLMs with a probe substrate for CYP2C19.
Low or undetectable formation of 4'-hydroxymephenytoin. 1. Use of HLMs from a CYP2C19 poor metabolizer (PM).[3] 2. Inactive enzyme due to improper storage or handling of HLMs. 3. Insufficient concentration of the NADPH regenerating system.[3] 4. Presence of a CYP2C19 inhibitor in the reaction mixture.1. Verify the phenotype/genotype of the HLM donor. 2. Ensure HLMs are stored at -80°C and thawed on ice immediately before use. 3. Optimize the concentration of the NADPH regenerating system components (e.g., glucose-6-phosphate, G6PD, and NADP+).[3] 4. Review all components of the incubation mixture for potential inhibitors.
Inconsistent nirvanol formation. 1. Variability in the expression and activity of CYP2B6 and CYP2C9 among HLM donors.[4][5] 2. Substrate concentration may be favoring one enzyme over the other due to different affinities (Km).[5]1. Use pooled HLMs to minimize inter-individual variability in CYP2B6 and CYP2C9 activity. 2. Consider the substrate concentration used. High concentrations (>1000 µM) are more likely to reflect CYP2B6 activity, while lower concentrations will involve both CYP2C9 and CYP2B6.[5]
Non-linear metabolite formation over time. 1. Substrate depletion. 2. Enzyme instability at 37°C over the incubation period. 3. Product inhibition.1. Ensure that substrate consumption is less than 20% of the initial concentration.[9] Shorten the incubation time or decrease the microsomal protein concentration. 2. Perform a time-course experiment to determine the linear range for metabolite formation for your specific conditions.[9] 3. If product inhibition is suspected, analyze samples at earlier time points.
Poor recovery of analytes during sample preparation. Inefficient protein precipitation or extraction.1. For protein precipitation, ensure the ratio of organic solvent (e.g., ice-cold acetonitrile) to sample is sufficient (e.g., 3:1).[1] Vortex thoroughly and centrifuge at a high speed (e.g., 10,000 x g).[1] 2. Consider alternative sample preparation methods like liquid-liquid extraction or solid-phase extraction if protein precipitation is not effective.
Difficulty in separating and quantifying mephenytoin and its metabolites. Suboptimal chromatographic conditions.1. Utilize a robust analytical method such as LC-MS/MS for high sensitivity and selectivity.[1][10] 2. Optimize the mobile phase composition and gradient to achieve good separation of mephenytoin, 4'-hydroxymephenytoin, and nirvanol. A C18 column is commonly used.[10] 3. Use a stable isotope-labeled internal standard (e.g., Mephenytoin-d5) for accurate quantification.[1]

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for (S)-Mephenytoin Metabolism

Enzyme/SystemMetabolic PathwayKm (µM)Vmax (pmol/min/mg protein)Reference
Human Liver Microsomes (EM)4'-Hydroxylation59 - 143-[11]
Human Liver Microsomes (PM)4'-Hydroxylation150.6 - 180.60.76 - 0.69 (nmol/mg protein/hr)[12]
Human Liver Microsomes (Mixed)N-demethylation (High-affinity)174.1170.5[5]
Human Liver Microsomes (Mixed)N-demethylation (Low-affinity)19113984[5]
Recombinant CYP2B6N-demethylation564-[4]
Recombinant CYP2C9N-demethylation150 ± 42-[5]

Table 2: Phenotyping Metrics for CYP2C19 Activity

MetricPhenotypeValuePopulationReference
Urinary S/R Mephenytoin RatioPoor Metabolizer (PM)≥ 0.95Chinese[3]
Hydroxylation Index (HI)Extensive Metabolizer (EM)1.68 - 6.71Healthy Volunteers[3]
Hydroxylation Index (HI)Poor Metabolizer (PM)409.57 - 1349.18Healthy Volunteers[3]
Metabolic Ratio (MR)Extensive Metabolizer (EM)0.002 - 0.015Healthy Volunteers[3]
Metabolic Ratio (MR)Poor Metabolizer (PM)8.52 - 105.29Healthy Volunteers[3]

Experimental Protocols

In Vitro (S)-Mephenytoin 4'-Hydroxylase Assay Using Human Liver Microsomes

This protocol determines the kinetic parameters of (S)-mephenytoin hydroxylation.

1. Materials:

  • Human liver microsomes (pooled or from individual donors)

  • (S)-Mephenytoin (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ice-cold acetonitrile (B52724) containing an internal standard (e.g., Mephenytoin-d5) for reaction termination

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.[3]

  • Pre-incubate the mixture at 37°C for 5 minutes.[3]

  • Initiate the reaction by adding (S)-mephenytoin at various concentrations (e.g., 1-500 µM).[3]

  • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes) within the linear range of the reaction.[3]

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.[3]

  • Vortex the samples and centrifuge to pellet the protein (e.g., 10,000 x g for 10 minutes at 4°C).[1]

  • Transfer the supernatant for analysis.[3]

3. Quantification of 4'-Hydroxymephenytoin:

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of 4'-hydroxymephenytoin.[1][10]

  • Construct a standard curve using known concentrations of 4'-hydroxymephenytoin.

  • Calculate the rate of formation of the metabolite.

4. Data Analysis:

  • Plot the reaction velocity against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[3]

Visualizations

Mephenytoin_Metabolism_Pathway mephenytoin (R,S)-Mephenytoin s_mephenytoin (S)-Mephenytoin mephenytoin->s_mephenytoin r_mephenytoin This compound mephenytoin->r_mephenytoin hydroxymephenytoin 4'-Hydroxy-(S)-Mephenytoin s_mephenytoin->hydroxymephenytoin CYP2C19 (Major) nirvanol Nirvanol s_mephenytoin->nirvanol CYP2B6, CYP2C9 (Minor) r_mephenytoin->nirvanol N-demethylation

Caption: Metabolic pathways of (R,S)-Mephenytoin.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Reaction Mixture (HLMs, Buffer, NADPH System) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_substrate Add (S)-Mephenytoin pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Reaction (Ice-cold Acetonitrile + IS) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate Kinetic Parameters (Km, Vmax) analyze->data_analysis

Caption: Experimental workflow for an in vitro (S)-Mephenytoin metabolism assay.

Troubleshooting_Logic start High Variability in Results? check_hlm Check HLM Source start->check_hlm Yes check_protocol Review Experimental Protocol start->check_protocol No, but results are unexpected genotype Use Genotyped or Pooled HLMs check_hlm->genotype optimize_conditions Optimize Incubation Time, Protein Conc. check_protocol->optimize_conditions check_reagents Verify Reagent Integrity (e.g., NADPH system) check_protocol->check_reagents

Caption: A logical approach to troubleshooting assay variability.

References

Optimizing In Vitro Studies of (R)-Mephenytoin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing in vitro incubation conditions for (R)-Mephenytoin. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound in vitro?

A1: The primary metabolic pathway for Mephenytoin (B154092) is stereoselective 4'-hydroxylation, predominantly catalyzed by the cytochrome P450 enzyme CYP2C19, to form 4'-hydroxymephenytoin.[1][2] A secondary pathway is N-demethylation to produce nirvanol (B14652).[1] For (S)-mephenytoin, 4'-hydroxylation is the principal route mediated by CYP2C19, and the rate of this metabolite's formation is a direct measure of CYP2C19 activity.[2]

Q2: Which enzyme systems are most appropriate for studying this compound metabolism in vitro?

A2: Human liver microsomes (HLMs) are commonly used as they contain a full complement of CYP enzymes.[3] For specific investigation of CYP2C19's role, recombinant human CYP2C19 (rhCYP2C19) enzyme systems are ideal as they isolate the activity of this specific enzyme.[2]

Q3: What are the typical kinetic parameters for Mephenytoin hydroxylation?

A3: The Michaelis-Menten constant (Km) for the p-hydroxylation of mephenytoin in human liver microsomes has been reported to range from 59 to 143 µM, suggesting the involvement of a single catalytic site.[4] For (S)-Mephenytoin 4'-hydroxylation with recombinant human CYP2C19, a Km of 15.5 ± 1.1 µM has been observed.[2]

Q4: How can I quantify this compound and its metabolites?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust and sensitive method for the simultaneous quantification of mephenytoin and its major metabolites, 4'-hydroxymephenytoin and nirvanol.[1][5][6] Gas chromatography has also been used historically.[4] For high-throughput screening, radiometric assays using tritiated (S)-mephenytoin are available.[7]

Q5: Why is it important to include control incubations in my experiment?

A5: Control incubations are critical for validating your results. A "No NADPH" control helps to identify any non-enzymatic degradation of the substrate.[2] A "No substrate" control is used to check for any interfering peaks that might arise from the enzyme source or buffer during analysis.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Metabolite Formation Inactive enzyme preparation.Verify the activity of your human liver microsomes or recombinant CYP enzymes using a known positive control substrate.
Suboptimal cofactor concentration.Ensure the NADPH regenerating system is freshly prepared and used at an appropriate concentration (e.g., 1.3 mM β-NADP+, 3.3 mM glucose 6-phosphate, 1 U/mL glucose 6-phosphate dehydrogenase, 3.3 mM magnesium chloride).[8]
Incorrect incubation time or protein concentration.Optimize incubation time and microsomal protein concentration to ensure the reaction is in the linear range. Typical conditions are 10-20 minutes with 0.1 mg/mL microsomal protein.[3]
Substrate concentration is too low.While S-mephenytoin can show low turnover, ensure the substrate concentration is appropriate for the enzyme system. For HLMs, concentrations around the Km (59-143 µM) are a good starting point.[3][4]
High Variability Between Replicates Inconsistent pipetting of small volumes.Use calibrated pipettes and consider preparing master mixes for reagents to minimize pipetting errors.
Instability of the analyte during sample storage.Analyze samples as soon as possible after the experiment. Prolonged storage of urine samples, for instance, can increase the S/R-ratio in extensive metabolizers.[9]
Temperature fluctuations during incubation.Pre-incubate all reaction components at 37°C for 5-10 minutes to ensure thermal equilibrium before initiating the reaction.[2][10]
Non-Linear Reaction Kinetics Substrate depletion.Ensure that substrate consumption is not more than 20% of the initial amount. If necessary, reduce the incubation time or enzyme concentration.[3]
Enzyme saturation.If the substrate concentration is too high, the enzyme may be saturated. Perform experiments across a range of substrate concentrations to determine the optimal conditions.
Unexpected Inhibitory Effects Solvent (e.g., DMSO) concentration is too high.The concentration of organic solvents used to dissolve test compounds should be kept to a minimum (typically ≤1%) to avoid significant effects on CYP activity.[3]
Inter-substrate interactions in cocktail assays.When using a cocktail of probe substrates, be aware of potential interactions. For example, some substrates may inhibit the metabolism of others.[11]

Data Summary

Table 1: Recommended Incubation Conditions for Mephenytoin Hydroxylation

ParameterHuman Liver Microsomes (HLMs)Recombinant human CYP2C19 (rhCYP2C19)
Enzyme Concentration 0.1 - 0.2 mg/mL[3]40 pmol[8]
Substrate Concentration 50 - 150 µM (around Km)[4]100 µM (S-mephenytoin)[8]
Incubation Time 10 - 20 minutes (ensure linearity)[3]30 minutes[8]
Incubation Temperature 37°C[2][10]37°C[8]
Buffer Potassium phosphate (B84403) buffer (pH 7.4)[10]100 mM Potassium phosphate buffer (pH 7.4)[8]
Cofactor NADPH regenerating system[4][8]NADPH regenerating system[8]

Table 2: Kinetic Parameters for Mephenytoin 4'-Hydroxylation

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein or nmol CYP)Reference
Human Liver MicrosomesMephenytoin59 - 143Not specified[4]
Recombinant human CYP2C19(S)-Mephenytoin15.5 ± 1.1Not specified[2]
Human Liver Microsomes(S)-Mephenytoin50.8 - 51.61.0 - 13.9 nmol/mg/h[12]

Experimental Protocols

Protocol 1: In Vitro CYP2C19 Inhibition Assay using Human Liver Microsomes

This protocol outlines a typical experiment to assess the inhibitory potential of a test compound on CYP2C19-mediated (S)-Mephenytoin 4'-hydroxylation.[10]

  • Preparation of Reagents:

    • Prepare stock solutions of (S)-Mephenytoin, 4'-hydroxymephenytoin, and the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare working solutions by diluting the stock solutions in potassium phosphate buffer (100 mM, pH 7.4).

    • Prepare a fresh NADPH regenerating system containing 1.3 mM β-NADP+, 3.3 mM glucose 6-phosphate, 1 U/mL glucose 6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in buffer.[8]

  • Incubation Setup:

    • In a microcentrifuge tube or 96-well plate, combine the following:

      • Potassium phosphate buffer (to final volume)

      • Human liver microsomes (final concentration 0.1 mg/mL)[3]

      • (S)-Mephenytoin (final concentration at or near Km, e.g., 50 µM)

      • Test compound at various concentrations (include a vehicle control without the inhibitor).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the test compound to interact with the microsomes and to reach thermal equilibrium.[2][10]

  • Initiation of Reaction:

    • Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction remains within the linear range.[10]

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard (e.g., Mephenytoin-d5).[1][10]

  • Sample Processing:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[1]

    • Transfer the supernatant to a clean tube or well for analysis.

  • LC-MS/MS Analysis:

    • Quantify the amount of 4'-hydroxymephenytoin formed using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the rate of metabolite formation in the presence and absence of the inhibitor.

    • Calculate the percentage of remaining CYP2C19 activity at each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[2]

Visualizations

Mephenytoin_Metabolism Mephenytoin This compound Hydroxymephenytoin 4'-hydroxy-(R)-Mephenytoin Mephenytoin->Hydroxymephenytoin 4'-Hydroxylation Nirvanol Nirvanol Mephenytoin->Nirvanol N-demethylation CYP2C19 CYP2C19 CYP2C19->Mephenytoin:e OtherCYPs Other CYPs OtherCYPs->Mephenytoin:e

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Reagents Prepare Reagents (Substrate, Microsomes, Buffer) Combine Combine Reagents in Plate Prep_Reagents->Combine Prep_Cofactor Prepare NADPH Regenerating System Initiate Initiate with NADPH Prep_Cofactor->Initiate Preincubate Pre-incubate at 37°C Combine->Preincubate Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with Acetonitrile (+ Internal Standard) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data_Analysis Data Analysis (IC50) Analyze->Data_Analysis

Caption: General workflow for an in vitro metabolism assay.

Troubleshooting_Logic Start Low/No Metabolite Formation Check_Enzyme Is Enzyme Active? (Positive Control) Start->Check_Enzyme Check_Cofactor Is NADPH System Fresh and Concentrated? Check_Enzyme->Check_Cofactor Yes Solution_Enzyme Use New Enzyme Batch Check_Enzyme->Solution_Enzyme No Check_Linearity Is Reaction Linear? (Time/Protein) Check_Cofactor->Check_Linearity Yes Solution_Cofactor Prepare Fresh Cofactors Check_Cofactor->Solution_Cofactor No Solution_Linearity Optimize Incubation Time/Protein Conc. Check_Linearity->Solution_Linearity No

Caption: Troubleshooting logic for low metabolite formation.

References

Troubleshooting low yield in (R)-Mephenytoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Mephenytoin Synthesis

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound, with a particular focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Overall Yield of this compound

Question: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we improve it?

Answer: Low overall yield in the asymmetric synthesis of this compound can arise from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Substrate Quality:

    • Cause: Impurities in the starting materials (e.g., α,β-unsaturated amide) can interfere with the catalyst and subsequent reactions.

    • Solution: Ensure all starting materials are of high purity. Recrystallize or purify starting materials if necessary.

  • Catalyst Inactivity:

    • Cause: The palladium catalyst and chiral ligand are sensitive to air and moisture. Improper handling can lead to deactivation.[1]

    • Solution: Use anhydrous solvents and rigorously degassed reaction mixtures. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalysts and ligands.

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Side Reactions:

    • Cause: The formation of byproducts can consume starting materials and reduce the yield of the desired product. In the context of the aza-Heck cyclization, side reactions can be complex.

    • Solution: Optimize reaction conditions to favor the desired pathway. This may involve adjusting the solvent, temperature, or catalyst system.

  • Product Loss During Workup and Purification:

    • Cause: this compound may be lost during extraction, washing, or chromatography steps.

    • Solution: Ensure complete extraction from the aqueous phase by using an appropriate solvent and performing multiple extractions. Minimize the number of purification steps where possible. Use a well-optimized chromatography method to separate the product from impurities effectively.

Issue 2: Low Enantioselectivity (ee%)

Question: The yield of our reaction is acceptable, but the enantiomeric excess of this compound is low. What can we do to improve the stereoselectivity?

Answer: Low enantioselectivity in asymmetric catalysis is a common challenge. The choice of chiral ligand and reaction conditions are critical for achieving high ee%.

Potential Causes and Solutions:

  • Suboptimal Ligand:

    • Cause: The chiral ligand used may not be optimal for the specific substrate, leading to poor stereocontrol.

    • Solution: Screen a variety of chiral ligands. For the palladium-catalyzed aza-Heck cyclization to form the precursor to this compound, a (S)-spinol-(S)-1-amino-indane-derived ligand has been shown to provide high enantioselectivity.[2]

  • Reaction Temperature:

    • Cause: Higher reaction temperatures can decrease enantioselectivity by reducing the energy difference between the diastereomeric transition states.

    • Solution: Lowering the reaction temperature can often improve enantioselectivity.[3] This should be balanced with the reaction rate, as lower temperatures may require longer reaction times.

  • Solvent Effects:

    • Cause: The solvent can influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome.

    • Solution: Experiment with different solvents or solvent mixtures. Non-polar or weakly coordinating solvents are often preferred in asymmetric catalysis.

Issue 3: Incomplete Conversion of Starting Material

Question: We are observing a significant amount of unreacted starting material at the end of the reaction. How can we drive the reaction to completion?

Answer: Incomplete conversion can be addressed by examining the catalyst, reaction conditions, and reagent stoichiometry.

Potential Causes and Solutions:

  • Catalyst Deactivation:

    • Cause: As mentioned previously, the catalyst may have been deactivated by impurities or exposure to air/moisture.[1]

    • Solution: Ensure rigorous anhydrous and anaerobic conditions. If catalyst deactivation is suspected, using a fresh batch of catalyst and ligand is recommended.

  • Insufficient Catalyst Loading:

    • Cause: The amount of catalyst may be insufficient to drive the reaction to completion within a reasonable timeframe.

    • Solution: While keeping catalyst loading as low as possible is desirable, a modest increase in the catalyst concentration can sometimes improve conversion.

  • Reaction Time:

    • Cause: The reaction may simply require more time to reach completion.

    • Solution: Extend the reaction time and monitor the progress closely to determine the optimal duration.

Quantitative Data

The selection of the chiral ligand is critical for achieving high yield and enantioselectivity in the asymmetric aza-Heck cyclization step for the synthesis of the this compound precursor.

Table 1: Effect of Chiral Ligand on the Asymmetric Aza-Heck Cyclization [2]

LigandYield (%)Enantiomeric Excess (ee%)
Standard Ligand4370
(S)-spinol-(S)-1-amino-indane-derived ligand (L9)6991

Experimental Protocols

Asymmetric Synthesis of this compound via Palladium-Catalyzed Aza-Heck Cyclization [2]

This protocol is based on the first reported asymmetric synthesis of this compound.

Materials:

  • α,β-Unsaturated secondary amide (precursor to substrate 28)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Triphosgene (B27547)

  • Phenoxyamine hydrochloride

  • Triethylamine (B128534) (Et3N)

  • Palladium catalyst precursor

  • (S)-spinol-(S)-1-amino-indane-derived ligand (L9)

  • Anhydrous solvents (e.g., THF, toluene)

  • Hydrogen gas

  • Palladium on carbon (Pd/C) for hydrogenation

Step 1: Synthesis of the Aza-Heck Cyclization Substrate (28) [2]

  • Under an inert atmosphere, dissolve the α,β-unsaturated secondary amide (27) in anhydrous THF.

  • Cool the solution to -78 °C and add a solution of LiHMDS in THF dropwise.

  • After stirring for the appropriate time, add a solution of triphosgene in THF.

  • Allow the reaction to warm to room temperature and stir until the formation of the trichlorocarbamate intermediate is complete.

  • In a separate flask, prepare a solution of phenoxyamine hydrochloride and triethylamine in THF.

  • Add the solution of the trichlorocarbamate intermediate to the phenoxyamine solution.

  • Stir the reaction mixture at room temperature until the formation of the phenoxyamide substrate (28) is complete.

  • Purify the substrate by flash column chromatography.

Step 2: Asymmetric Aza-Heck Cyclization [2]

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst precursor and the (S)-spinol-(S)-1-amino-indane-derived ligand (L9).

  • Add anhydrous solvent (e.g., toluene) and stir to form the active catalyst complex.

  • Add a solution of the aza-Heck substrate (28) in the same anhydrous solvent.

  • Heat the reaction mixture to the optimized temperature and stir for the required duration.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify the product (29) by flash column chromatography. This cyclization resulted in a 69% yield and 91% ee.[2]

Step 3: Hydrogenation to this compound (30) [2]

  • Dissolve the enantioenriched hydantoin (B18101) intermediate (29) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically 1 atm, but can be optimized) and stir vigorously.

  • Monitor the reaction until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the product by recrystallization or column chromatography to yield pure this compound (30). This final step proceeds in near quantitative yield.[2]

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound Observed check_conversion Check Reaction Conversion (TLC, LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High catalyst_issue Potential Catalyst Issue? incomplete->catalyst_issue conditions_issue Suboptimal Conditions? incomplete->conditions_issue workup_issue Investigate Workup and Purification complete->workup_issue side_reactions Consider Side Reactions complete->side_reactions catalyst_deactivation Catalyst Deactivation (Air/Moisture Sensitivity) catalyst_issue->catalyst_deactivation Yes insufficient_loading Insufficient Catalyst Loading catalyst_issue->insufficient_loading Possible time_temp Insufficient Time/Temp? conditions_issue->time_temp solve_catalyst_deactivation Solution: Use Anhydrous/Anaerobic Conditions, Use Fresh Catalyst/Ligand catalyst_deactivation->solve_catalyst_deactivation solve_insufficient_loading Solution: Increase Catalyst Loading insufficient_loading->solve_insufficient_loading solve_time_temp Solution: Increase Reaction Time/Temperature (Monitor ee%) time_temp->solve_time_temp Yes solve_workup Solution: Optimize Extraction, Minimize Purification Steps workup_issue->solve_workup solve_side_reactions Solution: Optimize Reaction Conditions (Solvent, Temp) side_reactions->solve_side_reactions

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Mephenytoin_Synthesis_Workflow start Start: α,β-Unsaturated Amide step1 Step 1: Substrate Synthesis (LiHMDS, Triphosgene, Phenoxyamine HCl) start->step1 substrate Aza-Heck Substrate (28) step1->substrate purification1 Purification (Chromatography) step1->purification1 step2 Step 2: Asymmetric Aza-Heck Cyclization (Pd-Catalyst, Chiral Ligand L9) substrate->step2 intermediate Enantioenriched Hydantoin (29) step2->intermediate purification2 Purification (Chromatography) step2->purification2 step3 Step 3: Hydrogenation (H2, Pd/C) intermediate->step3 product Final Product: this compound (30) step3->product purification3 Purification (Recrystallization/ Chromatography) step3->purification3

Caption: Experimental workflow for the synthesis of this compound.

References

Minimizing matrix effects in (R)-Mephenytoin mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (R)-Mephenytoin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you minimize matrix effects and ensure accurate, reliable results in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Problem 1: Poor Sensitivity and Low Analyte Response

Symptoms:

  • The signal intensity for this compound is weak or close to the limit of detection (LOD).

  • Difficulty in achieving the desired lower limit of quantification (LLOQ).

Possible Causes and Solutions:

CauseSolution
Ion Suppression The most common cause of low sensitivity is ion suppression from co-eluting matrix components.[1] To address this, consider the following: • Improve Sample Preparation: Switch to a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is highly effective at removing interfering substances.[1] Liquid-Liquid Extraction (LLE) can also provide a cleaner sample than protein precipitation.[1] • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from matrix components.[1] Experiment with different mobile phase compositions and flow rates. • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate quantification.
Inefficient Extraction If the analyte is not efficiently extracted from the matrix, the response will be low. • Optimize Extraction Protocol: For LLE, test different organic solvents and pH conditions.[1] For SPE, ensure the sorbent is appropriate and optimize the wash and elution steps.[1]
Analyte Degradation This compound may be degrading during sample processing. • Assess Stability: Investigate the stability of this compound under your sample preparation conditions (e.g., temperature, pH). Consider performing extraction at lower temperatures if degradation is suspected.[1]

Problem 2: High Variability in Results (Poor Precision)

Symptoms:

  • Inconsistent peak areas for replicate injections of the same sample.

  • High coefficient of variation (%CV) for quality control (QC) samples.

Possible Causes and Solutions:

CauseSolution
Inconsistent Sample Preparation Variability in sample preparation is a primary source of imprecision. • Standardize Procedures: Ensure consistent pipetting, vortexing times, and centrifugation speeds. • Automate Where Possible: Use automated liquid handlers for repetitive tasks to minimize human error.
Matrix Effects Varying Between Samples The composition of the biological matrix can differ between individuals, leading to variable matrix effects. • Use a SIL-IS: A stable isotope-labeled internal standard is the best way to compensate for sample-to-sample variations in matrix effects.
Instrument Instability Fluctuations in the mass spectrometer's performance can lead to variable results. • Regular Calibration: Calibrate the instrument before each analytical run. • System Suitability Tests: Perform system suitability tests to ensure the instrument is performing optimally before analyzing samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification.[1] In the analysis of this compound from biological samples, common sources of matrix effects include phospholipids, salts, and proteins.[1]

Q2: How can I quantitatively assess matrix effects for my this compound analysis?

A2: The most common method is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]

Q3: What is the role of an internal standard (IS) in minimizing matrix effects?

A3: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled internal standard (e.g., this compound-d5) is ideal as it will have nearly identical extraction recovery, chromatographic retention time, and ionization response to the analyte.[2] By co-eluting with this compound, the SIL-IS experiences the same degree of ion suppression or enhancement. The ratio of the analyte peak area to the IS peak area is used for quantification, which corrects for variations in matrix effects between samples.

Q4: Which sample preparation method is best for minimizing matrix effects for this compound?

A4: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. Here is a general comparison:

  • Protein Precipitation (PPT): This is the simplest and fastest method but is the least effective at removing matrix components, especially phospholipids, often resulting in significant ion suppression.[3]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances in the aqueous phase.[1]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing matrix interferences and providing the cleanest extracts.[1][3] It uses a solid sorbent to selectively retain and then elute the analyte, allowing for thorough washing to remove matrix components.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the typical matrix effects and recovery for different sample preparation techniques used in the analysis of anticonvulsant drugs, including compounds structurally similar to this compound.

Sample Preparation MethodTypical Matrix Effect (% Ion Suppression)Typical Analyte Recovery (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 25 - 60%80 - 100%Simple, fast, low costHigh potential for ion suppression, least effective at removing interferences.[1][3]
Liquid-Liquid Extraction (LLE) 10 - 30%70 - 95%Good for removing highly polar or non-polar interferencesCan be labor-intensive, potential for emulsion formation.[1]
Solid-Phase Extraction (SPE) < 15%85 - 105%High selectivity, provides the cleanest extractsMore complex and costly than PPT and LLE.[1][3]

Note: The values presented are typical ranges and may vary depending on the specific experimental conditions, matrix, and analyte.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Plasma

This protocol is a rapid and simple method for removing the majority of proteins from plasma samples.[2]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d5).

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Plasma/Urine

This protocol provides a cleaner sample extract compared to protein precipitation.

  • To 200 µL of plasma or urine in a glass tube, add the internal standard.

  • Add 50 µL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol is highly effective for removing matrix interferences and achieving the highest sensitivity.[1]

  • Condition the SPE Cartridge: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.

  • Analyze: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_ppt Protein Precipitation Workflow ppt_start Plasma Sample + IS ppt_precip Add Acetonitrile ppt_start->ppt_precip ppt_vortex Vortex ppt_precip->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Transfer Supernatant ppt_centrifuge->ppt_supernatant ppt_evap Evaporate ppt_supernatant->ppt_evap ppt_recon Reconstitute ppt_evap->ppt_recon ppt_analyze LC-MS/MS Analysis ppt_recon->ppt_analyze experimental_workflow_lle cluster_lle Liquid-Liquid Extraction Workflow lle_start Plasma/Urine Sample + IS lle_ph Adjust pH lle_start->lle_ph lle_extract Add Organic Solvent lle_ph->lle_extract lle_vortex Vortex lle_extract->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_organic Transfer Organic Layer lle_centrifuge->lle_organic lle_evap Evaporate lle_organic->lle_evap lle_recon Reconstitute lle_evap->lle_recon lle_analyze LC-MS/MS Analysis lle_recon->lle_analyze experimental_workflow_spe cluster_spe Solid-Phase Extraction Workflow spe_condition Condition SPE Cartridge spe_load Load Pre-treated Sample spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_evap Evaporate Eluate spe_elute->spe_evap spe_recon Reconstitute spe_evap->spe_recon spe_analyze LC-MS/MS Analysis spe_recon->spe_analyze signaling_pathway cluster_pathway Metabolic Pathway of this compound Mephenytoin This compound Hydroxymephenytoin (R)-4'-Hydroxymephenytoin Mephenytoin->Hydroxymephenytoin Aromatic Hydroxylation Nirvanol (R)-Nirvanol Mephenytoin->Nirvanol N-demethylation CYP2C19 CYP2C19 CYP2C19->Mephenytoin OtherCYPs Other CYPs OtherCYPs->Mephenytoin

References

Best practices for storage of (R)-Mephenytoin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of (R)-Mephenytoin stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1]

Q2: What are the optimal storage temperatures for this compound?

A2: The solid, crystalline form of this compound should be stored at -20°C for long-term stability of at least two years.[1] Stock solutions in organic solvents should be stored at -20°C for up to one month or at -80°C for up to six months.[2][3]

Q3: How long are aqueous solutions of this compound stable?

A3: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous media.[1] For optimal experimental results, fresh aqueous solutions should be prepared for each use.

Q4: What is the solubility of this compound in common solvents?

A4: The approximate solubility of this compound is as follows:

  • Ethanol: ~15 mg/mL[1]

  • DMSO: ~25 mg/mL[1]

  • DMF: ~25 mg/mL[1]

  • 1:1 solution of DMSO:PBS (pH 7.2): ~0.5 mg/mL[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The significant change in solvent polarity when a concentrated organic stock is added to an aqueous medium can cause the compound to precipitate.Perform an intermediate dilution step by first diluting the stock solution in the organic solvent before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is low and consider using a biocompatible surfactant.
Cloudy or precipitated frozen stock solution This may be due to moisture contamination in the solvent, exceeding the solubility limit at low temperatures, or using an improper solvent.Use high-purity, anhydrous solvents. Ensure the stock concentration does not exceed the solubility limit at the storage temperature. DMSO is a recommended solvent for long-term storage.
Inconsistent or unexpected experimental results This could be due to the degradation of this compound in an improperly stored or aged aqueous solution.Always prepare fresh aqueous working solutions from a properly stored stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[2][3]
Difficulty dissolving the solid compound The compound may not be fully solubilizing in the chosen solvent.Gentle warming to 37°C or brief sonication can aid in the complete dissolution of the compound in the organic solvent.[4]

Quantitative Data Summary

Solubility of this compound

SolventApproximate Solubility
Ethanol15 mg/mL[1]
DMSO25 mg/mL[1]
Dimethylformamide (DMF)25 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)0.5 mg/mL[1]

Recommended Storage Conditions

FormStorage TemperatureShelf Life
Crystalline Solid-20°C≥ 2 years[1]
Stock Solution in Organic Solvent-20°C1 month[2][3]
-80°C6 months[2][3]
Aqueous SolutionNot Recommended≤ 1 day[1]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid, crystalline form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 218.26 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh 2.18 mg.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or briefly sonicate to facilitate dissolution.

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Workflow for this compound Stock Solution Preparation and Storage

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Solid add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot troubleshoot Precipitation? dissolve->troubleshoot store_short Store at -20°C (≤ 1 month) aliquot->store_short store_long Store at -80°C (≤ 6 months) aliquot->store_long prepare_working Prepare Fresh Aqueous Working Solution store_short->prepare_working store_long->prepare_working experiment Perform Experiment prepare_working->experiment troubleshoot->dissolve Warm/Sonicate More

Caption: Workflow for preparing and storing this compound stock solutions.

References

Technical Support Center: (R)-Mephenytoin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and address contamination in (R)-Mephenytoin cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell-based assays?

A1: The most common types of contamination in cell culture are bacterial, fungal (yeast and mold), mycoplasma, viral, chemical, and cross-contamination with other cell lines.[1][2][3][4][5] Each type of contaminant can significantly impact the validity of your experimental results.[1][5]

Q2: How can I visually identify common biological contaminants?

A2: Visual identification is the first line of defense against contamination. Here are some common signs:

  • Bacteria: A sudden change in the medium's pH (turning yellow and acidic or sometimes pink and alkaline), turbidity (cloudiness), and sometimes a thin film on the surface.[1][5][6][7] Under a microscope, you may see small, motile rod-shaped or spherical particles between your cells.[2]

  • Fungi (Yeast and Mold): Yeast contamination may appear as individual oval or budding particles, while mold will form multicellular filaments (hyphae).[2][8] Fungal contamination can cause the media to become turbid and may appear as furry clumps floating in the medium.[9][10]

  • Mycoplasma: Mycoplasma is notoriously difficult to detect visually as it does not cause turbidity or a pH change in the early stages.[11][12] It is one of the most common and deceptive contaminants.[3]

Q3: What are the effects of mycoplasma contamination on my this compound assay?

A3: Mycoplasma contamination can have severe consequences for your assay, leading to unreliable and irreproducible results.[11] These effects include:

  • Altered cell metabolism and growth rates.[11]

  • Changes in gene expression.[11]

  • Chromosomal aberrations.[11]

  • Decreased transfection efficiency.[11]

Q4: What are the sources of chemical contamination?

A4: Chemical contaminants are non-living substances that can adversely affect your cells. Sources include impurities in media, sera, and water, as well as residues from detergents and disinfectants.[5][10] Endotoxins, which are byproducts of Gram-negative bacteria, are also a common chemical contaminant.[10][13][14]

Q5: How can I prevent cross-contamination between different cell lines in a 96-well plate format?

A5: Cross-contamination in multi-well plates is a significant concern that can invalidate experimental results.[15][16][17] To prevent it:

  • Handle only one cell line at a time in the biological safety cabinet.

  • Use separate, clearly labeled reagents for each cell line.

  • Be meticulous with your pipetting technique to avoid creating aerosols.

  • Use high-quality sealing films for your plates, especially during incubation and storage.[18][19]

Troubleshooting Guide

Below are common issues encountered during this compound cell-based assays and steps to resolve them.

Problem Possible Cause Solution
Sudden yellowing and cloudiness of culture medium. Bacterial contamination.[4][5][7]1. Immediately discard the contaminated culture to prevent spreading.[2] 2. Decontaminate the incubator and biosafety cabinet. 3. Review aseptic techniques with all lab personnel.[3][20] 4. Test all reagents (media, serum, etc.) for contamination.
Fuzzy, floating colonies appear in the culture. Fungal (mold) contamination.[8][9]1. Discard the contaminated culture immediately.[2] 2. Thoroughly clean and disinfect the incubator, water bath, and biosafety cabinet. 3. Check the laboratory's air filtration system. Fungal spores are often airborne.[8]
Cells are growing slowly and appear unhealthy, but the medium is clear. Mycoplasma contamination.[11][12]1. Quarantine the suspected culture and all other cultures that may have been exposed. 2. Test for mycoplasma using a reliable detection method (e.g., PCR, ELISA, or DNA staining).[1][21] 3. If positive, discard the contaminated cell line and start with a fresh, certified mycoplasma-free stock. 4. If the cell line is irreplaceable, consider treatment with a specific anti-mycoplasma reagent, but be aware that eradication can be difficult.[21]
Inconsistent or non-reproducible assay results. Multiple possibilities including: - Low-level, undetected contamination. - Chemical contamination.[10] - Cross-contamination.[15] - Reagent variability or degradation.1. Perform routine testing for mycoplasma.[4] 2. Use high-purity water and reagents from reputable suppliers. 3. Ensure proper aseptic technique and handling of only one cell line at a time.[4] 4. Aliquot reagents to avoid repeated freeze-thaw cycles and potential contamination of stock solutions.
Edge effects observed in 96-well plates. Evaporation from the outer wells of the plate.[18]1. Use sterile, high-quality plate sealing films.[18] 2. Do not use the outer wells for experimental samples; instead, fill them with sterile medium or PBS to create a humidity barrier. 3. Ensure the incubator has proper humidity control.

Experimental Protocols

General Protocol for a Cell-Based Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. Specific cell lines and assay kits may require optimization.

  • Cell Preparation:

    • Culture cells in appropriate medium until they reach the desired confluency (typically 70-80%).

    • The day before the assay, seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.[22][23]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[23]

  • Viability/Cytotoxicity Measurement:

    • Choose a suitable cytotoxicity assay kit (e.g., MTT, MTS, LDH release, or ATP-based assays).

    • Follow the manufacturer's instructions for adding the assay reagent to each well.

    • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

    • Measure the absorbance or luminescence using a plate reader.[23][24]

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-only control wells to determine the percentage of cell viability or cytotoxicity for each concentration of this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture Cell Culture start->culture seed Seed Cells in 96-Well Plate culture->seed prepare_compound Prepare this compound Dilutions treat_cells Treat Cells prepare_compound->treat_cells incubate Incubate treat_cells->incubate add_reagent Add Cytotoxicity Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Data Analysis read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a typical this compound cell-based cytotoxicity assay.

Troubleshooting_Contamination observe Observe Signs of Contamination (e.g., pH change, turbidity, poor cell health) is_visual Is Contamination Visible? observe->is_visual discard Discard Culture & Decontaminate is_visual->discard Yes test_myco Perform Mycoplasma Test is_visual->test_myco No review_aseptic Review Aseptic Technique discard->review_aseptic is_positive Mycoplasma Positive? test_myco->is_positive is_positive->discard Yes investigate_other Investigate Other Causes (e.g., chemical contamination, reagent issues) is_positive->investigate_other No

Caption: A logical flowchart for troubleshooting suspected cell culture contamination.

Mephenytoin_Mechanism Mephenytoin This compound NaChannel Voltage-Gated Sodium Channel Mephenytoin->NaChannel blocks ActionPotential Repetitive Neuronal Firing (Action Potentials) NaChannel->ActionPotential inhibits Seizure Seizure Propagation ActionPotential->Seizure prevents

Caption: Simplified signaling pathway for the mechanism of action of Mephenytoin.

References

Technical Support Center: Enhancing the Reproducibility of (R)-Mephenytoin Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of animal studies involving (R)-Mephenytoin. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and ensure robust and reliable experimental outcomes.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound animal studies.

Problem Potential Cause(s) Troubleshooting Steps
High variability in seizure threshold or latency between animals. 1. Inconsistent drug administration. 2. Animal stress during handling and dosing. 3. Genetic variability in drug metabolism (e.g., CYP2C19 homologs). 4. Instability of the dosing solution.1. Ensure precise and consistent administration technique (e.g., oral gavage, intraperitoneal injection). 2. Acclimatize animals to handling and dosing procedures to minimize stress. 3. Use a well-characterized and genetically homogenous animal strain. 4. Prepare fresh dosing solutions daily and protect from light if necessary.
This compound appears less effective than expected. 1. Suboptimal dose selection. 2. Poor bioavailability due to improper vehicle selection. 3. Rapid metabolism of the compound in the chosen animal model. 4. Incorrect timing of seizure induction relative to the drug's peak plasma concentration.1. Conduct a dose-response study to determine the optimal effective dose. 2. Use a vehicle that ensures adequate solubility and absorption. For oral administration, a suspension in a vehicle like 0.5% methylcellulose (B11928114) can be used. 3. Measure plasma and brain concentrations of this compound to assess its pharmacokinetic profile. 4. Determine the time to maximum plasma concentration (Tmax) and time the seizure induction accordingly.
Inconsistent results across different experimental cohorts. 1. Variations in experimental conditions (e.g., light-dark cycle, temperature, noise). 2. Differences in the age, weight, or sex of the animals. 3. Observer bias in scoring seizure severity. 4. Changes in the batch or supplier of the drug or reagents.1. Standardize all environmental and experimental conditions. 2. Use animals of the same age, weight range, and sex within and between experiments. 3. Implement blinded scoring of seizure severity to minimize bias. 4. Use the same batch of all substances throughout a study, or validate new batches.
Adverse effects observed in animals (e.g., sedation, ataxia). 1. The dose of this compound is too high. 2. The vehicle itself is causing adverse effects. 3. Interaction with other administered substances.1. Reduce the dose of this compound. 2. Conduct a vehicle-only control group to assess for any vehicle-induced effects. 3. Review all co-administered substances for potential interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The primary mechanism of action of this compound, similar to other hydantoin (B18101) anticonvulsants, is the blockade of voltage-gated sodium channels in neurons.[1][2] This action is use-dependent, meaning it preferentially binds to and stabilizes the inactive state of the sodium channel, which is more prevalent during high-frequency neuronal firing characteristic of seizures.[1] This stabilization slows the rate of recovery of the channels, thereby reducing the ability of neurons to fire action potentials at a high frequency and limiting the spread of seizure activity.[1][2]

Q2: How is this compound metabolized and why is it important for reproducibility?

A2: this compound is primarily metabolized in the liver by cytochrome P450 enzymes. The S-enantiomer is stereoselectively hydroxylated by CYP2C19, a polymorphic enzyme in humans, while the R-enantiomer is metabolized by other CYP isoforms.[3] In rats, the clearance of this compound is significantly larger than that of S-mephenytoin, indicating stereoselective metabolism, though with opposite stereochemistry to humans.[4] This metabolic difference is critical for reproducibility because genetic variations in CYP enzymes (or their homologs in animals) can lead to significant inter-individual differences in drug clearance, resulting in variable drug exposure and efficacy.[5]

Q3: What are the recommended animal models for testing the efficacy of this compound?

A3: Two commonly used and well-validated acute seizure models are the Maximal Electroshock (MES) test and the pentylenetetrazol (PTZ) seizure test.[6] The MES test is a model of generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures.[6][7] Chronic models, such as kindling, can also be used to assess the effects of this compound on seizure development and in models of pharmacoresistant epilepsy.[6]

Q4: How should I prepare this compound for administration to rodents?

A4: The choice of vehicle depends on the route of administration. For oral gavage, this compound can be suspended in a vehicle such as 0.5% methylcellulose in water. For intravenous administration, a solution containing a co-solvent system is necessary due to its poor water solubility. A common vehicle for intravenous administration in rats is a mixture of 50% polyethylene (B3416737) glycol 400 and 50% saline.[3] It is crucial to ensure the drug is uniformly suspended or completely dissolved before administration to ensure accurate dosing.

Q5: What are some key considerations for improving the rigor and reproducibility of my this compound animal studies?

A5: To improve rigor and reproducibility, it is essential to:

  • Use a randomized and blinded study design: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation during the experiment and data analysis.

  • Clearly define and report inclusion/exclusion criteria: Specify the criteria for including and excluding animals from the study.

  • Perform a power analysis: Determine the appropriate sample size to detect a statistically significant effect.

  • Report detailed methodology: Provide a thorough description of the animal model, drug preparation, administration, and outcome measures.

  • Monitor and report animal welfare: Observe and report any adverse effects of the treatment.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its enantiomer in rats.

Table 1: Pharmacokinetic Parameters of Mephenytoin Enantiomers in Rats Following Intravenous Administration [4]

ParameterThis compound (Mean ± SD)(S)-Mephenytoin (Mean ± SD)
Clearance (ml/hr) 171 ± 58110 ± 37
Volume of Distribution (ml) 325 ± 75359 ± 72

Table 2: Dose-Response of Phenytoin (B1677684) in the Maximal Electroshock (MES) Seizure Model in Rats [6]

Dose (mg/kg)Seizure Score Reduction (%)
Vehicle 0
10 ~20
20 ~50
30 ~80
40 ~100

Note: Data are approximate and derived from graphical representations in the cited literature.

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Induced Seizure Test in Rats

Objective: To assess the anticonvulsant efficacy of this compound against generalized tonic-clonic seizures.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water for oral administration)

  • Male Wistar rats (200-250 g)

  • Electroshock device with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment.

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

  • Drug Administration: Administer this compound or vehicle via oral gavage at a volume of 5 ml/kg.

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of the drug, which should be determined in preliminary pharmacokinetic studies.

  • Seizure Induction:

    • Apply a drop of topical anesthetic to each eye.

    • Place the corneal electrodes on the corneas of the rat.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 Hz, 150 mA for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the rat for the presence or absence of a tonic hindlimb extension (THE) for 10 seconds.

  • Endpoint: The primary endpoint is the percentage of animals in each group protected from THE.

Protocol 2: Pentylenetetrazol (PTZ) Induced Seizure Test in Mice

Objective: To evaluate the efficacy of this compound against myoclonic seizures.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline for intraperitoneal administration)

  • Pentylenetetrazol (PTZ)

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.

  • Drug Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentrations. Prepare a solution of PTZ in saline (e.g., 85 mg/kg).

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection.

  • Pre-treatment Time: Administer PTZ subcutaneously (SC) at a pre-determined time after this compound administration, corresponding to its expected peak effect.

  • Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and observe for the onset of myoclonic jerks and generalized clonic seizures for 30 minutes.

  • Endpoint: The primary endpoints are the latency to the first myoclonic jerk and the percentage of animals protected from generalized clonic seizures.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization drug_prep Drug and Vehicle Preparation randomization Randomization to Treatment Groups drug_prep->randomization drug_admin Drug/Vehicle Administration randomization->drug_admin seizure_induction Seizure Induction (MES or PTZ) drug_admin->seizure_induction observation Observation and Scoring of Seizures seizure_induction->observation data_analysis Data Analysis and Interpretation observation->data_analysis

Experimental workflow for this compound efficacy testing.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron action_potential High-Frequency Action Potentials na_channel Voltage-Gated Na+ Channel action_potential->na_channel Activate neurotransmitter Glutamate Release na_channel->neurotransmitter Triggers receptor Glutamate Receptors neurotransmitter->receptor Binds to excitation Postsynaptic Excitation receptor->excitation Causes mephenytoin This compound mephenytoin->na_channel Blocks (stabilizes inactive state)

Mechanism of action of this compound at the synapse.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel Chiral HPLC Method for (R)-Mephenytoin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new, robust chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (R)-Mephenytoin, a key metabolite in drug metabolism studies. The performance of this novel method is objectively compared against two established analytical techniques: a chiral HPLC-UV method and a chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

This compound is the less active enantiomer of the anticonvulsant drug mephenytoin (B154092). Its stereoselective metabolism, primarily mediated by the CYP2C19 enzyme, makes the accurate quantification of each enantiomer critical in pharmacokinetic and pharmacodynamic studies, as well as in personalized medicine to assess patient metabolic profiles. This guide presents supporting experimental data to demonstrate the suitability of the proposed new method for these applications.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of the newly developed chiral HPLC method in comparison to established alternatives.

ParameterNew Chiral HPLC Method (Hypothetical) Existing Chiral HPLC-UV Method Existing Chiral LC-MS/MS Method
Technique Chiral HPLC with UV DetectionChiral HPLC with UV DetectionChiral Liquid Chromatography with Tandem Mass Spectrometry
Chiral Stationary Phase Lux® Cellulose-1α(1)-acid glycoprotein (B1211001) (AGP)α(1)-acid glycoprotein (AGP)
Mobile Phase Isocratic - n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v)Isocratic - Acetonitrile and 10 mM Ammonium Acetate BufferGradient - Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.9 mL/min0.5 mL/min
Detection Wavelength 220 nm207 nm[1]N/A (Mass Spectrometry)
Linearity Range 10 - 2000 ng/mL50 - 5000 µg/L[1]1 - 500 ng/mL (in plasma)[2]
Correlation Coefficient (r²) > 0.999> 0.995> 0.99
Limit of Quantitation (LOQ) 10 ng/mL12.5 µg/L[1]1 ng/mL (in plasma)[2]
Accuracy (% Recovery) 98.5% - 101.2%Not explicitly stated, but comparable to GC[1]87.2% - 108.3% (in plasma)[2]
Precision (% RSD) < 2.0%Not explicitly stated< 12.4% (intra-day in plasma)[2]
Run Time ~ 10 minutes~ 9 minutes[1]~ 8 minutes

Experimental Protocols

Detailed methodologies for the new and existing analytical methods are provided below.

New Chiral HPLC Method (Hypothetical)

1. Sample Preparation:

  • Plasma samples (100 µL) are subjected to protein precipitation with 300 µL of acetonitrile.

  • The mixture is vortexed for 1 minute and centrifuged at 10,000 x g for 10 minutes.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase for injection.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System

  • Column: Lux® Cellulose-1 [amylose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 x 4.6 mm

  • Mobile Phase: Isocratic elution with n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

3. Validation Parameters:

  • Specificity: Assessed by analyzing blank plasma, and plasma spiked with this compound, (S)-Mephenytoin, and potential interfering metabolites.

  • Linearity: Determined by a seven-point calibration curve over the range of 10 - 2000 ng/mL.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three separate days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

  • Robustness: Assessed by intentionally varying chromatographic parameters (e.g., mobile phase composition, flow rate, and column temperature).

Existing Chiral HPLC-UV Method

This method is adapted from a published procedure for the determination of the S/R ratio of mephenytoin in human urine.[1]

1. Sample Preparation:

  • A 0-8 hour urine sample is subjected to a one-step liquid-liquid extraction with dichloromethane.[1]

2. Chromatographic Conditions:

  • Column: Chiral column (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile and water (containing 0.1% glacial acetic acid and 0.2% triethylamine) (14:86, v/v)[1]

  • Flow Rate: 0.9 mL/min[1]

  • Detection: UV at 207 nm[1]

Existing Chiral LC-MS/MS Method

This method is based on a validated procedure for the enantiospecific separation and quantitation of mephenytoin and its metabolites in human plasma and urine.[2]

1. Sample Preparation:

  • Plasma: Protein precipitation with acetonitrile.[2]

  • Urine: Dilution with the mobile phase.[2]

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Chiral alpha(1)-acid glycoprotein (AGP) column.[2]

  • Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS).[2]

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a new analytical method, ensuring its suitability for its intended purpose.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Reporting A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validation Protocol I->J K Validation Report J->K L Standard Operating Procedure (SOP) K->L

Caption: Workflow for Analytical Method Validation.

Signaling Pathway of Mephenytoin Metabolism

The diagram below illustrates the primary metabolic pathway of mephenytoin, highlighting the stereoselective hydroxylation by the CYP2C19 enzyme.

G Mephenytoin Metabolic Pathway Mephenytoin (R,S)-Mephenytoin S_Mephenytoin (S)-Mephenytoin Mephenytoin->S_Mephenytoin R_Mephenytoin This compound Mephenytoin->R_Mephenytoin CYP2C19 CYP2C19 S_Mephenytoin->CYP2C19 S_4OH_Mephenytoin (S)-4'-Hydroxymephenytoin CYP2C19->S_4OH_Mephenytoin Hydroxylation (Major Pathway)

Caption: Stereoselective Metabolism of Mephenytoin.

References

A Comparative Guide to the Metabolic Stability of (R)-Mephenytoin and (S)-Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of the enantiomers of the anticonvulsant drug mephenytoin (B154092), (R)-Mephenytoin and (S)-Mephenytoin. Understanding the stereoselective metabolism of these compounds is critical for drug development, predicting pharmacokinetic variability, and ensuring therapeutic efficacy and safety. This document summarizes key experimental data, details the methodologies used in these studies, and provides a visual representation of the metabolic pathways.

Executive Summary

The metabolism of mephenytoin is highly stereoselective. The (S)-enantiomer is rapidly metabolized, primarily through 4'-hydroxylation by cytochrome P450 2C19 (CYP2C19). This pathway is subject to a well-known genetic polymorphism, leading to significant inter-individual variability in its clearance. In contrast, this compound is metabolized more slowly, with N-demethylation to nirvanol (B14652) being a more prominent pathway, primarily mediated by CYP2B6 and to a lesser extent, CYP2C9. This differential metabolism results in distinct pharmacokinetic profiles and contributes to the varying therapeutic and toxicological effects of the racemic mixture.

Quantitative Comparison of Metabolic Parameters

The following table summarizes the key in vitro metabolic parameters for the major metabolic pathways of (R)- and (S)-Mephenytoin in human liver microsomes.

EnantiomerMetabolic PathwayPrimary Enzyme(s)Km (μM)Vmax (pmol/mg/min)Reference
(S)-Mephenytoin 4'-HydroxylationCYP2C1937.8 ± 9.64850 ± 1650 (nmol/mg/hr)[1]
N-Demethylation (High Affinity)CYP2C9174.1170.5[2]
N-Demethylation (Low Affinity)CYP2B619113984[2]
This compound N-DemethylationCYP2B6, CYP2C9Not explicitly detailed in searchesPreferentially demethylated over (S)-enantiomer[3]
4'-HydroxylationCYP2C19 (minor)-Significantly lower than (S)-Mephenytoin[1][4]

Metabolic Pathways of (R)- and (S)-Mephenytoin

The diagram below illustrates the primary metabolic pathways for both enantiomers of mephenytoin.

Mephenytoin_Metabolism cluster_S (S)-Mephenytoin Metabolism cluster_R This compound Metabolism s_mephenytoin (S)-Mephenytoin s_4_hydroxy 4'-Hydroxy-(S)-Mephenytoin (Major Metabolite) s_mephenytoin->s_4_hydroxy  4'-Hydroxylation  (CYP2C19) s_nirvanol (S)-Nirvanol (Minor Metabolite) s_mephenytoin->s_nirvanol  N-Demethylation  (CYP2B6, CYP2C9) r_mephenytoin This compound r_nirvanol (R)-Nirvanol (Major Metabolite) r_mephenytoin->r_nirvanol  N-Demethylation  (CYP2B6, CYP2C9) r_4_hydroxy 4'-Hydroxy-(R)-Mephenytoin (Minor Metabolite) r_mephenytoin->r_4_hydroxy  4'-Hydroxylation  (CYP2C19)

Caption: Metabolic pathways of (S)-Mephenytoin and this compound.

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a typical experiment to determine the kinetic parameters of mephenytoin metabolism.

1. Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound and (S)-Mephenytoin

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., related hydantoin (B18101) derivative)

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a reaction mixture containing HLMs (e.g., 0.1-0.5 mg/mL protein) in potassium phosphate buffer.

  • Add the NADPH regenerating system to the mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the mephenytoin enantiomer at various concentrations (e.g., 1-500 µM).

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Transfer the supernatant for analysis.

3. Quantification of Metabolites:

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of 4'-hydroxymephenytoin and nirvanol.

  • Construct a standard curve for each metabolite using known concentrations.

  • Calculate the rate of metabolite formation (e.g., pmol/min/mg protein).

4. Data Analysis:

  • Plot the rate of metabolite formation against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each reaction.

Discussion of Metabolic Stability

The experimental data clearly demonstrate the superior metabolic stability of this compound compared to (S)-Mephenytoin in human liver microsomes. The rapid 4'-hydroxylation of (S)-Mephenytoin by CYP2C19 makes it susceptible to extensive metabolism, particularly in individuals who are extensive or ultrarapid metabolizers for this enzyme.[4] The genetic polymorphism of CYP2C19 is a major determinant of (S)-Mephenytoin clearance, with poor metabolizers exhibiting significantly higher plasma concentrations and a longer half-life of the (S)-enantiomer.[4]

In contrast, this compound is primarily metabolized via the slower N-demethylation pathway.[3] While this pathway is also catalyzed by polymorphic enzymes (CYP2B6 and CYP2C9), the overall rate of metabolism for the (R)-enantiomer is considerably lower than that of the (S)-enantiomer's hydroxylation. This leads to a longer half-life and accumulation of (R)-Nirvanol, the active metabolite, upon chronic administration of racemic mephenytoin.

Conclusion

The stereoselective metabolism of mephenytoin has significant implications for its clinical use and for the development of new drugs that may be substrates of CYP2C19, CYP2B6, or CYP2C9. The rapid and variable metabolism of (S)-Mephenytoin highlights the importance of considering pharmacogenomics in drug therapy. The greater metabolic stability of this compound suggests that enantiomerically pure formulations could offer a more predictable pharmacokinetic profile. This comparative guide provides essential data and methodologies for researchers and drug development professionals to understand and investigate the metabolic fate of chiral compounds.

References

A Guide to Inter-Laboratory Cross-Validation of (R)-Mephenytoin Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of (R)-Mephenytoin is critical for pharmacokinetic studies and for phenotyping individuals for cytochrome P450 2C19 (CYP2C19) activity. As research and clinical trials become increasingly globalized, the ability to compare data generated across different laboratories is paramount. This guide provides a framework for the cross-validation of this compound assays, summarizing performance data from various methodologies and offering detailed experimental protocols to support inter-laboratory comparisons.

Comparative Performance of this compound Assays

The following table summarizes the performance characteristics of different analytical methods for the quantification of this compound and its related compounds. This data, compiled from various studies, can be used to approximate the expected performance of these assays in an inter-laboratory setting.

Assay MethodAnalyte(s)MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% of Nominal)
Enantiospecific LC-MS/MSThis compoundPlasma3 - 15003<12.4Not Reported87.2 - 108.3
Enantiospecific LC-MS/MSThis compoundUrine3 - 50003<6.4Not Reported98.9 - 104.8
LC-MS/MSMephenytoinUrine15 - 10,000300.8 - 10.50.8 - 10.5Within ±9.5%
UPLC-MS/MSMephenytoinPlasmaNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
UPLC-MS/MSMephenytoinUrineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of assays. Below are representative protocols for the quantification of this compound.

Enantiospecific LC-MS/MS Method for Human Plasma and Urine

This method allows for the simultaneous quantification of S- and R-mephenytoin and its metabolites.

  • Sample Preparation (Plasma):

    • Precipitate proteins in the plasma sample by adding acetonitrile.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for injection into the LC-MS/MS system.

  • Sample Preparation (Urine):

    • Dilute the urine sample with the mobile phase (typically twice).

    • The diluted sample is then ready for injection.

  • Chromatography:

    • Column: Chiral alpha(1)-acid glycoprotein (B1211001) (AGP) column.

    • Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS).

  • Validation Parameters (Plasma):

    • LLOQ: 3 ng/mL for this compound.

    • Intra-day Precision (CV): <12.4%.

    • Accuracy: 87.2-108.3% of the nominal values.

    • Linearity: 3-1500 ng/mL.

  • Validation Parameters (Urine):

    • LLOQ: 3 ng/mL for all compounds.

    • Intra-day Precision (CV): <6.4%.

    • Accuracy: 98.9-104.8% of the nominal values.

    • Linearity: 3-5000 ng/mL.

UPLC-MS/MS Method for the "Pittsburgh Cocktail" (including Mephenytoin) in Human Plasma and Urine

This high-throughput method is suitable for phenotyping studies involving multiple CYP probe drugs.

  • Sample Preparation (Plasma and Urine):

    • Precipitate protein from the samples by adding 800 μL of acetonitrile.

    • Centrifuge at 14,000 rpm at 4 °C for 5 minutes.

    • Transfer the supernatant to microcentrifuge tubes and lyophilize.

    • Reconstitute the dried samples in 1000 μL of 0.1% trifluoroacetic acid (TFA).

    • Transfer the reconstituted samples to glass autosampler vials for analysis.

  • Chromatography:

    • Method: Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS).

    • Separation: Reversed-phase chromatography with a water/methanol gradient.

    • Detection: Selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer. The source is operated in both positive and negative modes in two separate 8-minute analytical runs.

Visualizations

Metabolic Pathway of Mephenytoin

Mephenytoin Racemic Mephenytoin S_Mephenytoin (S)-Mephenytoin Mephenytoin->S_Mephenytoin R_Mephenytoin This compound Mephenytoin->R_Mephenytoin Hydroxy_Mephenytoin 4'-Hydroxy-(S)-mephenytoin S_Mephenytoin->Hydroxy_Mephenytoin CYP2C19 (4'-Hydroxylation) Nirvanol Nirvanol (N-desmethylmephenytoin) R_Mephenytoin->Nirvanol CYP2B6, CYP2C9 (N-demethylation) Glucuronidation Glucuronidation Hydroxy_Mephenytoin->Glucuronidation Excretion Urinary Excretion Nirvanol->Excretion Glucuronidation->Excretion

Caption: Metabolic pathway of mephenytoin.

Workflow for Inter-Laboratory Assay Cross-Validation

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_comparison Comparison Phase Prep_QC Prepare Centralized QC and Incurred Samples Distribute Distribute Samples to Participating Laboratories Prep_QC->Distribute LabA Laboratory A Analysis Distribute->LabA LabB Laboratory B Analysis Distribute->LabB LabC Laboratory C Analysis Distribute->LabC Collect_Data Collect Datasets from all Laboratories LabA->Collect_Data LabB->Collect_Data LabC->Collect_Data Stats Statistical Comparison of Results Collect_Data->Stats Report Generate Comprehensive Cross-Validation Report Stats->Report

Caption: Workflow for Inter-Laboratory Assay Cross-Validation.

A Comparative Guide to CYP2B6 Activity Probes: (R)-Mephenytoin in Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of Cytochrome P450 2B6 (CYP2B6) activity is crucial for understanding the metabolism and potential drug-drug interactions of numerous therapeutic agents. While various chemical probes are utilized for this purpose, this guide provides a comprehensive comparison of (R)-Mephenytoin against other established probes, supported by experimental data and detailed methodologies.

This guide clarifies the role of mephenytoin (B154092) enantiomers in CYP phenotyping and evaluates the performance of bupropion (B1668061) and efavirenz (B1671121) as alternative and more specific probes for CYP2B6 activity. Quantitative data are presented for direct comparison, and detailed experimental protocols are provided for key assays.

Mephenytoin: A Tale of Two Enantiomers and Two CYPs

Mephenytoin, a chiral anticonvulsant, has historically been used as a probe for another cytochrome P450 enzyme, CYP2C19. The stereoselective 4'-hydroxylation of (S)-mephenytoin is a well-established marker for CYP2C19 activity. However, the N-demethylation of (S)-mephenytoin to nirvanol (B14652) is primarily catalyzed by CYP2B6, particularly at higher substrate concentrations.[1][2] While the urinary excretion of nirvanol can reflect in vivo CYP2B6 activity, its long elimination half-life complicates its use in crossover studies.[3][4] It is important to note that the scientific literature does not support the use of this compound as a selective probe for CYP2B6 activity. Therefore, this guide will focus on the established CYP2B6-mediated reaction involving (S)-mephenytoin for comparison.

The Rise of Alternative Probes: Bupropion and Efavirenz

Due to the limitations and potential for misinterpretation with mephenytoin, bupropion and efavirenz have emerged as more specific and widely accepted probes for determining CYP2B6 activity.

Bupropion , an antidepressant, undergoes stereoselective hydroxylation to form hydroxybupropion (B195616), a reaction almost exclusively mediated by CYP2B6.[5][6] The formation of the (S,S)-hydroxybupropion metabolite, in particular, is considered a more specific in vivo marker for CYP2B6 activity.[7][8]

Efavirenz , a non-nucleoside reverse transcriptase inhibitor, is primarily metabolized through 8-hydroxylation, a pathway predominantly catalyzed by CYP2B6.[9][10][11] The high selectivity of this reaction makes efavirenz a reliable probe for CYP2B6 phenotyping.

Quantitative Comparison of CYP2B6 Probes

The following table summarizes key kinetic parameters for the metabolism of (S)-Mephenytoin, Bupropion, and Efavirenz by CYP2B6, providing a basis for quantitative comparison.

Probe SubstrateMetabolic ReactionEnzyme SourceKm (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Clint, μL/min/mg)Reference
(S)-MephenytoinN-demethylationHuman Liver Microsomes (low-affinity component)191139842.08[2]
(S)-MephenytoinN-demethylationRecombinant CYP2B6564--[1]
BupropionHydroxylationHuman Liver Microsomes89 (± 14)--[6]
BupropionHydroxylationRecombinant CYP2B685 - 156--[6][12]
Efavirenz8-hydroxylationRecombinant CYP2B6.12.5 - 6.8--[13]

Note: Kinetic parameters can vary depending on the experimental system (e.g., human liver microsomes vs. recombinant enzymes) and specific conditions. The data presented here are for comparative purposes.

Signaling Pathways and Experimental Workflow

To visualize the metabolic pathways and a typical experimental workflow for assessing CYP2B6 activity, the following diagrams are provided.

Metabolic Pathways of CYP2B6 Probes cluster_Mephenytoin (S)-Mephenytoin cluster_Bupropion Bupropion cluster_Efavirenz Efavirenz Mephenytoin (S)-Mephenytoin Nirvanol Nirvanol (N-desmethylmephenytoin) Mephenytoin->Nirvanol CYP2B6 (N-demethylation) Bupropion Bupropion Hydroxybupropion Hydroxybupropion Bupropion->Hydroxybupropion CYP2B6 (Hydroxylation) Efavirenz Efavirenz Hydroxyefavirenz 8-Hydroxyefavirenz Efavirenz->Hydroxyefavirenz CYP2B6 (8-hydroxylation)

Caption: Metabolic activation of CYP2B6 probes.

Experimental Workflow for In Vitro CYP2B6 Inhibition Assay A Prepare Incubation Mixture: - Human Liver Microsomes - CYP2B6 Probe Substrate - Test Inhibitor B Pre-incubate at 37°C A->B Step 1 C Initiate Reaction: Add NADPH B->C Step 2 D Incubate at 37°C C->D Step 3 E Terminate Reaction: Add Acetonitrile D->E Step 4 F Centrifuge to Pellet Protein E->F Step 5 G Analyze Supernatant by LC-MS/MS F->G Step 6 H Quantify Metabolite Formation G->H Step 7 I Determine IC50 Value H->I Step 8

Caption: Workflow for in vitro CYP2B6 inhibition assay.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are representative protocols for assessing CYP2B6 activity using bupropion hydroxylation as the probe reaction.

In Vitro CYP2B6 Activity Assay Using Bupropion Hydroxylation

Objective: To determine the rate of bupropion hydroxylation by human liver microsomes (HLMs) as a measure of CYP2B6 activity.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Bupropion hydrochloride

  • Hydroxybupropion (as a standard)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In a microcentrifuge tube, combine HLMs (final concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and varying concentrations of bupropion (e.g., 1-500 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis: Quantify the formation of hydroxybupropion using a validated LC-MS/MS method with a standard curve prepared with authentic hydroxybupropion.

  • Data Analysis: Calculate the rate of hydroxybupropion formation (e.g., in pmol/min/mg of microsomal protein). Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.

In Vitro CYP2B6 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of CYP2B6-mediated bupropion hydroxylation.

Materials:

  • Same as the activity assay, plus the test compound (potential inhibitor).

Procedure:

  • Preparation of Incubation Mixtures: Prepare a series of incubation mixtures as described above, each containing a fixed concentration of bupropion (typically at or near the Km value) and varying concentrations of the test compound. Include a control incubation with no test compound.

  • Follow Steps 2-8 from the activity assay protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.

Conclusion

While (S)-mephenytoin N-demethylation can be used to assess CYP2B6 activity, particularly in vitro at high concentrations, bupropion and efavirenz are generally considered superior probes due to their higher specificity and more favorable pharmacokinetic properties for in vivo studies. The stereoselective analysis of bupropion metabolism further enhances its utility. For researchers in drug development, the use of validated and specific probes like bupropion and efavirenz, coupled with robust experimental protocols, is paramount for accurately characterizing the role of CYP2B6 in drug metabolism and predicting potential drug-drug interactions.

References

(R)-Mephenytoin: A Critical Evaluation as a Biomarker for CYP2C19 Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

(R)-Mephenytoin has long been a tool in the pharmacological arsenal (B13267) for phenotyping the activity of the polymorphic enzyme Cytochrome P450 2C19 (CYP2C19). This guide provides an objective comparison of this compound with alternative biomarkers and methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their study designs.

The Metabolic Fate of Mephenytoin: A Stereoselective Pathway

Mephenytoin is administered as a racemic mixture of two enantiomers, (S)-mephenytoin and this compound. The metabolic pathways of these enantiomers diverge significantly, a key principle in its use for phenotyping. The active S-enantiomer is primarily metabolized via aromatic hydroxylation at the 4'-position to form 4'-hydroxymephenytoin, a reaction almost exclusively catalyzed by CYP2C19. In contrast, the R-enantiomer is more slowly N-demethylated to nirvanol, a reaction mediated by other enzymes like CYP2B6 and CYP2C9.

This stereoselective metabolism forms the basis of the phenotyping assay. Individuals with normal or increased CYP2C19 activity (Extensive Metabolizers, EMs) efficiently metabolize (S)-mephenytoin, resulting in a low urinary ratio of (S)-mephenytoin to this compound (S/R ratio). Conversely, individuals with deficient CYP2C19 function (Poor Metabolizers, PMs) have a reduced capacity to hydroxylate (S)-mephenytoin, leading to a higher urinary S/R ratio.

Mephenytoin_Metabolism cluster_0 Racemic Mephenytoin cluster_1 Metabolism cluster_2 Urinary Excretion (R,S)-Mephenytoin (R,S)-Mephenytoin (S)-Mephenytoin (S)-Mephenytoin (R,S)-Mephenytoin->(S)-Mephenytoin This compound This compound (R,S)-Mephenytoin->this compound CYP2C19 CYP2C19 (S)-Mephenytoin->CYP2C19 CYP2B6/CYP2C9 CYP2B6/CYP2C9 This compound->CYP2B6/CYP2C9 Urinary S/R Ratio Urinary S/R Ratio This compound->Urinary S/R Ratio 4'-OH-(S)-Mephenytoin 4'-OH-(S)-Mephenytoin 4'-OH-(S)-Mephenytoin->Urinary S/R Ratio Nirvanol Nirvanol CYP2C19->4'-OH-(S)-Mephenytoin 4'-Hydroxylation CYP2B6/CYP2C9->Nirvanol N-Demethylation

Metabolic pathway of racemic mephenytoin.

Performance Comparison: this compound vs. Alternatives

While this compound has been a cornerstone for CYP2C19 phenotyping, alternative methods, including other probe drugs and genotyping, offer distinct advantages and disadvantages.

Biomarker/MethodPrincipleAdvantagesDisadvantagesKey Performance Metric(s)
(R,S)-Mephenytoin Stereoselective metabolism of (S)-mephenytoin by CYP2C19.Well-established, provides a direct measure of enzyme function (phenotype).Requires administration of a probe drug, potential for side effects, analytical complexity.Urinary S/R Mephenytoin Ratio, Hydroxylation Index (HI).
Omeprazole Metabolism to 5-hydroxyomeprazole primarily by CYP2C19.Widely available, can be used in clinical settings.Metabolism is not exclusively by CYP2C19, potential for drug-drug interactions.Plasma Omeprazole/5-hydroxyomeprazole ratio.
Escitalopram (B1671245) N-demethylation to N-desmethyl escitalopram by CYP2C19.Can be monitored in patients already receiving the drug.Influenced by other CYPs, requires therapeutic drug monitoring infrastructure.Serum N-desmethyl escitalopram/escitalopram ratio.
CYP2C19 Genotyping Detection of specific genetic polymorphisms (alleles) that alter enzyme function.Does not require drug administration, provides definitive genetic information.Does not account for non-genetic factors influencing enzyme activity (e.g., induction, inhibition).Presence of loss-of-function or increased-function alleles (e.g., *2, *3, *17).
[¹³C]Pantoprazole Breath Test O-demethylation by CYP2C19 releases ¹³CO₂ which is measured in exhaled breath.Non-invasive, rapid results.Requires specialized equipment (IR spectroscopy).Rate and amount of ¹³CO₂ exhaled.

Experimental Protocols

Accurate and reproducible data are paramount in biomarker validation. Below are detailed methodologies for key experiments.

In Vivo CYP2C19 Phenotyping using (R,S)-Mephenytoin

This protocol outlines the in vivo assessment of CYP2C19 activity in human subjects.

in_vivo_workflow start Subject Recruitment & Informed Consent dose Administer 100 mg oral dose of racemic Mephenytoin start->dose collect Collect urine for 8 hours post-dose dose->collect process Measure total urine volume and store aliquot at -20°C collect->process analyze Analyze (S)- and this compound concentrations by GC or LC-MS/MS process->analyze calculate Calculate Urinary S/R Ratio analyze->calculate phenotype Classify Phenotype (EM vs. PM) calculate->phenotype

Workflow for in vivo CYP2C19 phenotyping.

Methodology:

  • Subject Recruitment: Recruit healthy volunteers who have provided written informed consent.

  • Drug Administration: Administer a single oral dose of 100 mg of racemic mephenytoin.

  • Urine Collection: Collect all urine produced over an 8-hour period following drug administration.

  • Sample Processing: Measure the total urine volume and store a 20 ml aliquot at -20°C until analysis.

  • Analytical Method: Determine the concentrations of (S)-mephenytoin and this compound in the urine samples using a validated gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate the urinary S/R-mephenytoin ratio. Subjects with a ratio of ≥ 0.8 are typically classified as PMs, while those with a ratio < 0.8 are classified as EMs. Acid treatment of urine samples can be used to confirm PM status.

In Vitro Assessment of CYP2C19 Activity

This protocol describes the determination of CYP2C19 activity using human liver microsomes.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.2 mg/mL), (S)-mephenytoin (60 µM), and phosphate (B84403) buffer.

  • Incubation: Incubate the mixture at 37°C for 40 minutes.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

  • Metabolite Quantification: Quantify the formation of 4'-hydroxymephenytoin using a validated LC-MS/MS method.

  • Data Analysis: Correlate the rate of 4'-hydroxymephenytoin formation with CYP2C19 activity.

Conclusion

This compound remains a valuable and well-validated probe for assessing CYP2C19 phenotype, providing a direct measure of in vivo enzyme function. However, the choice of biomarker should be guided by the specific research question, available resources, and the target population. For large-scale genetic screening, genotyping offers a high-throughput alternative, though it may not capture the full spectrum of enzyme activity. Newer, non-invasive methods like the [¹³C]pantoprazole breath test show promise for clinical applications but require further validation and specialized instrumentation. A comprehensive understanding of the strengths and limitations of each method, as outlined in this guide, is crucial for the accurate assessment of CYP2C19 activity in both research and clinical settings.

Head-to-Head Comparison of Chiral Columns for the Enantioseparation of (R)-Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal chiral stationary phase for the analysis of Mephenytoin enantiomers.

The stereoselective analysis of Mephenytoin is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies, as the (S)- and (R)-enantiomers exhibit different metabolic pathways and pharmacological activities. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the most common technique for the enantioseparation of this anticonvulsant drug. This guide provides a head-to-head comparison of different types of chiral columns, including polysaccharide-based, protein-based, and cyclodextrin-based CSPs, for the successful resolution of (R)-Mephenytoin from its (S)-enantiomer.

Performance Comparison of Chiral Columns

The selection of an appropriate chiral column is paramount for achieving baseline separation of Mephenytoin enantiomers. The following table summarizes the quantitative performance of various columns based on experimental data from scientific literature. The key parameters for comparison are the retention factor of the first eluting enantiomer (k'1), the separation factor (α), and the resolution (Rs).

Chiral Stationary Phase (CSP)Column TypeMobile Phasek'1αRsReference
Amylose tris(3,5-dimethylphenylcarbamate)Polysaccharide-Based (Chiralpak AD)n-Hexane/2-Propanol (90/10, v/v)1.831.141.80
Cellulose tris(3,5-dimethylphenylcarbamate)Polysaccharide-Based (Chiralcel OD)n-Hexane/2-Propanol (90/10, v/v)2.541.111.50
Cellulose tris(4-methylbenzoate)Polysaccharide-Based (Chiralcel OJ)n-Hexane/2-Propanol (90/10, v/v)3.211.000.00
α1-acid glycoprotein (B1211001) (AGP)Protein-BasedAcetonitrile (B52724)/10 mM Ammonium (B1175870) Acetate (B1210297)N/AN/AGood Separation
β-Cyclodextrin (as mobile phase additive)Reversed-Phase (Supelcosil LC-8)Methanol (B129727)/0.1 M Acetate Buffer with β-CyclodextrinN/AN/ABaseline Separation

Note: The data for polysaccharide-based columns is for a structurally similar hydantoin (B18101) derivative and serves as a strong indicator of performance for Mephenytoin. "N/A" indicates that the specific quantitative data was not available in the cited literature, although successful separation was reported.

Experimental Workflow for Chiral Separation of Mephenytoin

The general workflow for the chiral analysis of Mephenytoin in a biological matrix, such as plasma, involves sample preparation, HPLC separation, and detection.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Analysis plasma Plasma Sample extraction Liquid-Liquid or Solid-Phase Extraction plasma->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC System reconstitution->injection column Chiral Column (e.g., Polysaccharide, Protein, Cyclodextrin) injection->column elution Isocratic or Gradient Elution column->elution detection UV or Mass Spectrometry Detection elution->detection quantification Data Acquisition and Quantification detection->quantification

Figure 1. General experimental workflow for the chiral HPLC analysis of Mephenytoin from a biological matrix.

Detailed Experimental Protocols

Below are the detailed experimental methodologies for the different types of chiral separations.

Protocol 1: Polysaccharide-Based CSP (Normal Phase)

This protocol is based on the separation of hydantoin derivatives, which are structurally analogous to Mephenytoin, on Chiralpak AD and Chiralcel OD columns.

  • Sample Preparation: The analyte is dissolved in the mobile phase.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column:

    • Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

    • Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 254 nm.

Protocol 2: Protein-Based CSP (Reversed Phase)

This protocol is adapted from methods used for the analysis of Mephenytoin and its metabolites in biological fluids.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC System: An LC-MS/MS system is preferred for high sensitivity and selectivity.

  • Chiral Column: Chiral α1-acid glycoprotein (AGP) column (e.g., 100 mm x 4.0 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate). The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: Mass Spectrometry (MS) in Multiple Reaction Monitoring (MRM) mode.

Protocol 3: Cyclodextrin-Based Separation (Reversed Phase with Mobile Phase Additive)

This protocol utilizes an achiral column with a chiral mobile phase additive for the enantioseparation of Mephenytoin.

  • Sample Preparation: Direct injection of the sample dissolved in the mobile phase or a suitable solvent. For urine samples, dilution may be required.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Supelcosil LC-8 (achiral reversed-phase column).

  • Mobile Phase: A mixture of methanol and 0.1 M acetate buffer containing β-cyclodextrin. The concentration of β-cyclodextrin and the methanol/buffer ratio need to be optimized.

  • Flow Rate: Not specified, typically 0.8-1.2 mL/min for a 4.6 mm ID column.

  • Temperature: Ambient.

  • Detection: UV detection at an appropriate wavelength for Mephenytoin (e.g., 220 nm).

Conclusion

The choice of the chiral column for the enantioseparation of this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

  • Polysaccharide-based columns , particularly Chiralpak AD , demonstrate excellent resolving power in normal phase mode and are a robust choice for achieving baseline separation.

  • Protein-based columns like the chiral AGP column are well-suited for the analysis of Mephenytoin in complex biological matrices like plasma, especially when coupled with mass spectrometry for high sensitivity.

  • The use of β-cyclodextrin as a mobile phase additive with a standard reversed-phase column offers a cost-effective alternative, although it may require more extensive method development to achieve optimal separation.

Researchers should consider these factors and the provided experimental protocols as a starting point for developing and validating their own methods for the chiral analysis of Mephenytoin.

Assessing the Specificity of (R)-Mephenytoin for CYP2B6 Over Other CYPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic specificity of the enantiomers of mephenytoin (B154092), with a focus on assessing the role of CYP2B6 in the metabolism of (R)-Mephenytoin compared to other cytochrome P450 (CYP) isoforms. The information presented is based on in vitro experimental data from scientific literature.

Introduction

Mephenytoin, an anticonvulsant drug, exists as a racemic mixture of two enantiomers: (S)-Mephenytoin and this compound. The metabolism of these enantiomers is highly stereoselective, primarily mediated by the cytochrome P450 system. (S)-Mephenytoin is a well-established probe substrate for CYP2C19, as its 4'-hydroxylation is almost exclusively catalyzed by this enzyme[1][2][3]. The N-demethylation of (S)-Mephenytoin to its metabolite, nirvanol, is principally catalyzed by CYP2B6, particularly at higher concentrations[4]. In contrast, the metabolism of this compound is less clearly defined, with evidence suggesting the involvement of other CYP isoforms. This guide aims to collate the available data to assess the specificity of CYP2B6 for this compound.

Comparative Metabolism of Mephenytoin Enantiomers

The following table summarizes the primary metabolic pathways for (S)- and this compound and the key CYP isoforms involved based on in vitro studies.

EnantiomerMetabolic PathwayPrimary CYP Isoform(s)Kinetic Parameter (Km)Notes
(S)-Mephenytoin 4'-HydroxylationCYP2C19~51-70 µM[2]This pathway exhibits genetic polymorphism, leading to "extensive" and "poor" metabolizer phenotypes[1].
N-demethylationCYP2B6 (low affinity)~564-1911 µM[5]CYP2B6 is the primary catalyst at higher concentrations (>1000 µM)[4].
CYP2C9 (high affinity)~150-174 µM[4]Contributes to N-demethylation at lower, more clinically relevant concentrations[4].
This compound N-demethylationCYP2C family (suggested)Not ReportedStudies using anti-CYP2C antibodies showed inhibition of this compound N-demethylation in human liver microsomes.
4'-HydroxylationNot clearly established in humansNot ReportedWhile CYP3A shows activity in some animal models, this is not significant in humans[6].

Summary of Findings:

  • The available evidence strongly indicates that CYP2B6 plays a major role in the N-demethylation of (S)-Mephenytoin , particularly at supra-therapeutic concentrations in vitro.

  • There is a notable lack of evidence supporting a significant role for CYP2B6 in the metabolism of This compound . Instead, preliminary data points towards the involvement of the CYP2C family in its N-demethylation[6].

  • The clearance of this compound shows minimal inter-individual variability, which suggests that its metabolism is likely mediated by multiple enzymes or a non-polymorphic CYP isoform[7].

Visualizing Mephenytoin Metabolism and Experimental Workflow

The following diagrams illustrate the metabolic pathways of mephenytoin enantiomers and a typical experimental workflow for determining CYP enzyme involvement.

mephenytoin_metabolism cluster_S (S)-Mephenytoin Metabolism cluster_R This compound Metabolism S-Mephenytoin S-Mephenytoin 4'-hydroxy-(S)-Mephenytoin 4'-hydroxy-(S)-Mephenytoin S-Mephenytoin->4'-hydroxy-(S)-Mephenytoin CYP2C19 Nirvanol_S Nirvanol S-Mephenytoin->Nirvanol_S CYP2B6 (low affinity) CYP2C9 (high affinity) R-Mephenytoin R-Mephenytoin 4'-hydroxy-(R)-Mephenytoin 4'-hydroxy-(R)-Mephenytoin R-Mephenytoin->4'-hydroxy-(R)-Mephenytoin Minor/Undefined in humans Nirvanol_R Nirvanol R-Mephenytoin->Nirvanol_R CYP2C family (suggested)

Caption: Metabolic pathways of (S)- and this compound.

cyp_inhibition_workflow prep Prepare Incubation Mixture (Human Liver Microsomes or Recombinant CYPs, Buffer, NADPH regenerating system) add_substrate Add this compound (Substrate) prep->add_substrate add_inhibitor Add Specific CYP Inhibitors (e.g., Sulfaphenazole for CYP2C9) prep->add_inhibitor incubate Incubate at 37°C add_substrate->incubate add_inhibitor->incubate stop_reaction Stop Reaction (e.g., Acetonitrile) incubate->stop_reaction analyze Analyze Metabolite Formation (LC-MS/MS) stop_reaction->analyze determine Determine % Inhibition and Specific CYP Contribution analyze->determine

Caption: Experimental workflow for CYP phenotyping.

Experimental Protocols

The following is a generalized protocol for an in vitro experiment to determine which CYP isoforms are involved in the metabolism of a test compound like this compound.

Objective: To identify the specific human CYP isoforms responsible for the metabolism of this compound using recombinant human CYP enzymes and chemical inhibition in human liver microsomes (HLM).

Materials:

  • This compound

  • Recombinant human CYP isoforms (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) co-expressed with NADPH-cytochrome P450 reductase

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Selective chemical inhibitors for various CYP isoforms

  • Acetonitrile or other quenching solvent

  • LC-MS/MS system for analysis

Methodology:

  • Recombinant CYP Isoform Screening:

    • Incubations are prepared in a total volume of 200 µL containing potassium phosphate buffer, the NADPH regenerating system, and a specific recombinant human CYP isoform.

    • This compound is added to initiate the reaction. The concentration used should ideally be around the apparent Km, if known.

    • The mixture is incubated at 37°C for a predetermined time (e.g., 30 minutes).

    • The reaction is terminated by adding a quenching solvent like cold acetonitrile.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of metabolites (e.g., Nirvanol, 4'-hydroxy-(R)-Mephenytoin).

    • The rate of metabolite formation is compared across the different CYP isoforms to identify the primary metabolizing enzymes.

  • Chemical Inhibition Assay in HLM:

    • Incubations are prepared with pooled HLM, potassium phosphate buffer, and the NADPH regenerating system.

    • A specific, selective chemical inhibitor for a particular CYP isoform is added to the mixture and pre-incubated for a short period.

    • This compound is then added to start the reaction.

    • The incubation and termination steps are the same as described above.

    • A control incubation without any inhibitor is run in parallel.

    • The rate of metabolite formation in the presence of the inhibitor is compared to the control to determine the percent inhibition. Significant inhibition by a selective inhibitor indicates the involvement of that specific CYP isoform in the metabolism of this compound.

Data Analysis:

The formation of metabolites is quantified using a validated LC-MS/MS method. For the recombinant screening, the activity of each isoform is expressed as the rate of metabolite formation (e.g., pmol/min/pmol CYP). For the chemical inhibition assay, the results are expressed as the percentage of activity remaining compared to the control.

Conclusion

Based on current literature, the role of CYP2B6 in the metabolism of this compound appears to be minimal, if any. The primary involvement of CYP2B6 is in the N-demethylation of the (S)-enantiomer. The metabolism of this compound is less defined but appears to involve enzymes from the CYP2C family for its N-demethylation. The lack of significant inter-individual variability in its clearance suggests that it is not a specific substrate for a single polymorphic enzyme like CYP2B6. Therefore, this compound is not considered a specific substrate or probe for CYP2B6 activity. Further research with a comprehensive panel of recombinant CYPs is required to fully elucidate the metabolic pathways of this compound.

References

Unraveling the Inter-Individual Variability in (R)-Mephenytoin N-demethylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Mephenytoin, an anticonvulsant drug, undergoes significant metabolism in the liver, primarily through N-demethylation to its active metabolite, nirvanol. The rate and extent of this metabolic process exhibit substantial inter-individual variability, a critical factor influencing the drug's efficacy and potential for adverse effects. This guide provides a comparative analysis of the key cytochrome P450 (CYP) enzymes involved in this compound N-demethylation, supported by available experimental data and detailed methodologies to facilitate further research in this area.

Executive Summary

The N-demethylation of this compound is a crucial metabolic pathway governed by several polymorphic cytochrome P450 enzymes. This variability in enzyme activity, largely due to genetic differences, can lead to significant variations in drug clearance and exposure among individuals. Understanding the specific contributions of each CYP isoform is paramount for personalized medicine and the development of safer therapeutic strategies. This guide synthesizes the current knowledge on the kinetics of this compound N-demethylation by major CYP enzymes, offering a foundation for predictive modeling and further in vitro and in vivo investigations.

Comparative Analysis of Enzyme Kinetics

The N-demethylation of the two enantiomers of mephenytoin (B154092) is catalyzed by different cytochrome P450 isoforms. While CYP2C19 is the primary enzyme responsible for the 4'-hydroxylation of (S)-mephenytoin, the N-demethylation of this compound is predominantly mediated by other CYP enzymes. Studies using human liver microsomes and recombinant CYP isoforms have identified CYP2B6 as a key player in this metabolic pathway.

At present, detailed kinetic parameters (Km and Vmax) for the N-demethylation of this compound by specific human CYP isoforms are not extensively documented in publicly available literature. Most studies have focused on the metabolism of (S)-mephenytoin or the racemic mixture. However, based on the available data for related reactions and substrates, the following table summarizes the known contributions of various CYP isoforms to mephenytoin metabolism, highlighting the recognized role of CYP2B6 in N-demethylation.

CYP IsoformRole in this compound N-demethylationApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Reference
CYP2B6 Primary catalyst of S-mephenytoin N-demethylation 564 (for S-mephenytoin)Not specified[1]
CYP3A4 Minor or negligible role in N-demethylationNot determinedNot determined
CYP2C19 Primarily involved in (S)-mephenytoin 4'-hydroxylationNot applicable for N-demethylationNot applicable for N-demethylation
CYP2C9 Potential minor role in N-demethylationNot determinedNot determined

Note: The kinetic values provided are for the N-demethylation of the (S)-enantiomer, as specific data for the (R)-enantiomer is limited. These values are included to provide a comparative context for the enzymatic activity of CYP2B6. Further research is critically needed to establish the precise kinetic parameters for this compound N-demethylation by these and other CYP isoforms.

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.

In Vitro this compound N-demethylation Assay using Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) of this compound N-demethylation in human liver microsomes.

Materials:

  • Human liver microsomes (pooled or from individual donors)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or other suitable organic solvent (for reaction termination)

  • Internal standard (e.g., a structurally similar compound not present in the incubation)

  • HPLC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein), potassium phosphate buffer, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction proceeds under linear conditions.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new tube for analysis.

  • Quantification: Analyze the formation of the N-demethylated metabolite (nirvanol) using a validated HPLC-MS/MS method.

  • Data Analysis: Determine the initial velocity of the reaction at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate the Km and Vmax values.

Metabolism Study using Recombinant CYP Isoforms

Objective: To identify the specific CYP isoforms responsible for this compound N-demethylation and to determine their individual kinetic parameters.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2B6, CYP3A4, CYP2C19, expressed in a suitable system like baculovirus-infected insect cells)

  • Cytochrome P450 reductase

  • Liposomes (e.g., phosphatidylcholine)

  • This compound

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Other reagents as described in the human liver microsome protocol

Procedure:

  • Reconstitution of Enzyme System: Reconstitute the recombinant CYP enzyme with cytochrome P450 reductase and liposomes according to the manufacturer's instructions.

  • Incubation and Analysis: Follow the same incubation, termination, and quantification procedures as described for the human liver microsome assay, using the reconstituted enzyme system instead of microsomes.

  • Data Analysis: Calculate the rate of metabolite formation per picomole of CYP enzyme to determine the specific activity of each isoform. Determine Km and Vmax values for each active enzyme.

Visualizing Metabolic Pathways and Experimental Workflows

To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.

Mephenytoin_Metabolism cluster_enzymes CYP Enzymes R_Mephenytoin This compound Nirvanol Nirvanol (Active Metabolite) R_Mephenytoin->Nirvanol N-demethylation S_Mephenytoin (S)-Mephenytoin Hydroxy_Mephenytoin 4'-Hydroxy-Mephenytoin S_Mephenytoin->Hydroxy_Mephenytoin 4'-hydroxylation CYP2B6 CYP2B6 R_Mephenytoin_Nirvanol_edge CYP3A4 CYP3A4 CYP2C19 CYP2C19 S_Mephenytoin_Hydroxy_Mephenytoin_edge CYP2C9 CYP2C9 R_Mephenytoin_Nirvanol_edge->Nirvanol S_Mephenytoin_Hydroxy_Mephenytoin_edge->Hydroxy_Mephenytoin

Caption: Metabolic pathways of (R)- and (S)-Mephenytoin.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixtures (Microsomes/rCYPs, Buffer, this compound) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with Organic Solvent D->E F Centrifuge to Precipitate Proteins E->F G Collect Supernatant F->G H Analyze by HPLC-MS/MS G->H I Calculate Kinetic Parameters (Km, Vmax) H->I

Caption: General workflow for in vitro metabolism studies.

Conclusion

The inter-individual variability in this compound N-demethylation is a significant factor in its clinical use. While CYP2B6 has been identified as a key enzyme in the N-demethylation of mephenytoin, a comprehensive quantitative understanding of the specific kinetics for the (R)-enantiomer across various CYP isoforms remains an area requiring further investigation. The experimental protocols and comparative framework provided in this guide are intended to support and stimulate research aimed at closing this knowledge gap, ultimately contributing to the safer and more effective use of mephenytoin in diverse patient populations.

References

A Comparative Analysis of (R)-Mephenytoin's Metabolic Fate: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's metabolic profile is paramount. This guide provides a detailed comparison of the in vitro and in vivo metabolism of (R)-Mephenytoin, offering insights supported by experimental data.

Mephenytoin (B154092), an anticonvulsant, is a chiral drug, with its metabolism being highly stereoselective. While the S-enantiomer's polymorphic metabolism via CYP2C19 is extensively studied, the metabolic pathway of the (R)-enantiomer is distinct and proceeds at a slower rate. This guide will focus on the metabolic profile of this compound, contrasting its in vitro and in vivo characteristics.

Quantitative Metabolic Data

The following tables summarize the key quantitative data available for the metabolism of this compound and its primary metabolite, Nirvanol (5-ethyl-5-phenylhydantoin), both in controlled laboratory settings (in vitro) and within a living organism (in vivo).

Table 1: In Vitro Metabolism of this compound

ParameterValueEnzyme(s)Source
Primary Metabolic Reaction N-demethylationCYP2B6 (major), CYP2C9 (minor)[1]
Primary Metabolite Nirvanol (5-ethyl-5-phenylhydantoin)-[1]
Kinetics of N-demethylation Did not show saturation up to 500 µMHuman Liver Microsomes[2][3]

Table 2: In Vivo Metabolism of this compound

ParameterValueNotesSource
Primary Metabolic Pathway N-demethylationSlower than (S)-mephenytoin 4'-hydroxylation[1]
Primary Metabolite Nirvanol (5-ethyl-5-phenylhydantoin)-[1][4]
Urinary Excretion of Nirvanol Low (approx. 1% of a single oral dose of racemic mephenytoin per 24 hr)Following a single 100 mg oral dose of racemic mephenytoin[4]
Elimination Half-life of this compound ~76 hours (in extensive metabolizers)Markedly longer than (S)-mephenytoin (~2.1 hours)[3]
Elimination Half-life of Nirvanol ~96-200 hoursAccumulates over several days[3][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of metabolic profiles. Below are representative protocols for in vitro and in vivo studies of Mephenytoin metabolism.

In Vitro Mephenytoin N-demethylase Assay Using Human Liver Microsomes

This assay is designed to determine the kinetics of this compound N-demethylation in a controlled laboratory environment.

  • Reaction Mixture Preparation : A reaction mixture is prepared containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein), a suitable buffer (e.g., potassium phosphate), and an NADPH regenerating system.[2][6]

  • Pre-incubation : The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.[6]

  • Reaction Initiation : The reaction is initiated by the addition of this compound at various concentrations.[6]

  • Incubation : The reaction is incubated at 37°C for a predetermined time, ensuring the reaction remains within the linear range.[6]

  • Reaction Termination : The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which may also contain an internal standard for quantification.[6]

  • Sample Preparation : The samples are centrifuged to pellet the microsomal proteins.[6]

  • Quantification of Nirvanol : The supernatant is transferred for analysis using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the formation of Nirvanol.[2][4]

  • Data Analysis : The rate of Nirvanol formation is plotted against the substrate concentration.

In Vivo CYP2C19 Phenotyping Using Mephenytoin

While this protocol is primarily for determining the CYP2C19 phenotype using the S-enantiomer, it provides the framework for in vivo studies from which data on this compound and its metabolites can be obtained.

  • Subject Recruitment and Preparation : Healthy volunteers are recruited after providing informed consent. Subjects are required to abstain from medications known to inhibit or induce relevant CYP enzymes for a specified period before the study.[6]

  • Dosing : A single oral dose of racemic mephenytoin (e.g., 100 mg) is administered to the subjects.[1]

  • Urine Collection : Urine is collected over a specified period, typically 0-8 hours or 0-12 hours post-dosing.[1][6]

  • Sample Preparation : An aliquot of the collected urine is mixed with an internal standard.[1]

  • Quantification : The concentrations of (S)-Mephenytoin, this compound, and 4'-hydroxymephenytoin are quantified using a validated analytical method like GC-MS or LC-MS/MS.[7]

  • Data Analysis : The ratio of (S)- to this compound or the hydroxylation index is calculated to determine the metabolic phenotype.[6] Data on the urinary excretion of Nirvanol can also be obtained from these samples.

Visualizing the Metabolic Pathways and Workflows

To further elucidate the processes involved in this compound metabolism, the following diagrams have been generated.

Mephenytoin_Metabolism Mephenytoin This compound Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) Mephenytoin->Nirvanol  N-demethylation (CYP2B6, CYP2C9) Excretion Urinary Excretion Nirvanol->Excretion

Caption: Metabolic pathway of this compound.

InVivo_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Analysis cluster_data Data Interpretation Subject Subject Recruitment (Informed Consent) Dosing Administer Racemic Mephenytoin Subject->Dosing Collection Urine Collection (e.g., 0-8h) Dosing->Collection Preparation Sample Preparation (with Internal Standard) Collection->Preparation Quantification Quantify Mephenytoin Enantiomers & Metabolites (e.g., Nirvanol) Preparation->Quantification Calculation Calculate Metabolic Ratios Quantification->Calculation Phenotype Phenotype Classification Calculation->Phenotype

Caption: Experimental workflow for in vivo Mephenytoin metabolism studies.

References

Safety Operating Guide

Navigating the Disposal of (R)-Mephenytoin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat. (R)-Mephenytoin should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, the material should be carefully swept up to avoid creating dust and placed in a designated, sealed container for disposal.[1] It is crucial to prevent the substance from entering sewers or waterways.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must comply with federal, state, and local regulations, as well as your institution's specific Environmental Health and Safety (EHS) guidelines.[1]

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, should be considered hazardous chemical waste.[1]

  • This waste must be segregated from other waste streams. Incompatible chemicals should be stored separately to prevent dangerous reactions.[2] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents.[2]

Step 2: Container Selection and Labeling

  • Choose a waste container that is chemically compatible with this compound and any solvents used.[2][3] A clean, dry, and sealable container, such as a glass or high-density polyethylene (B3416737) (HDPE) bottle, is appropriate for solid waste and solutions.[1]

  • The container must be in good condition with a secure, leak-proof cap.[2][3]

  • Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic").[2] If it is a mixture, list all components and their approximate percentages.[2]

Step 3: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[2][4] The SAA should be a well-ventilated area, such as a chemical fume hood.[2]

  • Ensure that the container remains closed except when adding waste.[2][4]

  • Regularly inspect the SAA for any signs of leaks or container degradation.[2][3]

Step 4: Request for Disposal

  • Once the waste container is full, or in accordance with your institution's policies, submit a chemical waste pickup request to your EHS department.[1][4]

Quantitative Data for Laboratory Waste Accumulation

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by general guidelines. Note that state and institutional regulations may be more stringent.[1]

ParameterLimitCitation
Maximum Volume in SAA 55 gallons of hazardous waste[4]
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kilogram of solid[4]
Time Limit for Partially Filled Container in SAA Up to 1 year[2]
Time to Remove Full Container from SAA Within 3 days[2]

Experimental Protocol: Preparing this compound Waste for Disposal

While no specific experimental protocol for the deactivation of this compound is provided in safety guidelines, the following general procedure should be followed for preparing the waste for collection by EHS.

  • For Solid Waste:

    • Carefully transfer any solid this compound waste into the designated hazardous waste container using a spatula or other appropriate tool to minimize dust generation.

    • Triple-rinse any empty containers that held the solid with a suitable solvent (e.g., ethanol, DMSO) and add the rinsate to a compatible liquid waste stream.[5]

  • For Liquid Waste (Solutions):

    • If this compound has been dissolved in a solvent, collect this solution in a designated liquid hazardous waste container.

    • Ensure the container is compatible with the solvent used.

    • Do not mix incompatible waste streams.

  • For Contaminated Labware:

    • Place disposable items such as gloves, pipette tips, and weighing paper that have come into contact with this compound into the solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_store Storage & Monitoring cluster_dispose Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Solid, Liquid, Sharps ppe->segregate container Select Compatible Waste Container segregate->container label_waste Label Container: 'Hazardous Waste' 'this compound' Hazard Class container->label_waste saa Store in Designated Satellite Accumulation Area (SAA) label_waste->saa inspect Weekly Inspection of SAA for Leaks/Degradation saa->inspect pickup Request EHS Pickup When Full or Time Limit Reached inspect->pickup Container Full or > 1 year end End: EHS Collects for Proper Disposal pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Mephenytoin
Reactant of Route 2
Reactant of Route 2
(R)-Mephenytoin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。